6-Azido-6-deoxy-D-glucopyranose
Description
BenchChem offers high-quality 6-Azido-6-deoxy-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Azido-6-deoxy-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRUUHRGSJVMD-GASJEMHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is 6-Azido-6-deoxy-D-glucopyranose
An In-Depth Technical Guide to 6-Azido-6-deoxy-D-glucopyranose: A Molecular Probe for Glycobiology and Beyond
Executive Summary
6-Azido-6-deoxy-D-glucopyranose is a synthetically modified monosaccharide that has emerged as an indispensable tool in chemical biology and drug discovery. By replacing the primary hydroxyl group at the C-6 position of D-glucose with a bioorthogonal azide moiety, this molecule becomes a powerful chemical reporter. Once introduced into living systems, often in a cell-permeable acetylated form, it is processed by the cell's metabolic machinery and incorporated into various glycoconjugates. The embedded azide group then serves as a chemical handle for covalent modification via highly specific and efficient "click chemistry" reactions. This guide provides a comprehensive overview of the synthesis, mechanism, and application of 6-Azido-6-deoxy-D-glucopyranose, offering researchers and drug development professionals the foundational knowledge and detailed protocols required to leverage this technology for visualizing, identifying, and manipulating glycosylated biomolecules.
Core Concepts: Understanding 6-Azido-6-deoxy-D-glucopyranose
6-Azido-6-deoxy-D-glucopyranose (6AzGlc) is an analog of D-glucose. Its defining feature is the substitution of the C-6 hydroxyl group with an azide group (-N₃).[1] This seemingly minor alteration is profound; the azide group is abiotic, meaning it is not naturally present in most biological systems, and it is chemically inert to the vast majority of biological functional groups. This unique combination of properties makes it a "bioorthogonal" handle.[2] It can be introduced into a complex biological environment without causing unwanted side reactions, waiting to be selectively targeted by a complementary reaction partner.
Physicochemical Properties
The physical and chemical characteristics of 6-Azido-6-deoxy-D-glucopyranose are critical for its handling, storage, and application in biological experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁N₃O₅ | [3] |
| Molecular Weight | 205.17 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 128-130 °C | [4] |
| Solubility | Soluble in Water, DMSO, Methanol | [4] |
| Optical Activity | [α]/D +59.0±3.0° (c = 0.2 in H₂O) | |
| Storage Temperature | 2-8°C | |
| CAS Number | 18908-40-2 (pyranose form) | [4] |
Synthesis and Safe Handling
The synthesis of azido-sugars requires a strategic approach to selectively modify the desired hydroxyl group. A common and effective strategy for synthesizing 6-azido-6-deoxy-in-ositol derivatives, which can be adapted for glucose, begins with a protected sugar, such as methyl α-D-glucopyranoside.[5] The causality behind this multi-step process is rooted in achieving high selectivity and yield.
General Synthetic Strategy
-
Protection: All hydroxyl groups except the one at C-6 are protected to prevent non-specific reactions. This is a foundational principle in carbohydrate chemistry to direct reactivity.
-
Activation: The primary hydroxyl group at C-6 is converted into a good leaving group, often a triflate (-OTf). This is achieved by reacting the alcohol with triflic anhydride (Tf₂O). The triflate group is an excellent leaving group because its negative charge is highly stabilized by resonance, making the subsequent substitution step more favorable.[5]
-
Nucleophilic Substitution: The activated triflate is displaced by an azide nucleophile (e.g., from sodium azide, NaN₃) via an Sₙ2 mechanism. This step introduces the crucial azide moiety.[5]
-
Deprotection: The protecting groups are removed to yield the final 6-Azido-6-deoxy-D-glucopyranose.
Caption: A generalized workflow for the synthesis of 6-Azido-6-deoxy-D-glucopyranose.
Safety and Handling
As with any chemical reagent, proper handling is paramount. Azide-containing compounds, while generally stable in this form, warrant specific precautions. The information below is synthesized from multiple safety data sheets (SDS).
| Hazard Category | Precautionary Measures and Rationale | Source(s) |
| Toxicity | GHS Classification: Acute Toxicity 4 (Oral, Dermal, Inhalation). Harmful if swallowed, in contact with skin, or if inhaled. Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area or with local exhaust ventilation. The rationale is to prevent systemic exposure to a potentially toxic compound. | [4][6] |
| Personal Protection | PPE: Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles). A NIOSH-approved N95 dust mask is recommended when handling the solid form. This creates physical barriers to prevent accidental exposure. | [7] |
| Storage | Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place at 2-8°C. Protect from sunlight. Rationale: Proper storage prevents degradation of the compound and minimizes safety risks. Cool temperatures maintain stability. | [4][7] |
| Incompatibilities | Materials to Avoid: Strong oxidizing agents. Contact with acids may liberate toxic gas (hydrazoic acid). This is a critical safety consideration to prevent dangerous chemical reactions. | [7] |
Mechanism of Action in Cellular Systems
The true utility of 6AzGlc is realized when it is introduced to living cells. Its journey from a simple sugar analog to a reporter embedded in complex biomolecules is a multi-step process that cleverly co-opts the cell's own metabolic pathways.
Cellular Uptake and Activation
For effective use in cell culture, 6AzGlc is typically administered as its per-O-acetylated precursor, 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-D-glucopyranose (Ac₄6AzGlc). The acetyl groups neutralize the polar hydroxyl groups, increasing the molecule's hydrophobicity and allowing it to passively diffuse across the cell membrane. Once inside the cell, non-specific cytosolic carboxyesterases efficiently remove the acetyl groups, trapping the now polar 6AzGlc inside the cell.[3] This "pro-drug" strategy is a common and highly effective method for delivering modified sugars into cells.
Metabolic Incorporation
Once deacetylated, 6AzGlc enters the cellular glucose metabolism pathway. While it is an analog of glucose, a key discovery revealed that it can be processed by enzymes in a manner that leads to its incorporation into glycoproteins. The proposed pathway mirrors the initial steps of glucose activation:
-
Phosphorylation: Hexokinase phosphorylates 6AzGlc to form 6-azido-6-deoxy-glucose-6-phosphate.
-
Isomerization: Phosphoglucomutase likely isomerizes the molecule to 6-azido-6-deoxy-glucose-1-phosphate.
-
UDP-Sugar Formation: The key activation step is the conversion to the high-energy sugar donor, UDP-6-azido-6-deoxy-D-glucose (UDP-6AzGlc), catalyzed by UDP-glucose pyrophosphorylase.[4][8]
Enzymatic Promiscuity: The Role of O-GlcNAc Transferase (OGT)
The most remarkable step in this pathway involves the enzyme O-GlcNAc Transferase (OGT). OGT is responsible for a dynamic post-translational modification called O-GlcNAcylation, where it transfers N-acetylglucosamine (GlcNAc) from the donor UDP-GlcNAc onto serine and threonine residues of nuclear and cytoplasmic proteins. Research has shown that OGT exhibits significant substrate promiscuity. It can recognize and utilize UDP-6AzGlc as a donor substrate, transferring 6AzGlc onto its target proteins.[4][9] This means that treating cells with Ac₄6AzGlc results in the specific labeling of the O-GlcNAc proteome.
Caption: Intracellular metabolic pathway of Ac₄6AzGlc leading to protein labeling via OGT.
Core Application: Bioorthogonal Chemistry
Once the azide reporter is incorporated into cellular proteins, it can be detected through bioorthogonal ligation reactions, colloquially known as "click chemistry." These reactions are highly specific, rapid, and can be performed in complex biological mixtures, such as cell lysates, or even in living organisms.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It involves the reaction between the azide on the labeled protein and a terminal alkyne on a probe molecule (e.g., a fluorophore or biotin). This reaction forms a stable triazole linkage.[7]
-
Mechanism: The reaction is catalyzed by Cu(I) ions. In practice, Cu(I) is generated in situ by reducing a Cu(II) salt (like CuSO₄) with a mild reducing agent, most commonly sodium ascorbate.[10]
-
Advantages: Extremely high reaction rate and efficiency.
-
Disadvantages: Copper can be toxic to living cells, so CuAAC is typically performed on fixed cells or cell lysates. Ligands like THPTA or TBTA can be used to stabilize the Cu(I) and reduce toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity of copper, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction uses a strained, cyclic alkyne (e.g., a dibenzocyclooctyne, DBCO) that reacts spontaneously with azides without the need for a catalyst.[11]
-
Mechanism: The high ring strain of the cyclooctyne provides the activation energy needed to drive the cycloaddition reaction.
-
Advantages: Copper-free and thus truly biocompatible for use in living cells and organisms.
-
Disadvantages: The reaction kinetics are generally slower than CuAAC, and the required probe molecules are larger and more complex.
Caption: Comparison of CuAAC (copper-catalyzed) and SPAAC (strain-promoted) click reactions.
Experimental Protocols and Workflows
The following protocols provide a validated, step-by-step framework for a typical metabolic labeling experiment.
Protocol 5.1: Metabolic Labeling of Mammalian Cells
This protocol describes how to label cellular proteins using the acetylated precursor, Ac₄6AzGlc.
-
Cell Culture: Plate mammalian cells in appropriate culture dishes and grow to ~80% confluency. The choice of media and conditions should be optimal for the cell line being used.[3]
-
Prepare Stock Solution: Prepare a 100 mM stock solution of Ac₄6AzGlc in sterile DMSO. Store at -20°C.
-
Labeling: Dilute the Ac₄6AzGlc stock solution directly into the cell culture medium to a final concentration of 50-200 µM. A titration experiment is recommended to optimize the concentration for your specific cell line and experimental goals.[4][12]
-
Incubation: Incubate the cells for 16-48 hours under standard culture conditions. The optimal incubation time can vary and should be determined empirically.
-
Harvesting: Wash the cells 2-3 times with cold PBS to remove excess unincorporated sugar. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and collect the lysate. Determine the protein concentration using a standard assay (e.g., BCA). The lysate is now ready for downstream analysis.
Protocol 5.2: Detection of Labeled Proteins via CuAAC
This protocol details the detection of azide-labeled proteins in cell lysate using an alkyne-functionalized probe.
-
Prepare Click Reagents: Prepare fresh stock solutions.
-
Alkyne Probe: 10 mM in DMSO (e.g., Alkyne-Biotin or Alkyne-TAMRA).
-
Copper Sulfate (CuSO₄): 50 mM in water.
-
Ligand (THPTA): 100 mM in water.[10]
-
Sodium Ascorbate: 500 mM in water (prepare immediately before use as it oxidizes quickly).
-
-
Set Up Reaction: In a microcentrifuge tube, combine the following in order:
-
50-100 µg of protein lysate.
-
PBS to bring the total volume to ~85 µL.
-
2 µL of Alkyne Probe stock (Final concentration: ~200 µM).
-
4 µL of THPTA stock (Final concentration: ~4 mM).
-
2 µL of CuSO₄ stock (Final concentration: ~1 mM).
-
-
Initiate Reaction: Add 7 µL of the freshly prepared sodium ascorbate stock to initiate the click reaction (Final concentration: ~3.5 mM). Vortex briefly to mix.[10]
-
Incubate: Protect the reaction from light (especially if using a fluorescent probe) and incubate at room temperature for 1 hour on a rotator.
-
Analysis: The proteins are now covalently tagged. They can be precipitated and prepared for analysis by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent probes) or Western blot (for biotin probes, using streptavidin-HRP).
Caption: Experimental workflow from cell labeling to downstream analysis.
Applications in Research and Drug Development
The ability to tag and visualize glycans has profound implications across various scientific disciplines.
-
Visualization of Glycoconjugates: Using fluorescent alkyne probes allows for the direct imaging of glycosylated proteins in cells via microscopy, providing spatial information on their localization.[13]
-
Proteomic Profiling: Using a biotin-alkyne probe allows for the enrichment of labeled glycoproteins on streptavidin beads. The captured proteins can then be identified and quantified by mass spectrometry, providing a snapshot of the O-GlcNAc proteome under specific conditions.[4]
-
Studying Disease States: O-GlcNAcylation is dysregulated in numerous diseases, including cancer, diabetes, and neurodegeneration. 6AzGlc provides a tool to study these changes, identify novel disease biomarkers, and screen for drugs that modulate OGT activity.
-
Biomaterial Functionalization: The azide handle can be used to "click" azide-modified biomolecules onto alkyne-functionalized surfaces or nanoparticles, creating targeted drug delivery systems or functionalized hydrogels.
Conclusion and Future Outlook
6-Azido-6-deoxy-D-glucopyranose, through its clever exploitation of cellular metabolism and bioorthogonal chemistry, has provided an unprecedented window into the world of protein glycosylation. Its ability to report on the activity of O-GlcNAc Transferase has solidified its place as a cornerstone technique in chemical biology. Future developments will likely focus on creating next-generation probes with faster reaction kinetics for in vivo imaging, expanding the toolkit of metabolically incorporated sugars to probe other glycosyltransferases, and applying this technology in clinical settings for diagnostic and therapeutic purposes. For researchers and drug developers, this molecule is not just a chemical reagent but a gateway to understanding the complex and dynamic roles of glycosylation in health and disease.
References
-
Darabedian, N., et al. (2018). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. ACS Chemical Biology, 13(7), 1859-1867. [Link]
-
PubChem. (n.d.). 6-Azido-6-deoxy-D-glucopyranose. National Center for Biotechnology Information. Retrieved from [Link]
-
Darabedian, N., et al. (2018). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. PubMed Central. [Link]
-
PubChem. (n.d.). 6-Azido-6-deoxy-D-glucose. National Center for Biotechnology Information. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
-
Wang, Y., et al. (2024). Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol Containing Different Fatty Acid Chains. Molecules, 29(21), 4981. [Link]
-
Parolis, L. A., & Parolis, H. (1998). Enzymatic conversion of glucose to UDP-4-keto-6-deoxyglucose in Streptomyces spp. Applied and Environmental Microbiology, 64(10), 3972-3976. [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
-
Yamaji, R., et al. (2024). Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo. Communications Biology, 7(1), 455. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available at: [Link]
-
Guo, J., et al. (2021). The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway. Frontiers in Chemistry, 9, 755250. [Link]
-
Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd. [Link]
-
Laughlin, S. T., & Bertozzi, C. R. (2009). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 4(7), 1066-1079. [Link]
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic Conversion of Glucose to UDP-4-Keto-6-Deoxyglucose in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic conversion of glucose to UDP-4-keto-6-deoxyglucose in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural Dynamics and Synthesis of 6-Azido-6-deoxy-D-glucopyranose
[1]
Abstract
6-Azido-6-deoxy-D-glucopyranose represents a pivotal "Click-ready" carbohydrate scaffold.[1] By replacing the primary hydroxyl group at C6 with an azide moiety (
Part 1: Structural Architectonics[1]
Conformational Stability
The core glucose scaffold retains the thermodynamically favored
-
Anomeric Effect: In the free sugar, the molecule exists as an equilibrium of
(36%) and (64%) anomers. However, for synthetic utility, the Methyl -D-glucopyranoside is often the starting material of choice to lock the anomeric center, preventing mutarotation during functionalization. -
Azide Geometry: The
group is linear and resonates between multiple canonical forms.[1] It possesses a significant dipole moment but is relatively non-polar compared to the hydroxyl group it replaces, altering the solvation shell around C6.
Electronic Resonance
The stability of the azide functionality is derived from its resonance structures. Understanding this is crucial for predicting its reactivity in dipolar cycloadditions.
Part 2: Synthetic Methodology
Expertise Note: While direct Appel reactions (PPh3/CBr4/NaN3) are possible, they can be difficult to purify from phosphine oxides in polar carbohydrate mixtures. The most reproducible "Senior Scientist" protocol involves regioselective tosylation followed by nucleophilic displacement. This method exploits the steric accessibility of the primary C6-OH over secondary hydroxyls.
Protocol: Regioselective Synthesis via Sulfonate Displacement[1]
Precursor: Methyl
Step 1: Regioselective Activation (C6-O-Tosylation)
The primary alcohol at C6 is nucleophilic and sterically unhindered.[1] By controlling temperature and stoichiometry, we selectively install a
-
Dissolution: Dissolve Methyl
-D-glucopyranoside (10 mmol) in anhydrous Pyridine (20 mL). -
Addition: Cool to
. Add -Toluenesulfonyl chloride (TsCl, 1.1 eq) dropwise.[1]-
Critical Control: Do not exceed 1.1 equivalents to avoid over-tosylation at C2.
-
-
Incubation: Stir at
for 4 hours, then allow to warm to room temperature overnight. -
Workup: Pour into ice water. The product, Methyl 6-O-tosyl-
-D-glucopyranoside , often precipitates or can be extracted with EtOAc.[1]
Step 2: Nucleophilic Displacement (Azidation)
The azide ion (
-
Solvation: Dissolve the crude tosylate in anhydrous DMF (N,N-Dimethylformamide).
-
Reagent: Add Sodium Azide (
, 5.0 eq).-
Safety Note: Use a plastic spatula. Avoid halogenated solvents (DCM) to prevent formation of diazidomethane (explosive).
-
-
Reaction: Heat to
for 12–16 hours. -
Purification: Dilute with water, extract with EtOAc, and purify via flash chromatography (Silica, EtOAc/Hexane gradient).
Part 3: Spectroscopic Validation (The Fingerprint)
To validate the structure, you must confirm the loss of the C6-OH and the presence of the C6-N3. The
Data Summary Table
| Technique | Parameter | Value (Approx.) | Structural Insight |
| IR Spectroscopy | 2100 – 2110 cm⁻¹ | Strong, sharp peak.[1] Characteristic asymmetric stretch of | |
| 51.0 – 52.0 ppm | Significant upfield shift (~10 ppm) relative to unsubstituted C6-OH (~61 ppm).[1] | ||
| 3.4 – 3.6 ppm | Distinct multiplets. Shifted upfield due to shielding/anisotropy of the azide vs. hydroxyl. | ||
| Mass Spectrometry | Confirm mass of parent + Azide (MW 205.17 for free sugar).[1] |
Interpretation Logic
-
The "Upfield" Shift: In
NMR, replacing the electronegative Oxygen (of OH) with Nitrogen (of N3) increases the electron density around the carbon nucleus (shielding), causing the signal to move "upfield" (lower ppm value). If your C6 signal remains at 61 ppm, the reaction failed.
Part 4: Reactivity Profile (Click Chemistry)[1]
The primary application of this molecule is in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1] The 6-azido sugar acts as the dipole, reacting with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[1]
Mechanistic Pathway
The reaction proceeds via a stepwise cycle involving Copper(I). It is not a concerted pericyclic reaction (unlike the thermal Huisgen cycloaddition).
Part 5: Safety & Handling (Critical)[1]
Working with organic azides requires strict adherence to safety protocols to prevent detonation or toxic exposure.
-
C/N Ratio Rule: The number of carbon atoms (
) plus the number of oxygen atoms ( ) divided by the number of nitrogen atoms ( ) should be .-
Calculation for 6-Azido-Glucose (
): . -
Verdict:Stable at standard laboratory conditions, but still energetic.
-
-
Solvent Incompatibility: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide. Reacting
with halogenated solvents forms Diazidomethane ( ), which is highly explosive. Use DMF, DMSO, or Water/Alcohol mixtures. -
Metal Hazards: Avoid metal spatulas (especially copper or lead) when handling free azide ions, as heavy metal azides are shock-sensitive primary explosives.[1] Use plastic or ceramic tools.
References
-
Structural Confirmation: Al-Mazaideh, G. M. (2013).[1] A New Approach for Preparing Methyl 6-azido-2,3,4-tri-O-benzyl-6-deoxy-alpha-D-glucopyranoside.[1][2] Journal of Natural Sciences Research, 3(14), 12-16.[1]
-
Synthetic Protocol (Tosylation): J. M. Williams & A. C. Richardson. (1967). Selective acylation of pyranosides—I. Tetrahedron, 23(3), 1369-1378.[1] (Foundational text on regioselective sulfonation).
-
Click Chemistry Application: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596-2599.[1]
-
Safety of Azides: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[1] [1]
Technical Guide: 6-Azido-6-deoxy-D-glucopyranose Chemical Properties
[1]
Part 1: Executive Summary
6-Azido-6-deoxy-D-glucopyranose (CAS 20847-05-6) is a specialized glucose derivative wherein the primary hydroxyl group at the C-6 position is replaced by an azido (–N
Unlike the more labile per-O-acetylated metabolic precursors (e.g., Ac
Part 2: Molecular Architecture & Physiochemical Profile
The stability and reactivity of 6-azido-6-deoxy-D-glucopyranose are dictated by the thermodynamics of the azido group. While energetic, the C-6 position offers a primary carbon center that is sterically accessible, facilitating rapid kinetics in cycloaddition reactions.
Physiochemical Data Table
| Property | Value / Description | Note |
| Molecular Formula | C | |
| Molecular Weight | 205.17 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | 128 – 130 °C | Decomposes at higher temps |
| Solubility | High: H | Polar protic solvents preferred |
| Specific Rotation | Mutarotates (equilibrium of | |
| Stability | Stable at pH 4–9.[1][][3] Light sensitive.[4] | Store at -20°C, desiccated |
Spectroscopic Identification (Diagnostic Signals)
Reliable characterization relies on distinguishing the C-6 substitution. The shift of the C-6 carbon resonance is the most definitive NMR evidence of successful substitution.
-
Infrared Spectroscopy (FT-IR):
-
Diagnostic Peak: Strong, asymmetric stretching vibration at 2100–2110 cm
. This is the "fingerprint" of the azide group and must be present.
-
-
C NMR (D
O, 100 MHz):-
C-6 Shift: The C-6 signal shifts upfield from ~61 ppm (native glucose) to ~51–52 ppm . This
ppm shift confirms the transformation of C-O to C-N.
-
-
H NMR (D
O, 400 MHz):-
H-6a/6b: Typically appear as a multiplet around 3.4–3.6 ppm . Note that the absence of the 6-OH coupling (if run in DMSO-d
) is also diagnostic.
-
Part 3: Synthetic Routes & Optimization
For research applications requiring high purity (>98%), the Nucleophilic Displacement Strategy is preferred over direct Appel reactions due to easier purification.
Synthesis Workflow (Graphviz)
Figure 1: Chemo-selective synthesis route starting from methyl
Detailed Protocol: Nucleophilic Displacement
Rationale: Direct azidation of unprotected glucose is difficult due to competing hydroxyls. We protect C-1 (methyl glycoside) and exploit the steric accessibility of the primary C-6 alcohol for selective tosylation.
Step 1: Selective Tosylation
-
Dissolve Methyl
-D-glucopyranoside (10 mmol) in anhydrous pyridine (20 mL) at 0°C. -
Add
-Toluenesulfonyl chloride (1.1 eq) portion-wise over 1 hour. Critical: Keep cold to avoid secondary hydroxyl reaction. -
Stir at room temperature for 12 hours.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with DCM.
Step 2: Azide Displacement (S
-
Dissolve the crude tosylate in anhydrous DMF (0.5 M concentration).
-
Add Sodium Azide (NaN
, 5 eq). Safety: Use a blast shield. -
Heat to 80°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMF and excess azide.
Step 3: Hydrolysis
-
Dissolve intermediate in water.[5] Add acidic resin (Amberlite IR-120 H
). -
Heat to 90–100°C for 2 hours to hydrolyze the methyl glycoside.
-
Filter resin and lyophilize to obtain the final product.
Part 4: Chemo-selective Reactivity (Click Chemistry)
The primary application of 6-azido-glucose is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Reaction Mechanism & Kinetics
The reaction proceeds via a Cu(I)-acetylide intermediate. The 6-azido group is less sterically hindered than secondary azides (e.g., on C-2, C-3, or C-4), leading to faster reaction kinetics.
CuAAC Workflow Diagram
Figure 2: Mechanism of CuAAC conjugation. The reaction is regiospecific, yielding the 1,4-disubstituted triazole.
Standard Click Protocol (Bioconjugation)
-
Prepare Reagents:
-
Solution A: 6-Azido-glucose (1 mM in water).
-
Solution B: Alkyne-tagged protein/surface (in PBS).
-
Catalyst: Premix CuSO
(100 M) and THPTA ligand (500 M) to protect proteins from oxidative damage. -
Reductant: Sodium Ascorbate (2.5 mM fresh).
-
-
Incubation: Mix A + B + Catalyst + Reductant. Incubate for 1 hour at RT in the dark.
-
Quenching: Add EDTA (5 mM) to chelate copper.
Part 5: Safety & Handling (Critical)[6]
Working with organic azides requires strict adherence to safety ratios to prevent explosion hazards.[6]
The C/N Ratio Rule
The stability of an organic azide is estimated by the Carbon/Nitrogen ratio.[7][8]
-
Ratio = (6 + 5) / 3 = 3.66
Verdict: Since the ratio > 3, this compound is considered stable for isolation and storage. However, it should still be treated as a potential energetic material.
Mandatory Precautions
-
Avoid Metal Spatulas: Do not use metal spatulas with free azide salts (NaN
) during synthesis; use Teflon or plastic. -
No Halogenated Solvents: Do not mix sodium azide with DCM or Chloroform (forms explosive diazidomethane).[9]
-
Heat Limit: Do not heat reaction mixtures above 80°C unless absolutely necessary.
-
Waste: Azide waste must be collected separately and quenched (e.g., with dilute ceric ammonium nitrate or specific waste protocols).
References
-
Synthesis and Reactivity: H. C. Kolb, M. G. Finn, K. B. Sharpless, Click Chemistry: Diverse Chemical Function from a Few Good Reactions, Angewandte Chemie International Edition, 2001.[9]
-
Safety of Organic Azides: Azide Compounds - Environmental Health and Safety, Stanford University.[6]
-
Glycobiology Applications: S. T. Laughlin, C. R. Bertozzi, Metabolic labeling of glycans with azido sugars and subsequent detection by Staudinger ligation, Nature Protocols, 2007.
-
Physical Data: PubChem Compound Summary for CID 10932606, 6-Azido-6-deoxy-D-glucopyranose.
-
Chemoenzymatic Synthesis: Process Development for the Enzymatic Gram‐Scale Production of the Unnatural Nucleotide Sugar UDP‐6‐Azido‐GalNAc (Analogous methodology), RWTH Aachen.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 3. α-6-Deoxy-D-glucose, pyranose, TMS [webbook.nist.gov]
- 4. chemistry.utah.edu [chemistry.utah.edu]
- 5. researchgate.net [researchgate.net]
- 6. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 7. uvic.ca [uvic.ca]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Precision Synthesis of 6-Azido-6-deoxy-D-glucopyranose: A Modular Technical Guide
Part 1: Strategic Core & Rationale
The synthesis of 6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) is a foundational workflow in chemical biology. This molecule serves as a critical "Click Chemistry" handle, allowing for the metabolic labeling of glycans and the investigation of glucose uptake pathways via bioorthogonal ligation.
While direct functionalization of unprotected glucose is theoretically possible, it is plagued by poor regioselectivity due to the competing reactivity of the C1-C4 hydroxyls. Therefore, the 1,2-O-isopropylidene protection strategy is the industry standard for high-purity synthesis. This route locks the anomeric center, preventing mutarotation, and sterically differentiates the C6 primary alcohol from the secondary alcohols.
The "Robust Route" Selection
This guide prioritizes the Tosylation-Displacement Pathway over the Appel reaction for two reasons:
-
Crystallinity: Tosyl intermediates often crystallize, allowing for purification without tedious chromatography.
-
Safety: It avoids the generation of triphenylphosphine oxide (TPPO) byproducts which can be difficult to remove from polar sugar derivatives, and minimizes the handling of shock-sensitive halo-sugar intermediates.
Part 2: Technical Execution (The Protocol)
Phase 1: Regioselective Scaffold Construction
Objective: Isolate the C6-hydroxyl group while protecting the anomeric center.
Step 1.1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Note: This intermediate is commercially available ("Diacetone Glucose"), but in-house synthesis is cost-effective for gram-scale needs.
Reagents: D-Glucose, Acetone, H₂SO₄ (cat).[1][2][3] Mechanism: Thermodynamic acetalization. The furanose form is trapped by the 1,2-acetonide.
Step 1.2: Selective Hydrolysis to 1,2-O-isopropylidene-α-D-glucofuranose
Rationale: The 5,6-acetonide is less stable than the 1,2-acetonide due to ring strain and steric freedom. Mild acid hydrolysis selectively cleaves the terminal acetal.
Protocol:
-
Dissolve Diacetone Glucose (10.0 g, 38.4 mmol) in 100 mL of 60% aqueous Acetic Acid.
-
Stir at 35°C for 12 hours. Critical: Do not exceed 40°C to prevent anomeric deprotection.
-
Monitor via TLC (Ethyl Acetate).[2] Product (Rf ~0.2) is more polar than starting material (Rf ~0.8).
-
Concentrate in vacuo.[4] Co-evaporate with toluene (3x) to remove acetic acid.
-
Yield: ~65-75% as a white solid.
Phase 2: Activation & Displacement
Objective: Install the azide moiety specifically at C6.
Step 2.1: Regioselective Tosylation
Mechanism: The primary C6-OH is nucleophilically superior to the secondary C3-OH and C5-OH. Low temperature and steric bulk of TsCl enhance this selectivity.
Protocol:
-
Dissolve 1,2-O-isopropylidene-α-D-glucofuranose (5.0 g, 22.7 mmol) in anhydrous Pyridine (50 mL). Cool to 0°C .[4][5]
-
Add p-Toluenesulfonyl chloride (TsCl) (4.76 g, 25.0 mmol, 1.1 equiv) portion-wise over 30 minutes.
-
Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.
-
Quench: Pour into ice-water (200 mL). The product often precipitates.
-
Extraction: If no precipitate, extract with DCM (3 x 50 mL). Wash with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.
-
Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc 2:1).
-
Target: 1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose .
Step 2.2: Azide Displacement (SN2)
Safety Alert: Sodium Azide is acutely toxic and can form explosive metal azides. Use non-metallic spatulas and avoid chlorinated solvents (DCM) in the presence of free azide to prevent formation of diazidomethane.
Protocol:
-
Dissolve the 6-O-tosyl intermediate (5.0 g, 13.3 mmol) in anhydrous DMF (40 mL).
-
Add Sodium Azide (NaN₃) (2.6 g, 40.0 mmol, 3.0 equiv).
-
Heat to 80°C for 12-16 hours. Note: The solution will turn slightly yellow.
-
Workup: Cool to RT. Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 60 mL).
-
Why EtOAc? DMF partitions into the aqueous phase, cleaning the organic layer.
-
-
Wash organic layer extensively with water (3x) to remove residual DMF and azide. Dry over MgSO₄.
-
Concentrate to yield 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose as a pale oil or low-melting solid.
Phase 3: Global Deprotection & Isolation
Objective: Restore the pyranose ring and hydroxyl functionality.
Protocol:
-
Dissolve the Azido-acetonide intermediate (3.0 g) in Trifluoroacetic Acid (TFA) / Water (9:1 v/v, 20 mL).
-
Alternative: 80% Acetic Acid at 60°C (slower, milder).
-
-
Stir at Room Temperature for 2 hours.
-
Monitoring: TLC (DCM/MeOH 9:1) shows disappearance of the non-polar spot.
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove TFA traces.
-
Final Purification: The residue is often a mixture of α/β anomers. Purify via Silica Gel Chromatography (DCM/MeOH 9:1 to 4:1 gradient).
-
Product: 6-Azido-6-deoxy-D-glucopyranose (White solid/foam).
Part 3: Analytical Verification & Data
Key Characterization Data
| Parameter | Value / Observation | Notes |
| Appearance | White crystalline solid or hygroscopic foam | Melting Point: 128-130°C (lit.) |
| IR Spectroscopy | ~2105 cm⁻¹ (Strong, sharp) | Diagnostic Azide stretching frequency. |
| ¹H NMR (D₂O) | δ 5.22 (d, J=3.6 Hz, α-H1), 4.65 (d, J=7.8 Hz, β-H1) | Anomeric ratio varies by equilibration time. |
| ¹³C NMR | δ ~51.5 ppm (C-6) | Upfield shift from unsubstituted C6-OH (~61 ppm). |
| Mass Spec (ESI) | [M+Na]⁺ = 228.06 | Calculated for C₆H₁₁N₃O₅Na. |
Logic Diagram: Reaction Workflow
The following diagram illustrates the critical decision points and chemical transformations.
Figure 1: Step-wise synthetic pathway highlighting reagents and critical control points for regioselectivity.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1.2 | Over-hydrolysis (loss of 1,2-acetonide). | strictly control temperature (<40°C) and time. Neutralize acid immediately upon completion. |
| Di-tosylation (C6 & C5) | Excess TsCl or high temperature. | Use exactly 1.1 eq of TsCl. Keep reaction at 0°C for the first 4 hours. |
| Incomplete Azidation | Old NaN₃ or wet DMF. | Use fresh NaN₃. Ensure DMF is anhydrous.[4] Increase temp to 90°C if sluggish. |
| Product is Brown/Oil | Residual DMF or decomposition. | Wash organic layer 5x with water. Use activated charcoal decolorization if necessary. |
References
- Regioselective Synthesis of 6-Azido-6-deoxy-D-glucopyranose: Source: Synthose - Product AG413 Technical D
-
Crystal structure and synthesis of 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose
- Source: N
-
URL:[Link]
-
Appel Reaction Mechanism & Applications
- Safety Handling of Organic Azides: Source: Sigma-Aldrich Safety Data Sheet (SDS) for 6-Azido-6-deoxy-D-glucose.
-
Metabolic Chemical Reporters (MCRs)
- Source: "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose..." - PMC.
-
URL:[Link]
Sources
- 1. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol Containing Different Fatty Acid Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
6-Azido-6-deoxy-D-glucopyranose: Mechanism of Action & Technical Guide
This guide provides a technical deep-dive into the mechanism of action, metabolic fate, and experimental applications of 6-Azido-6-deoxy-D-glucopyranose (6AzGlc) . Unlike common glucose analogs used for metabolic flux analysis (e.g., 2-DG) or uptake imaging (e.g., 2-NBDG), 6AzGlc acts primarily as a Metabolic Chemical Reporter (MCR) for specific glycosylation pathways.
Executive Summary
6-Azido-6-deoxy-D-glucopyranose (6AzGlc) is a synthetic glucose analog where the hydroxyl group at the C-6 position is replaced by an azide (–N₃) moiety. This structural modification renders the molecule chemically bioorthogonal but metabolically distinct from native glucose.
Core Mechanism:
-
Uptake: Enters cells via Glucose Transporters (GLUTs) or passive diffusion (if per-O-acetylated).
-
Metabolic Fate: It bypasses standard glycolysis (cannot be phosphorylated at C-6 by Hexokinase). Instead, it is promiscuously metabolized into a nucleotide sugar donor, UDP-6AzGlc .[1][2]
-
Target: It serves as a substrate for O-GlcNAc Transferase (OGT) , labeling intracellular proteins with O-linked 6-azidoglucose (O-6AzGlc).[1]
-
Application: Profiling the O-GlcNAc proteome and studying OGT substrate promiscuity via Click Chemistry (CuAAC/SPAAC).
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | 6-Azido-6-deoxy-D-glucopyranose |
| Molecular Formula | C₆H₁₁N₃O₅ |
| Key Functional Group | Azide (–N₃) at C-6 (Bioorthogonal handle) |
| Solubility | Water-soluble (Free sugar); DMSO/Ethanol (Per-O-acetylated form) |
| Stability | Stable under physiological conditions; Azide is sensitive to reduction (e.g., DTT, TCEP) |
| Primary Role | Metabolic Chemical Reporter (MCR) for O-GlcNAc |
Mechanism of Action: The Metabolic Pathway
The utility of 6AzGlc relies on a specific "metabolic hijack" where the molecule infiltrates the hexosamine biosynthetic pathway (HBP) or salvage pathways to become a nucleotide sugar.
Cellular Entry
-
Free Sugar (6AzGlc): Transported via GLUTs (Glucose Transporters). However, uptake efficiency is lower than native glucose due to the C-6 modification.
-
Per-O-acetylated (Ac₄6AzGlc): This is the preferred form for research. The acetyl groups increase lipophilicity, allowing passive diffusion across the plasma membrane. Once inside, nonspecific intracellular esterases remove the acetyl groups, releasing free 6AzGlc into the cytosol.
Intracellular Metabolism (The "Bypass")
Native glucose is phosphorylated by Hexokinase (HK) at C-6 to form Glucose-6-Phosphate (G6P).
-
The Block: 6AzGlc cannot be phosphorylated by HK at C-6 because the hydroxyl group is replaced by an azide. Consequently, it does not enter glycolysis or the pentose phosphate pathway efficiently.
-
The Conversion: 6AzGlc is converted into UDP-6AzGlc . Research suggests this occurs via promiscuous activity of UDP-Glucose Pyrophosphorylase (UGP2) . The crystal structure of UGP2 reveals a solvent-exposed pocket at the C-6 position, tolerating the bulky azide group.
-
Note: The initial phosphorylation step (to form 6AzGlc-1-P) is the rate-limiting bottleneck, likely catalyzed by a promiscuous kinase (potentially Galactokinase or a side-reaction of HK at C-1).
-
The Target: O-GlcNAc Transferase (OGT)
Once formed, UDP-6AzGlc mimics the natural substrate UDP-GlcNAc.[3]
-
Promiscuity: OGT, the enzyme responsible for adding O-GlcNAc to serine/threonine residues, is surprisingly promiscuous.[1][2][4] It accepts UDP-6AzGlc and transfers the 6-azidoglucose moiety onto proteins.[5][4]
-
Result: Proteins that are normally O-GlcNAcylated are labeled with O-6AzGlc.[2][4] This allows for the visualization and enrichment of the O-GlcNAc proteome.
Visualization (Click Chemistry)
The incorporated azide handle reacts with alkyne-functionalized probes (fluorophores or biotin) via:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Fast, efficient, typically used in lysates.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Copper-free, suitable for live-cell imaging (using DBCO or BCN reagents).
Visualization: Metabolic Pathway of 6AzGlc[2][8]
Caption: Metabolic trajectory of 6-Azido-6-deoxy-glucose from entry to protein labeling.
Experimental Protocol: Metabolic Labeling
This protocol is designed for adherent mammalian cells (e.g., HEK293, HeLa).
Materials
-
Reagent: Per-O-acetylated 6-Azido-6-deoxy-D-glucopyranose (Ac₄6AzGlc).[4] dissolved in DMSO (Stock: 100 mM).
-
Click Reagent: Biotin-Alkyne or TAMRA-Alkyne.
-
Lysis Buffer: RIPA buffer with protease inhibitors and PUGNAc (or Thiamet-G) to inhibit O-GlcNAcase (OGA).
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells in 6-well plates (approx. 3 x 10⁵ cells/well).
-
Incubate at 37°C / 5% CO₂ until 70-80% confluence.
-
-
Metabolic Labeling:
-
Prepare labeling medium: Dilute Ac₄6AzGlc stock into fresh culture medium to a final concentration of 200 µM .
-
Control: Treat one set of wells with DMSO vehicle only.
-
Replace media on cells with labeling medium.
-
Incubate for 16–24 hours .[4] (Longer incubations may increase background).
-
-
Harvest & Lysis:
-
Wash cells 2x with cold PBS to remove excess sugar.
-
Lyse cells in RIPA buffer containing 10 µM PUGNAc . (Critical: OGA can remove the label if not inhibited).
-
Clarify lysate by centrifugation (14,000 x g, 10 min, 4°C).
-
Quantify protein concentration (BCA Assay).
-
-
Click Reaction (CuAAC):
-
To 100 µL lysate (1–2 mg/mL), add sequentially:
-
Biotin-Alkyne: 100 µM (final).
-
TBTA (Ligand): 100 µM (pre-mixed with CuSO4).
-
CuSO₄: 1 mM.
-
TCEP (Reductant): 1 mM (Freshly prepared).
-
-
Incubate for 1 hour at Room Temperature with gentle rotation.
-
Safety Note: TCEP reduces azides over time; do not extend reaction beyond 2 hours.
-
-
Analysis:
-
Precipitate proteins (Methanol/Chloroform) to remove unreacted probe.
-
Resuspend in SDS-PAGE loading buffer.
-
Analyze via Western Blot (Streptavidin-HRP) or In-gel Fluorescence.
-
Comparative Analysis: Glucose Analogs
| Feature | 6-Azido-6-deoxy-glucose (6AzGlc) | 2-Deoxy-glucose (2-DG) | 2-NBDG |
| Modification Site | C-6 (Azide) | C-2 (Missing OH) | C-2 (Fluorophore) |
| Metabolic Fate | Converted to UDP-6AzGlc | Phosphorylated to 2-DG-6P (Trapped) | Phosphorylated to 2-NBDG-6P (Trapped) |
| Hexokinase Substrate | NO | YES | YES |
| Glycolysis Inhibitor | Weak/None | Strong (Competitive) | Minimal |
| Primary Application | O-GlcNAc Profiling | Glycolytic Flux / Uptake | Glucose Uptake Imaging |
| Bioorthogonal? | Yes (Click Chemistry) | No | No (Direct Fluorescence) |
Scientific Integrity & Troubleshooting
Critical Control Points
-
OGA Inhibition: The enzyme O-GlcNAcase (OGA) actively removes O-GlcNAc (and O-6AzGlc) modifications. Failure to include an OGA inhibitor (PUGNAc or Thiamet-G) during lysis will result in signal loss.
-
Background Labeling: At high concentrations (>500 µM) or long durations (>48h), nonspecific thiol modification by the acetylated sugar (S-acylation) can occur. Always run a "No Click" control.
-
Specificity: 6AzGlc is relatively specific for O-GlcNAc but can show some cross-talk if Galactose metabolism is perturbed. Verify targets using an OGT-knockout or inhibitor (e.g., OSMI-1) control.
References
-
Darabedian, N., et al. (2018). "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase."[2][3][6][7] Journal of the American Chemical Society.[1][8][6][9][10] [8]
-
Chuh, K. N., et al. (2014). "Changes in metabolic chemical reporter structure yield a selective probe of O-GlcNAc modification." Journal of the American Chemical Society.[1][8][6][9][10]
-
Zaro, B. W., et al. (2017). "The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications."[5][7] ACS Chemical Biology.[3]
-
Vocadlo, D. J., et al. (2003). "A chemical approach for identifying O-GlcNAc-modified proteins in cells." Proceedings of the National Academy of Sciences.
-
Agard, N. J., & Bertozzi, C. R. (2009). "Chemical approaches to perturb, profile, and perceive glycans." Accounts of Chemical Research.
Sources
- 1. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | O-Acetylated Chemical Reporters of Glycosylation Can Display Metabolism-Dependent Background Labeling of Proteins but Are Generally Reliable Tools for the Identification of Glycoproteins [frontiersin.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Frontiers | The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Engineering a Proximity-Directed O-GlcNac Transferase to Control O-GlcNac Signaling - ProQuest [proquest.com]
- 10. Frontiers | Dimethylaminomicheliolide (DMAMCL) Suppresses the Proliferation of Glioblastoma Cells via Targeting Pyruvate Kinase 2 (PKM2) and Rewiring Aerobic Glycolysis [frontiersin.org]
Technical Guide: Bioorthogonal Chemistry Applications of Azido Sugars
Introduction
Metabolic Oligosaccharide Engineering (MOE) has evolved from a chemical biology curiosity into a robust platform for drug discovery, glycoproteomics, and targeted therapeutics. At its core lies the azido sugar —a monosaccharide analog modified with a bioorthogonal azide (
This guide provides a technical deep-dive into the application of azido sugars (e.g.,
Mechanistic Foundations of MOE
The Metabolic "Trojan Horse"
The success of azido sugars relies on the promiscuity of the salvage pathway enzymes. Native sugars are polar and membrane-impermeable. To bypass active transport bottlenecks, we utilize per-O-acetylated analogs (e.g., tetraacetylated
-
Passive Diffusion: The hydrophobic acetyl groups allow the analog to diffuse freely across the plasma membrane.
-
Intracellular Deacetylation: Cytosolic carboxyesterases cleave the acetyl groups, trapping the polar sugar inside the cell.
-
Metabolic Conversion: The sugar enters the salvage pathway. For ManNAz, it is phosphorylated by ManNAc kinase (MNK), activated to CMP-SiaNAz, and transported into the Golgi.
-
Surface Display: Sialyltransferases transfer the azido-sialic acid onto nascent glycoproteins, which are trafficked to the cell surface.
Visualization: The MOE Pathway
The following diagram illustrates the critical metabolic steps and the points of potential failure (e.g., esterase saturation).
Caption: Metabolic flux of Ac4ManNAz from passive entry to surface display as azido-sialic acid.
Bioorthogonal Ligation Chemistries
Once the azide is installed, it must be detected.[1][2] The choice of reaction dictates the experiment's temporal resolution and toxicity profile.
Reaction Comparison
| Feature | CuAAC (Click Chemistry) | SPAAC (Copper-Free) | Staudinger Ligation |
| Reagent | Alkyne + Cu(I) | Cyclooctyne (DBCO, BCN) | Phosphine (TCEP, Phosphine-FLAG) |
| Kinetics ( | |||
| Toxicity | High (ROS generation) | Low (Bio-inert) | Low |
| Primary Use | Fixed cells, Lysates, Proteomics | Live cells, In vivo imaging | Live cells (High specificity) |
| Limitations | Denatures proteins; Cell death | Hydrophobicity of DBCO causes background | Slow kinetics; Phosphine oxidation |
Strategic Selection
-
For Glycoproteomics (Enrichment): Use CuAAC .[3] The reaction is fast and can be driven to completion in lysates where copper toxicity is irrelevant. The denaturing conditions actually assist in solubilizing membrane proteins.
-
For Live Cell Imaging: Use SPAAC with DBCO or BCN . DBCO is faster but more lipophilic (higher background binding to albumin). BCN is more hydrophilic but slower.
-
For Drug Delivery: Use Staudinger or SPAAC . The Staudinger ligation is particularly useful for "click-to-release" prodrug strategies where the phosphine triggers bond cleavage upon reaction.
Applications in Drug Development & Proteomics[2]
Glycoproteomics: The SP2E Workflow
Enriching low-abundance glycoproteins requires a rigorous protocol to remove non-specific binders. The SP2E (Solid-Phase Extraction and Enrichment) workflow is the industry standard.
-
Labeling: Cells are fed
(50 µM, 48h). -
Lysis & Click: Lysates react with Biotin-Alkyne via CuAAC.
-
Cleanup: Excess biotin is removed (critical to prevent bead saturation).
-
Enrichment: Streptavidin beads capture labeled proteins.
-
On-Bead Digestion: Trypsinization releases peptides for MS analysis.
Targeted Therapeutics: Click-to-Release
Bioorthogonal chemistry enables the design of prodrugs that are activated only at the site of high azide expression (e.g., a tumor metabolically labeled with azido sugars).
-
Mechanism: A prodrug containing a phosphine-ester trigger is administered.
-
Activation: Upon encountering the surface azides on the tumor cell, the phosphine reacts (Staudinger), forming an aza-ylide intermediate.
-
Release: The intermediate undergoes hydrolysis and electronic rearrangement, cleaving the ester bond and releasing the active cytotoxic payload (e.g., Doxorubicin).
Caption: Staudinger-triggered prodrug activation targeting metabolic azide labels.[4][5]
Experimental Protocols
Protocol A: Metabolic Labeling (Live Cells)
Target: HeLa or Jurkat cells for Imaging/Flow Cytometry.
-
Seeding: Seed cells at
cells/mL in complete media. -
Preparation: Dissolve
in anhydrous DMSO to 100 mM (Stock). -
Feeding: Dilute Stock to 10–50 µM in culture media.
-
Note: Do not exceed 50 µM for long durations (>48h) to avoid flux-based toxicity [1].
-
-
Incubation: Incubate for 48–72 hours.
-
Wash: Wash cells 2x with warm PBS (critical to remove extracellular sugar).
Protocol B: CuAAC Labeling (Cell Lysates)
Target: Proteomic Enrichment.
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Clarify by centrifugation (
, 10 min). -
Reaction Mix: To 1 mg/mL protein lysate, add sequentially:
-
Biotin-Alkyne: 100 µM
- : 1 mM
-
THPTA Ligand: 2 mM (Premix Cu and Ligand 1:2 before adding)
-
Sodium Ascorbate: 2.5 mM (Add last to initiate)
-
-
Incubation: 1 hour at Room Temperature with rotation.
-
Quench: Add 5 mM EDTA to chelate copper.
Troubleshooting & Scientific Integrity (E-E-A-T)
The "Artificial S-Glycosylation" Artifact
Critical Warning: Recent studies have shown that per-O-acetylated sugars can undergo non-enzymatic reaction with cysteine thiols on proteins, creating a background signal that mimics O-GlcNAcylation [2].
-
Cause: The acetyl groups on the sugar scaffold act as electrophiles toward free thiols in the cytoplasm before the sugar is fully processed.
-
Mitigation:
-
Use Ac3-analogs or lower concentrations (<50 µM).
-
Include a negative control fed with
(non-azido analog) followed by the click reaction. Any signal here indicates non-specific binding of the click probe. -
Perform Western Blot for known S-linked artifacts if proteomic results are ambiguous.
-
Toxicity & Metabolic Flux
High concentrations of ManNAz (>100 µM) can inhibit the hexosamine biosynthetic pathway (HBP) and alter native glycosylation.
-
Validation: Always perform a cell viability assay (e.g., CCK-8 or MTT) when establishing a new cell line protocol.
-
Threshold: For sensitive lines (e.g., HUVEC), maintain concentration
[3].
Background Labeling in SPAAC
DBCO is highly hydrophobic and binds non-specifically to albumin and hydrophobic pockets on membrane proteins.
-
Solution: Wash cells with media containing 1% BSA before and after the click reaction to sequester unbound DBCO. Alternatively, use BCN , which is less lipophilic.
References
-
Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells. Scientific Reports. Available at: [Link]
-
Artificial Cysteine S-Glycosylation Induced by Per-O-Acetylated Unnatural Monosaccharides. Angewandte Chemie. Available at: [Link]
-
Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling. Biomolecules & Therapeutics. Available at: [Link]
-
Bioorthogonal Chemistry and Its Applications. Chemical Reviews. Available at: [Link]
-
Metabolic Labeling of Glycans with Azido Sugars. Methods in Enzymology. Available at: [Link]
Sources
Technical Guide: 6-Azido-6-deoxy-D-glucopyranose for Probing Non-Canonical Glucose Fates
This guide is structured to provide a rigorous technical analysis of 6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) , distinguishing its specific utility in chemical biology from other glucose analogs like 2-DG or 2-NBDG.
Executive Summary
6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) is a specialized metabolic chemical reporter (MCR) used to investigate specific branches of glucose metabolism that are inaccessible to standard glycolytic tracers. Unlike 2-deoxy-D-glucose (2-DG) , which acts as a glycolytic trap to measure bulk uptake, or 2-azido-2-deoxy-D-glucose (2-Az-Glc) , which mimics GlcNAc to label O-GlcNAc modifications, 6-Az-Glc is metabolized into UDP-6-azido-glucose .
This nucleotide sugar analog serves as a donor substrate for O-GlcNAc Transferase (OGT) , revealing the enzyme's substrate promiscuity and allowing the detection of intracellular O-glucose protein modifications .[1][2][3][4][5][6] This guide details the mechanistic basis, experimental protocols, and data analysis frameworks for utilizing 6-Az-Glc in high-precision metabolic profiling.
Chemical Biology & Mechanism of Action
Structural Distinction and Metabolic Fate
The placement of the azide group determines the metabolic trajectory of the glucose analog.
-
C-2 Modification (2-Az-Glc): Enters the Hexosamine Biosynthetic Pathway (HBP) mimicry; converted to UDP-2-Az-Glc; incorporated into proteins as an O-GlcNAc analog.
-
C-6 Modification (6-Az-Glc): The C-6 hydroxyl is replaced by an azide. This prevents phosphorylation at the C-6 position by Hexokinase (HK) in the canonical manner (formation of G6P). However, through promiscuous kinase activity or salvage pathways, it is converted into UDP-6-Az-Glc .
The UDP-6-Az-Glc Pathway
Once intracellularly generated, UDP-6-Az-Glc accumulates and competes with endogenous UDP-Glucose. It is then utilized by glycosyltransferases, most notably OGT , to transfer the 6-azido-glucose moiety onto serine/threonine residues of cytosolic and nuclear proteins.[6] This effectively "tags" proteins with a bioorthogonal handle (azide) that represents O-glucose modification events, a phenomenon often associated with high glucose flux and glycogen synthesis conditions.
Pathway Visualization
The following diagram illustrates the divergent fates of glucose analogs and the specific trajectory of 6-Az-Glc.
Figure 1: Metabolic divergence of 6-Az-Glc. Unlike 2-DG which traps glycolysis, 6-Az-Glc enters the nucleotide-sugar pool (UDP-6-Az-Glc) to label O-GlcNAc sites or O-Glucose modifications.
Comparative Analysis of Glucose Tracers
| Feature | 6-Azido-6-deoxy-glucose | 2-Azido-2-deoxy-glucose | 2-Deoxy-glucose (2-DG) |
| Primary Target | O-Glucose modifications; OGT promiscuity | O-GlcNAc modifications | Glucose Uptake (GLUTs) |
| Metabolic Trap | Converted to UDP-Sugar | Converted to UDP-Sugar | Trapped as 6-Phosphate |
| Glycolysis Flux | No (Blocks C6 phosphorylation) | No (Blocks C2 isomerization) | No (Inhibits glycolysis) |
| Detection | Click Chemistry (CuAAC/SPAAC) | Click Chemistry (CuAAC/SPAAC) | Radioactivity or Enzymatic Assay |
| Key Enzyme | OGT (Substrate) | OGT (Substrate) | Hexokinase (Trap) |
Experimental Protocol: Metabolic Labeling & Detection
Reagent Preparation
-
Compound: 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-D-glucopyranose (Ac4-6-Az-Glc ).
-
Note: The peracetylated form is required for passive diffusion across the cell membrane. Intracellular esterases deacetylate it to release the free sugar.
-
-
Stock Solution: Dissolve in anhydrous DMSO to 100 mM. Store at -20°C. Avoid repeated freeze-thaw cycles.
Cell Labeling Workflow
-
Seeding: Plate mammalian cells (e.g., HeLa, HEK293, NIH3T3) to reach 70-80% confluency.
-
Pulse: Replace media with fresh growth media containing 200 µM Ac4-6-Az-Glc .
-
Control: Treat parallel wells with DMSO vehicle only.
-
Competition Control: Co-incubate with 20 mM D-glucose to verify metabolic competition (optional).
-
-
Incubation: Incubate for 16–24 hours at 37°C / 5% CO2.
-
Causality: This duration allows for synthesis of UDP-6-Az-Glc and turnover of the proteome to incorporate the label.
-
Click Chemistry Detection (CuAAC)
This step conjugates the azide-labeled proteins with a fluorescent alkyne or biotin-alkyne.
-
Lysis: Wash cells 2x with cold PBS. Lyse in buffer containing 1% SDS and protease inhibitors. Sonicate to shear DNA.
-
Reaction Mix Assembly:
-
Protein Lysate (100 µg in 50 µL)
-
Click Reagents (Add in order):
-
Alkyne-Fluorophore (e.g., TAMRA-Alkyne): 25 µM final.
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM final (Reduces Cu(II)).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM final (Ligand).
-
CuSO4: 1 mM final.
-
-
-
Incubation: Vortex and incubate for 1 hour at Room Temperature in the dark.
-
Precipitation: Add cold methanol (4 volumes), chloroform (1 volume), and water (3 volumes) to precipitate proteins and remove excess fluorophore. Spin at 14,000 x g for 5 min. Discard supernatant.
-
Resuspension: Air dry pellet and resuspend in 1x SDS Loading Buffer.
Visualization Workflow
Figure 2: Step-by-step workflow for proteomic labeling using 6-Az-Glc.
Data Interpretation & Troubleshooting
Expected Results
-
In-Gel Fluorescence: You should observe distinct banding patterns in the 6-Az-Glc lanes, corresponding to proteins modified with O-Glucose.[2]
-
Specificity Check: The signal should be distinct from 2-Az-Glc labeling patterns, as OGT has different affinities for UDP-Glc vs. UDP-GlcNAc.
-
OGT Dependence: Treatment with an OGT inhibitor (e.g., OSMI-1) should significantly reduce the signal, confirming the modification is OGT-mediated.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Signal | Insufficient intracellular concentration | Increase Ac4-6-Az-Glc to 400 µM or extend time to 24h. |
| High Background | Non-specific fluorophore sticking | Perform Methanol/Chloroform precipitation (Step 4.4) rigorously.[2] |
| Cell Toxicity | Azide toxicity or DMSO effect | Ensure DMSO < 0.5%. Verify cell viability with Trypan Blue. |
| No Difference vs Control | Failure of click reaction | Prepare fresh Cu(I) source or use stabilized Cu-TBTA premix. |
References
-
Shao, S., et al. (2018).[4] "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose."[1][2][3][4][6] Journal of the American Chemical Society.[4][5][6] [5]
-
Darabedian, N., et al. (2018). "Catalytic Promiscuity of O-GlcNAc Transferase Enables Unexpected Metabolic Engineering of Cytoplasmic Proteins with 2-Azido-2-deoxy-glucose."[3] ACS Chemical Biology.[3]
-
Vocadlo, D. J., et al. (2003). "A chemical approach for identifying O-GlcNAc-modified proteins in cells." Proceedings of the National Academy of Sciences.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dimethylaminomicheliolide (DMAMCL) Suppresses the Proliferation of Glioblastoma Cells via Targeting Pyruvate Kinase 2 (PKM2) and Rewiring Aerobic Glycolysis [frontiersin.org]
- 6. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
discovery and development of azido-glucose probes
An In-Depth Technical Guide to the Discovery and Development of Azido-Glucose Probes
Abstract
The study of glycosylation, a ubiquitous and complex post-translational modification, has been historically hindered by a lack of tools to probe these dynamic processes within living systems. The advent of metabolic oligosaccharide engineering, powered by the development of azido-glucose probes, has fundamentally transformed the field of glycobiology. This guide provides a comprehensive exploration of the discovery, chemical principles, and multifaceted applications of azido-glucose probes. We will delve into the rationale behind their design, synthetic strategies, and the bioorthogonal chemistries that enable their detection. Through detailed protocols, illustrative diagrams, and field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to harness the power of these chemical reporters to unravel the complexities of the glycome.
The Foundational Challenge: Visualizing the "Sugar Code" in Action
Glycans are involved in a vast array of biological processes, from protein folding and cell-cell communication to immune responses and pathogenesis. However, visualizing and identifying specific glycans in their native cellular environment presents a significant challenge. Unlike template-driven protein synthesis, glycosylation is a complex, non-template process involving numerous enzymes, resulting in highly heterogeneous structures. Traditional methods often lack the specificity and spatiotemporal resolution required to study these dynamics in live cells.
This challenge spurred the development of metabolic oligosaccharide engineering, a technique that co-opts the cell's own biosynthetic machinery to incorporate unnatural monosaccharides containing a bioorthogonal chemical reporter into glycoconjugates. The azide group emerged as a nearly perfect reporter; it is small, metabolically stable, and chemically inert within the cellular milieu, preventing interference with native biochemical processes. This "silent" reporter can be introduced into cellular glycans and later "unmasked" through highly specific chemical reactions, providing a powerful handle for visualization, identification, and functional studies.
Probe Design and Synthesis: The Chemistry of the Azide Handle
The success of azido sugars as metabolic probes hinges on their chemical design, which balances biological recognition with bioorthogonal reactivity.
Rationale for the Azide Moiety
The azide group (–N₃) is the cornerstone of this technology. Its utility stems from several key properties:
-
Bioorthogonality: The azide group is virtually absent in biological systems, ensuring that its subsequent chemical reactions are highly specific and do not cross-react with endogenous functional groups.
-
Small Size: Its minimal steric bulk allows azido-modified sugars to be accepted and processed by the enzymes of cellular glycosylation pathways, causing minimal perturbation to the biological system.
-
Chemical Inertness: The azide is stable in aqueous environments and resistant to nucleophilic attack, allowing it to travel through metabolic pathways intact before the intended ligation reaction.
Core Azido-Sugar Structures
Several key azido-glucose and related sugar analogs have been developed, each designed to probe different glycosylation pathways:
-
N-azidoacetylmannosamine (ManNAz): A precursor for azido-sialic acid (SiaNAz), enabling the study of sialylation, a modification often found on the outermost branches of N- and O-glycans.
-
N-azidoacetylgalactosamine (GalNAz): Used for labeling mucin-type O-linked glycans and O-GlcNAcylated proteins.
-
N-azidoacetylglucosamine (GlcNAz): A critical tool for studying proteins modified by O-linked β-N-acetylglucosamine (O-GlcNAc), a dynamic intracellular glycosylation.
-
2-Azido-2-deoxy-D-glucose (2-ADG): A glucose analog that has been shown to be a metabolic reporter for O-GlcNAc modifications.
-
6-Azido-6-deoxy-D-glucose (6AzGlc): A bioorthogonal glucose analogue developed as a chemical reporter for glycation.
To enhance cellular uptake, these sugar probes are often synthesized in a peracetylated form (e.g., Ac₄ManNAz). The acetyl groups neutralize the polar hydroxyl groups, increasing the molecule's hydrophobicity and allowing it to passively diffuse across the cell membrane. Once inside the cell, cytosolic carboxyesterases efficiently remove the acetyl groups, trapping the "activated" azido sugar for metabolic processing.
Synthetic Strategies
The synthesis of azido-glucose probes is a cornerstone of their accessibility. A common strategy involves the nucleophilic displacement of a suitable leaving group, such as a triflate, with sodium azide. For example, 2-azido-2-deoxy-D-mannopyranoside can be synthesized from a D-glucose precursor by regioselective sulfonation at the C-2 position, followed by nucleophilic displacement with sodium azide, which inverts the stereochemistry at that position. More advanced methods, such as gold-catalyzed Sₙ2 glycosylation, have been developed to achieve highly stereoselective synthesis of 2-azido-2-deoxyglycosides, which are crucial building blocks for complex oligosaccharides.
Caption: Comparison of CuAAC and SPAAC bioorthogonal workflows.
Data Presentation: Comparison of Ligation Chemistries
| Feature | Staudinger Ligation | CuAAC (Click Chemistry) | SPAAC (Strain-Promoted) |
| Reactants | Azide + Triarylphosphine | Azide + Terminal Alkyne | Azide + Cyclooctyne |
| Catalyst Required | No | Yes (Copper I) | No |
| Reaction Rate | Moderate | Very Fast | Fast |
| Primary Use Case | Cell lysates, fixed cells | Cell lysates, fixed cells, purified proteins | Live cells, in vivo animal models |
| Key Advantage | Biocompatible, no catalyst | Highest reaction rate | Biocompatible, fast, no catalyst |
| Key Limitation | Slower kinetics | Potential copper toxicity | Probe can be bulky |
Core Applications & Experimental Protocols
The combination of metabolic labeling and bioorthogonal ligation has unlocked a wide range of applications, from basic research to translational medicine.
Application: Visualization of Cellular Glycans
Fluorescence microscopy allows for the direct visualization of glycans in cells, providing spatial information on their distribution and dynamics.
-
Metabolic Labeling:
-
Plate adherent cells in a 96-well plate and grow to ~80% confluency.
-
Prepare a stock solution of a peracetylated azido sugar (e.g., Ac₄ManNAz) in DMSO.
-
Replace the culture medium with fresh medium containing the desired final concentration of the azido sugar (typically 25-50 µM). Include a vehicle-only (DMSO) control.
-
Incubate cells for 24-72 hours to allow for metabolic incorporation. The optimal time should be determined empirically.
-
-
Fixation and Labeling (CuAAC):
-
Wash cells 3-5 times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells again with PBS.
-
Prepare a "click" reaction cocktail. For a 200 µL reaction, this may include: alkyne-fluorophore (100 µM), CuSO₄ (1 mM), a Cu(I)-stabilizing ligand like TBTA (100 µM), and a reducing agent like sodium ascorbate or TCEP (1 mM).
-
Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells 3-5 times with PBS.
-
-
Imaging:
-
Add mounting medium, optionally with a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Application: Glycoproteomic Profiling
This workflow enables the selective enrichment and identification of glycoproteins from a complex cell lysate, providing invaluable insights into the specific proteins that are glycosylated under different conditions.
Caption: Workflow for proteomic analysis of azide-labeled glycoproteins.
-
Metabolic Labeling & Lysis:
-
Perform metabolic labeling as described above (Protocol 5.1, Step 1).
-
Following incubation, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the protein concentration of the lysate.
-
-
Bioorthogonal Ligation with Biotin:
-
To a defined amount of protein lysate (e.g., 200 µg), add the CuAAC reaction cocktail containing an alkyne-biotin probe.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Enrichment:
-
Add streptavidin-conjugated agarose or magnetic beads to the reaction mixture.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Pellet the beads by centrifugation (or using a magnetic stand) and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the bound glycoproteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the enriched proteins by Western blot (using streptavidin-HRP) or prepare for mass spectrometry analysis to identify the specific glycoproteins and their sites of glycosylation.
-
Application: Drug Development and Cancer Targeting
The unique metabolic state of cancer cells, particularly their high rate of glucose uptake (the Warburg effect), can be exploited using azido-glucose probes. By metabolically labeling cancer cells with azides, it becomes possible to selectively target them for imaging or drug delivery. This strategy involves administering an azido sugar to label tumor cells, followed by systemic administration of a drug conjugated to a strained alkyne (e.g., DBCO). The SPAAC reaction occurs in vivo at the tumor site, concentrating the therapeutic agent where it is needed most and reducing off-target toxicity.
Conclusion and Future Outlook
The have provided an unprecedented window into the world of glycobiology. These tools have moved the field from static snapshots to dynamic, real-time observations of glycosylation in living systems. The continuous evolution of this technology, including the creation of probes with faster reaction kinetics and trigger-activatable functionalities, promises even more precise control and deeper insights. From fundamental studies of glycan function to the development of novel cancer therapies and diagnostics, azido-glucose probes will undoubtedly remain a vital part of the chemical biologist's toolkit for years to come.
References
-
Li, W., et al. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. PMC. Available at: [Link]
-
Abdel-Aal, A. M., et al. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. National Institutes of Health. Available at: [Link]
-
Majumdar, P., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. Available at: [Link]
-
Glycobiology Research & Training Center. (n.d.). Ångström-resolution imaging of cell-surface glycans. Glycobiology Research & Training Center. Available at: [Link]
-
Boyce, M., et al. (2014). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. PMC. Available at: [Link]
-
Wang, W., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. Available at: [Link]
-
Evans, R. K., & Haley, B. E. (1989). Synthesis and properties of 5-azido-UDP-glucose. Development of photoaffinity probes for nucleotide diphosphate sugar binding sites. PubMed. Available at: [Link]
-
Semantic Scholar. (n.d.). Emerging trends on the uptake of fluorescent probes based on glucose analogs by cancer cells: From basic studies to therapeutics. Semantic Scholar. Available at: [Link]
-
Zeglis, B. M., et al. (2013). Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry. American Chemical Society. Available at: [Link]
-
CAS. (2021). Bioorthogonal chemistry: exploring the importance of sugars in the cell. CAS. Available at: [Link]
-
Wittmann, V. (2018). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. KOPS. Available at: [Link]
-
Wang, Y., et al. (2022). Visualization of Protein-Specific Glycation in Living Cells via Bioorthogonal Chemical Reporter. PubMed. Available at: [Link]
- Drake, R. R., et al. (1992).
physicochemical properties of 6-Azido-6-deoxy-D-glucose
This guide is structured as a technical monograph for researchers in chemical biology and medicinal chemistry. It prioritizes experimental reproducibility, safety, and mechanistic understanding of 6-Azido-6-deoxy-D-glucose (6-Az-Glc).
Physicochemical Characterization, Synthesis, and Bioorthogonal Utility
Executive Summary
6-Azido-6-deoxy-D-glucose (6-Az-Glc) is a glucose analogue modified at the C-6 position, where the primary hydroxyl group is replaced by an azido (–N
Molecular Identity & Structural Analysis[4][5]
The molecule exists in solution as an equilibrium mixture of
| Parameter | Data |
| IUPAC Name | 6-Azido-6-deoxy-D-glucopyranose |
| CAS Registry Number | 20847-05-6 |
| Molecular Formula | C |
| Molecular Weight | 205.17 g/mol |
| SMILES | OC1O[C@H]1O |
| Stereochemistry | D-Glucose configuration; Anomeric mixture ( |
Physicochemical Profile
The following data represents the purified, lyophilized solid form of 6-Az-Glc.
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Hygroscopic; store with desiccant. |
| Solubility | >100 mg/mL in H | Requires sonication for high concentrations.[4] Soluble in DMSO, MeOH. |
| Optical Rotation | Concentration | |
| Melting Point | Decomposes upon melting | Safety Warning: Azides are thermally unstable. Do not heat >80°C. |
| Partition Coefficient | LogP | Highly hydrophilic; poor membrane permeability without acetylation. |
| pKa | ~12 (Anomeric OH) | Similar to native glucose. |
Stability & Reactivity
-
Thermal Stability: The azide group is generally stable at physiological temperatures (37°C) but poses an explosion hazard at high temperatures or under high-impact stress. Avoid rotary evaporation baths >40°C.
-
Chemical Stability: Stable in aqueous buffers (pH 4–9). Incompatible with strong reducing agents (phosphines, thiols) which reduce the azide to an amine (Staudinger reduction).
-
Storage: Long-term storage at -20°C (stable for >1 year). Lyophilized powder is stable at 4°C for weeks.
Spectroscopic Characterization
Accurate identification relies on the distinct spectroscopic signature of the azido group and the anomeric protons.
Infrared Spectroscopy (FT-IR)
The most diagnostic feature is the azide stretching vibration.
-
Key Peak: Strong, asymmetric stretch at 2100–2120 cm
. -
Interpretation: This peak is located in a "silent region" of the biological spectrum, making it identifiable even in complex mixtures (though usually used for pure compound validation).
Nuclear Magnetic Resonance ( H NMR)
Data typically acquired in D
-
H-1 (Anomeric):
-
-anomer:
~5.22 ppm (d, Hz). -
-anomer:
~4.65 ppm (d, Hz).
-
-anomer:
-
H-6 (Azido-methylene):
-
Distinct upfield shift relative to native glucose.
-
~3.40–3.60 ppm (m, 2H). The replacement of -OH with -N
shields these protons slightly compared to the native hydroxymethyl group.
-
Mass Spectrometry
-
Ionization: ESI (Electrospray Ionization) in Positive Mode.
-
Observed Ions:
- m/z
-
m/z (often weak due to neutral loss of N
).
-
Fragmentation: Loss of N
(28 Da) is a common fragmentation pathway for organic azides.
Synthesis & Purification Protocol
While enzymatic routes exist, chemical synthesis from D-glucose via selective C-6 activation is the standard for high-purity production.
Synthetic Pathway (Diagram)
Figure 1: Standard chemical synthesis route. Selective activation of the primary alcohol at C-6 is the critical regioselective step.
Detailed Protocol (Chemical Displacement)
Step 1: Selective Activation (Tosylation)
Direct tosylation of glucose is difficult due to multiple hydroxyls. A common strategy involves using Methyl
-
Reagents: Methyl
-D-glucopyranoside, -Toluenesulfonyl chloride (TsCl), Pyridine. -
Conditions: 0°C to RT, 12 hours.
-
Mechanism: The primary alcohol at C-6 is less sterically hindered and more nucleophilic than the secondary alcohols, allowing selective formation of the C6-tosylate.
Step 2: Azide Displacement
-
Reagents: Sodium Azide (NaN
), DMF (Dimethylformamide). -
Procedure: Dissolve the C6-tosylate in dry DMF. Add 5 equivalents of NaN
. Heat to 80°C for 4–6 hours behind a blast shield. -
Workup: Dilute with water, extract with EtOAc. The azide displaces the tosylate via an S
2 mechanism.
Step 3: Hydrolysis (If starting from Methyl Glucoside) Acidic hydrolysis (e.g., dilute HCl or TFA) is required to deprotect the anomeric methyl group if the free reducing sugar is desired.
Step 4: Purification
-
Method: Silica gel flash chromatography (for protected intermediates) or HPLC (for final free sugar).
-
Mobile Phase (Final): Acetonitrile/Water gradient.
Applications in Chemical Biology
Metabolic Oligosaccharide Engineering (MOE)
6-Az-Glc enters the cell and is converted into UDP-6-Az-Glc (or UDP-6-Az-GlcNAc via epimerization). It is then incorporated into glycoproteins by glycosyltransferases.
-
Key Enzyme: O-GlcNAc Transferase (OGT) shows promiscuity toward 6-azido analogues.
-
Workflow:
-
Feed: Incubate cells with 50–200
M 6-Az-Glc (often peracetylated for entry). -
Label: Lyse cells and react with Alkyne-Fluorophore (e.g., TAMRA-Alkyne).
-
Detect: SDS-PAGE and fluorescence imaging.
-
Bioorthogonal Ligation Workflow (Diagram)
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for visualizing 6-Az-Glc incorporation.
Safety & Handling (MSDS Summary)
-
Hazards:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[5]
-
Explosion Risk: While organic azides with (C+O)/N ratios < 3 are highly explosive, 6-Az-Glc (C
H N O ) has a ratio of (6+5)/3 = 3.6, making it relatively stable. However, never concentrate azide solutions to dryness in the presence of metals or acids.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of dust.
-
Disposal: Quench excess azide with dilute bleach or specific azide neutralization protocols before disposal. Do not pour sodium azide solutions down the drain (reacts with lead pipes to form explosive metal azides).
References
-
PubChem. "6-Azido-6-deoxy-D-glucopyranose | C6H11N3O5." National Library of Medicine. [Link]
-
Prescher, J. A., & Bertozzi, C. R. "Chemistry in living systems." Nature Chemical Biology, 1(1), 13–21 (2005). [Link]
-
Zaro, B. W., et al. "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase." Biochemistry, 56(24), 3005–3008 (2017). [Link]
-
Goddard-Borger, E. D., & Stick, R. V. "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride." Organic Letters, 9(19), 3797–3800 (2007). [Link]
Sources
Methodological & Application
Application Note: 6-Azido-6-deoxy-D-glucopyranose Click Chemistry Protocols
Part 1: Introduction & Strategic Overview
6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) represents a pivotal scaffold in glycobiology and carbohydrate chemistry. Unlike the C1-hydroxyl (anomeric center) which is dynamic, or the C2/C3/C4 positions which define chirality and recognition, the C6 primary alcohol is sterically accessible and chemically distinct. Replacing the C6-OH with an azide (-N
This guide provides two distinct workflows:
-
Protocol A (CuAAC): High-efficiency copper-catalyzed conjugation for chemical synthesis, surface modification, and lysate labeling.
-
Protocol B (SPAAC): Copper-free, strain-promoted conjugation for live-cell imaging and sensitive biological systems where copper toxicity is a limiting factor.
⚠️ Critical Safety Directive: Organic Azide Handling
Before proceeding, all personnel must acknowledge the "Rule of Six" regarding organic azides.[1][2]
-
Stability Ratio: Stable organic azides typically require a ratio of
. -
6-Az-Glc Analysis: 6-Azido-glucose (
) has 6 Carbons and 3 Nitrogens (Ratio = 2). While generally stable as a solid due to its oxygen content and hydrogen bonding, it is potentially energetic . -
Mandatory Precautions:
-
Never concentrate reaction mixtures to total dryness if the mass exceeds 500 mg.
-
Use non-metallic spatulas (Teflon/Plastic) to avoid formation of shock-sensitive metal azides.
-
Store the stock compound at -20°C, protected from light.
-
Part 2: Mechanistic Pathways & Visualization
To ensure experimental success, one must understand the catalytic cycle. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on Cu(I).[3][4][5][6] Since Cu(I) is thermodynamically unstable and prone to oxidation to inactive Cu(II), we utilize a sacrificial reductant (Sodium Ascorbate) and a stabilizing ligand (THPTA or TBTA).[3]
Diagram 1: CuAAC Catalytic Cycle & Workflow
Caption: The Cu(I) catalytic cycle. Sodium ascorbate regenerates the active catalyst, while ligands (THPTA) protect Cu(I) from oxidation and disproportionation.
Part 3: Experimental Protocols
Protocol A: CuAAC (Chemical Synthesis/In Vitro)
Application: Conjugating 6-Az-Glc to fluorophores, peptides, or surfaces. Mechanism: 1,3-dipolar cycloaddition catalyzed by Cu(I).[3][7]
Reagents & Buffer Preparation
| Component | Stock Conc.[3][6][8][9] | Solvent | Storage | Notes |
| 6-Azido-Glucose | 100 mM | Water or DMSO | -20°C | The azide "Click" handle.[10] |
| Alkyne Partner | 10-50 mM | DMSO | -20°C | Fluorophore or functional tag. |
| CuSO | 20 mM | Water | RT | Source of Copper. |
| THPTA Ligand | 50 mM | Water | 4°C | Water-soluble ligand. Essential for biomolecules. |
| Sodium Ascorbate | 100 mM | Water | FRESH | CRITICAL: Make fresh immediately before use.[3] |
Step-by-Step Procedure
-
Design Calculation: Determine the limiting reagent (usually the Alkyne if expensive, or the Azide if modifying a surface).
-
Catalyst Premix (The "Sharpless" Trick):
-
In a separate tube, mix CuSO
and THPTA ligand in a 1:5 molar ratio . -
Why? Pre-complexing prevents Cu(II) from precipitating or interacting non-specifically before reduction.
-
-
Reaction Assembly:
-
Solvent: 50% DMSO / 50% Water (or pure water if reagents allow).
-
Add 6-Azido-Glucose (Final: 1 mM).
-
Add Alkyne Partner (Final: 1.2 mM - 1.2 eq).
-
Add Cu-THPTA Premix (Final Cu: 0.1 mM - 10 mol%).
-
-
Initiation:
-
Add Sodium Ascorbate (Final: 5 mM - 50 eq).
-
Expert Note: A large excess of ascorbate acts as an oxygen scavenger, eliminating the need for strict inert gas atmospheres in small-scale reactions.
-
-
Incubation:
-
Seal tube.[5] Incubate at RT for 1-4 hours in the dark.
-
-
Quenching:
-
Add EDTA (10 mM final) to chelate copper.
-
Purification: For small molecules, dilute with water and lyophilize, or extract with EtOAc if the product is lipophilic. For sugars, use C18 Sep-Pak or HPLC.
-
Protocol B: SPAAC (Live Cell/Copper-Free)
Application: Labeling 6-Az-Glc incorporated into cell surfaces or sensitive proteins. Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition using DBCO (Dibenzocyclooctyne).[8][10][11]
Reagents
-
6-Azido-Glucose treated sample (e.g., cells or functionalized protein).[12]
-
DBCO-Tag (Fluorophore or Biotin).
-
Buffer: PBS (pH 7.[8]4) or HBSS. Avoid Sodium Azide in buffers (it will compete!).[8]
Step-by-Step Procedure
-
Preparation: Wash cells/sample 2x with warm PBS to remove free sugars.
-
Labeling Solution:
-
Dilute DBCO-Tag to 20-50 µM in PBS.
-
Note: DBCO is hydrophobic. If using high concentrations, ensure <1% DMSO to prevent cell toxicity.
-
-
Incubation:
-
Add labeling solution to sample.
-
Incubate: 30-60 minutes at 37°C (for live cells) or 4°C (to stop endocytosis/trafficking).
-
-
Washing:
-
Remove solution.[11] Wash 3x with PBS containing 1% BSA (Albumin absorbs unreacted hydrophobic DBCO dye, reducing background).
-
-
Analysis: Proceed immediately to Flow Cytometry or Confocal Microscopy.
Part 4: Quality Control & Validation
Trustworthiness in chemistry requires rigorous validation. A "clicked" sugar must be proven, not assumed.
Validation Metrics Table
| Method | Observation | Interpretation |
| FT-IR | Disappearance of peak at ~2100-2120 cm | The Azide stretch is strong and distinct. Its loss confirms reaction consumption. |
| 1H-NMR | New singlet at δ 7.5 - 8.5 ppm | Diagnostic proton on the newly formed Triazole ring. |
| LC-MS | Mass Shift | Product Mass = Mass(Azide) + Mass(Alkyne). |
| TLC | Change in R | Triazoles are generally more polar than the starting alkyne/azide pair. |
Diagram 2: Logic Flow for Troubleshooting
Caption: Diagnostic logic for common Click Chemistry failures. Brown color indicates Cu(I) oxidation to Cu(II) oxides/hydroxides.
Part 5: References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[13] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Bioorganic & Medicinal Chemistry.
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. uvic.ca [uvic.ca]
- 3. broadpharm.com [broadpharm.com]
- 4. Na-Ascorbate [baseclick.eu]
- 5. furthlab.xyz [furthlab.xyz]
- 6. confluore.com.cn [confluore.com.cn]
- 7. Click Chemistry [organic-chemistry.org]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Application Notes and Protocols: Visualizing Glycans in Living Cells using 6-Azido-6-deoxy-D-glucose
A Senior Application Scientist's Guide to Metabolic Glycoengineering
Introduction: Unveiling the Glycome with Chemical Precision
The cell surface is adorned with a dense and complex layer of carbohydrates, collectively known as the glycocalyx. These glycans, attached to proteins and lipids, are pivotal players in a vast array of biological processes, from cell-cell recognition and signaling to immune responses and pathogen invasion.[1] However, their non-template-driven synthesis and inherent structural complexity have long posed significant challenges to their study, particularly in the dynamic context of living systems.[2]
Metabolic oligosaccharide engineering (MOE) has emerged as a transformative technology, providing a powerful chemical tool to visualize and study glycans in their native environment.[3] This technique leverages the cell's own biosynthetic pathways to incorporate unnatural sugar analogs bearing a bioorthogonal chemical reporter, such as an azide group, into glycoconjugates.[2][4] The azide is small, biologically inert, and can be specifically and efficiently tagged with imaging probes through bioorthogonal "click" chemistry reactions.[5][6]
This guide focuses on the application of 6-Azido-6-deoxy-D-glucose (6-AzGlc) , a valuable metabolic chemical reporter for visualizing glycans in living cells. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights to empower researchers, scientists, and drug development professionals to successfully employ this technology.
The Principle: Hijacking Cellular Metabolism for Glycan Labeling
The core of this technique lies in introducing a per-O-acetylated version of 6-AzGlc (Ac46AzGlc) to living cells. The acetyl groups enhance the molecule's lipophilicity, facilitating its passive diffusion across the cell membrane.[7] Once inside the cell, non-specific intracellular esterases remove the acetyl groups, liberating 6-AzGlc.[7]
This azido-modified glucose analog can then enter cellular metabolic pathways. Notably, studies have shown that 6-AzGlc can be converted into UDP-6-azido-6-deoxy-D-glucose (UDP-6AzGlc) in living cells.[8] This activated sugar donor is then utilized by glycosyltransferases, the enzymes responsible for building glycan chains, which incorporate the azido-sugar into various glycoconjugates.[8][9] The result is the display of azide groups on cellular glycans, acting as chemical handles for subsequent detection.
It is important to note that the substrate specificities of the enzymes involved in these pathways can be promiscuous. For instance, O-GlcNAc transferase (OGT), an enzyme that typically uses UDP-N-acetylglucosamine (UDP-GlcNAc), has been shown to accept UDP-6AzGlc as a substrate, leading to the labeling of intracellular proteins with O-linked 6-azido-glucose.[8][9] This highlights both the versatility and the need for careful characterization when using metabolic chemical reporters.
The azide-decorated glycans can then be visualized by covalent ligation to a probe molecule using a bioorthogonal reaction. The most common and effective methods for live-cell applications are copper-free click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).[6] In this reaction, the azide reacts with a strained cyclooctyne derivative, which can be conjugated to a fluorophore, for microscopic visualization, or to a biotin tag for enrichment and proteomic analysis.[2]
Experimental Workflows and Protocols
Part 1: Metabolic Labeling of Living Cells with Ac46AzGlc
This protocol outlines the steps for metabolically labeling glycans in cultured mammalian cells with Ac46AzGlc.
Materials:
-
Per-O-acetylated 6-azido-6-deoxy-D-glucose (Ac46AzGlc)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells (e.g., HeLa, NIH3T3)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Plate cells at a density that will result in approximately 70-80% confluency at the time of harvesting. The optimal seeding density will vary depending on the cell line and should be determined empirically.
-
Preparation of Ac46AzGlc Stock Solution: Prepare a concentrated stock solution of Ac46AzGlc in sterile DMSO. A typical stock concentration is 10-50 mM. Store the stock solution at -20°C, protected from light.
-
Metabolic Labeling:
-
Warm the complete cell culture medium to 37°C.
-
Dilute the Ac46AzGlc stock solution directly into the pre-warmed medium to the desired final concentration. A starting concentration of 50-200 µM is recommended, but the optimal concentration should be determined for each cell line and experimental goal.[9]
-
Remove the existing medium from the cultured cells and replace it with the medium containing Ac46AzGlc.
-
Crucial Control: Include a vehicle control by treating a parallel set of cells with medium containing the same concentration of DMSO used for the Ac46AzGlc treatment.
-
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time can vary and may need to be optimized.[3]
-
Harvesting: After incubation, the cells are ready for the subsequent click chemistry reaction and imaging. Wash the cells twice with sterile PBS to remove any unincorporated Ac46AzGlc.
Diagram of the Metabolic Labeling Workflow:
Caption: Workflow for metabolic labeling of cellular glycans with Ac46AzGlc.
Part 2: Visualization of Azide-Labeled Glycans via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the visualization of azide-modified glycans in living cells using a fluorescently-labeled cyclooctyne probe.
Materials:
-
Metabolically labeled cells (from Part 1)
-
Fluorescently-labeled cyclooctyne probe (e.g., DBCO-Fluorophore)
-
PBS or serum-free medium
-
Microscopy imaging system (e.g., confocal or widefield fluorescence microscope)
Protocol:
-
Probe Preparation: Prepare a working solution of the fluorescently-labeled cyclooctyne probe in PBS or serum-free medium. The optimal concentration will depend on the specific probe and should be determined empirically, but a starting concentration of 10-50 µM is common.
-
Labeling Reaction:
-
Wash the metabolically labeled cells twice with warm PBS or serum-free medium.
-
Add the probe solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the probe solution and wash the cells three to five times with PBS to remove any unreacted probe.
-
Imaging: The cells are now ready for imaging. Acquire images using the appropriate filter sets for the chosen fluorophore. It is advisable to also acquire a brightfield or DIC image to visualize the cell morphology.
-
Control Imaging: Image the vehicle-treated control cells that have been subjected to the same click chemistry procedure. This will help to assess any background fluorescence from the probe.
-
Diagram of the Visualization Workflow:
Caption: Visualization of azide-labeled glycans via SPAAC click chemistry.
Quantitative Data and Best Practices
The success of metabolic glycoengineering experiments relies on careful optimization of several parameters. The following table provides a summary of key quantitative data and considerations.
| Parameter | Recommended Range | Rationale and Considerations |
| Ac46AzGlc Concentration | 25 - 200 µM | The optimal concentration is cell-type dependent. Higher concentrations may lead to cytotoxicity. A dose-response curve is recommended to determine the optimal, non-toxic concentration for your specific cell line.[3][9] |
| Incubation Time | 24 - 72 hours | Longer incubation times generally lead to higher incorporation levels. However, this needs to be balanced with potential effects on cell health and the turnover rate of the glycans of interest.[3] |
| Cell Confluency | 70 - 80% | Labeling actively dividing cells in the logarithmic growth phase often results in more robust incorporation. |
| Cyclooctyne Probe Concentration | 5 - 50 µM | The concentration should be sufficient for efficient labeling without causing significant background fluorescence. Titration experiments are recommended. |
| Click Reaction Time | 30 - 120 minutes | The reaction kinetics depend on the specific cyclooctyne probe used. Follow the manufacturer's recommendations and optimize as needed. |
Best Practices and Troubleshooting:
-
Toxicity Assessment: Always perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the chosen concentration of Ac46AzGlc is not cytotoxic to your cells.[7]
-
Negative Controls are Essential:
-
Vehicle Control: Cells treated with DMSO only, followed by the click reaction, to assess background fluorescence.
-
No-Azide Sugar Control: Cells not treated with Ac46AzGlc but subjected to the click reaction, to confirm the specificity of the click reaction.
-
No-Click Probe Control: Cells treated with Ac46AzGlc but not the fluorescent probe, to check for any autofluorescence induced by the azido-sugar.
-
-
Low Signal: If the fluorescence signal is weak, consider increasing the Ac46AzGlc concentration (while monitoring toxicity), extending the incubation time, or using a brighter fluorophore.
-
High Background: If the background fluorescence is high, reduce the concentration of the cyclooctyne probe, increase the number of washing steps after the click reaction, or try a different probe.
-
Confirming Incorporation: To confirm that the observed signal is due to metabolic incorporation into glycans, you can perform enzymatic deglycosylation (e.g., with PNGase F for N-linked glycans) after labeling. A reduction in signal would support specific glycan labeling.[9]
Conclusion
Metabolic labeling with 6-Azido-6-deoxy-D-glucose, coupled with bioorthogonal click chemistry, is a robust and versatile strategy for visualizing glycans in living cells. This approach offers a powerful window into the dynamic world of the glycome, enabling researchers to investigate the roles of glycosylation in health and disease. By understanding the underlying principles and carefully optimizing the experimental protocols, scientists can successfully apply this technology to advance their research in cell biology, immunology, and drug discovery.
References
- Vertex AI Search. (2013, May 5). Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry.
- MDPI. (2019, January 4). Click Chemistry as a Tool for Cell Engineering and Drug Delivery.
- ResearchGate. (2025, December 11). Visualization of Protein‐Specific Glycation in Living Cells via Bioorthogonal Chemical Reporter | Request PDF.
- PubMed. (n.d.). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics.
- PubMed. (2022, October 10). Visualization of Protein-Specific Glycation in Living Cells via Bioorthogonal Chemical Reporter.
- JCI. (2023, March 15). User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems.
- News-Medical.net. (2010, January 13). Click chemistry reveals sugar synthesis in live animals.
- PMC - NIH. (n.d.). Visualizing glycans on single cells and tissues.
- Biology@Berkeley. (n.d.). Imaging of glycan trafficking in live cells.
- BOC Sciences. (n.d.). UDP-6-azido-6-deoxy-D-glucose disodium.
- PubMed. (n.d.). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation.
- Yarema Lab. (n.d.). Research Area 1. Developing Glycoengineering Tools and Technology.
- PMC. (n.d.). The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose.
- PubMed. (2018, June 13). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose.
- KOPS. (n.d.). Visualization of Protein-Specific Glycosylation inside Living Cells.
- Benchchem. (n.d.). The Rise of Azido Sugars: A Technical Guide to Metabolic Labeling.
- PMC. (2024, April 16). Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo.
- Kyoto University Research Information Repository. (2024, April 16). Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo.
- ACS Publications. (2018, May 17). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose.
- ResearchGate. (2025, August 9). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Request PDF.
- KOPS. (n.d.). Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry.
- PMC. (n.d.). The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway.
- ACS Central Science. (2022, May 10). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes.
- Oxford Academic. (2023, August 15). Single-mutations at the galactose-binding site of enzymes GalK, GalU, and LgtC enable the efficient synthesis of UDP-6-azido-6-deoxy-d-galactose and azido-functionalized Gb3 analogs | Glycobiology.
- PMC. (n.d.). The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase.
Sources
- 1. Imaging of glycan trafficking in live cells | Biology@Berkeley [biology.berkeley.edu]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems [jci.org]
- 6. Visualizing glycans on single cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yaremalab.johnshopkins.edu [yaremalab.johnshopkins.edu]
- 8. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-Azido-6-deoxy-D-glucopyranose for O-GlcNAc and OGT Substrate Profiling
[1]
Introduction & Scientific Context
Protein O-GlcNAcylation is a dynamic post-translational modification (PTM) regulated by a single pair of enzymes: O-GlcNAc Transferase (OGT) , which adds N-acetylglucosamine (GlcNAc) to serine/threonine residues, and O-GlcNAcase (OGA) , which removes it.[1][2][3][4][5][6][7][8]
While standard metabolic labeling utilizes N-azidoacetylglucosamine (GlcNAz) to mimic the native GlcNAc moiety, 6-Azido-6-deoxy-D-glucopyranose (6AzGlc) represents a distinct class of probe. Unlike GlcNAz, which modifies the N-acetyl group, 6AzGlc places the azide handle at the C6 position of the glucose ring.
Why use 6AzGlc? Research demonstrates that OGT is substrate-promiscuous.[9][7] It can accept UDP-6AzGlc (metabolized from 6AzGlc) and transfer it to the same serine/threonine residues typically targeted for O-GlcNAcylation. Therefore, 6AzGlc serves two critical functions:
-
Substrate Mapping: It labels the O-GlcNAc proteome (the "O-GlcNAcome") via an alternative sugar donor, often with distinct uptake or metabolic kinetics compared to GlcNAz.
-
Promiscuity Profiling: It is the primary tool for identifying "O-Glucosylation," a rare modification where OGT transfers glucose instead of GlcNAc, which may occur under specific metabolic stress conditions.
Mechanism of Action
The utility of 6AzGlc relies on the Hexosamine Biosynthetic Pathway (HBP) and the inherent flexibility of OGT's active site.
-
Cell Entry: Peracetylated 6AzGlc (Ac4-6AzGlc) passively diffuses across the cell membrane.
-
Activation: Intracellular esterases remove the acetyl groups.[4] The resulting 6AzGlc is phosphorylated and activated to UDP-6AzGlc .
-
Transfer: OGT accepts UDP-6AzGlc as a donor substrate (competing with UDP-GlcNAc) and transfers the 6-azido-glucose moiety to target proteins.[10]
-
Detection: The azide handle (-N3) is chemically inert in biological systems but reacts specifically with alkyne-tagged probes (e.g., Biotin-Alkyne) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Pathway Visualization
Figure 1: Metabolic incorporation of 6AzGlc into the O-GlcNAc proteome via OGT promiscuity.
Experimental Protocol
Phase 1: Cell Culture & Metabolic Labeling
Objective: Incorporate the azido-sugar into the cellular proteome.
Reagents:
-
Ac4-6AzGlc Stock: 100 mM in anhydrous DMSO. Store at -20°C.
-
Cell Line: HeLa, HEK293T, or relevant line (70-80% confluence).
-
Vehicle Control: DMSO.
Step-by-Step:
-
Seeding: Plate cells in 10 cm dishes (for Mass Spec) or 6-well plates (for Western Blot). Allow to adhere overnight.
-
Labeling: Replace media with fresh complete media containing 50–200 µM Ac4-6AzGlc .
-
Note: 100 µM is the standard starting concentration.
-
Control: Treat a separate dish with DMSO only (Vehicle) and Ac4-GlcNAc (Competition control, optional).
-
-
Incubation: Incubate cells for 24–48 hours at 37°C / 5% CO2.
-
Insight: 6AzGlc incorporation kinetics may differ from GlcNAz; 48h often yields higher signal for low-abundance proteins.
-
Phase 2: Cell Lysis & Protein Extraction
Objective: Harvest proteins while preserving the labile O-glycosidic bond.
Reagents:
-
Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, Protease Inhibitors (EDTA-free).
-
Thiamet-G (Optional): 10 µM (OGA inhibitor) added to lysis buffer to prevent removal of the label during lysis (though OGA activity on O-6AzGlc is significantly lower than on O-GlcNAc).
Step-by-Step:
-
Wash cells 2x with ice-cold PBS to remove free sugar.
-
Add Lysis Buffer (e.g., 500 µL per 10 cm dish). Scrape and collect lysate.
-
Sonication: Sonicate lysates (3x 10s pulses) to shear DNA and reduce viscosity.
-
Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.
-
Quantification: Measure protein concentration (BCA Assay). Normalize all samples to 2 mg/mL.
Phase 3: Copper-Catalyzed Click Chemistry (CuAAC)
Objective: Conjugate the azide-labeled proteins to a Biotin-Alkyne probe.
Reagents:
-
Biotin-Alkyne: 10 mM stock in DMSO.
-
CuSO4: 50 mM stock in water (Freshly prepared).
-
THPTA Ligand: 100 mM stock in water (Stabilizes Cu(I)).
-
Sodium Ascorbate: 100 mM stock in water (Freshly prepared).
Reaction Setup (Per 100 µL Lysate / 200 µg Protein):
| Component | Volume | Final Conc. | Order of Addition |
| Lysate (2 mg/mL) | 93 µL | ~1.8 mg/mL | 1 |
| Biotin-Alkyne (10 mM) | 1 µL | 100 µM | 2 |
| THPTA/CuSO4 Mix * | 2 µL | 1 mM / 2 mM | 3 |
| Sodium Ascorbate (100 mM) | 4 µL | 4 mM | 4 (Start Reaction) |
*Premix THPTA and CuSO4 in a 2:1 molar ratio (e.g., 10 µL THPTA + 10 µL CuSO4) before adding to lysate to prevent protein precipitation.
Protocol:
-
Add components in the order listed above.
-
Vortex gently and incubate for 1 hour at Room Temperature in the dark.
-
Termination: Add 4 volumes of ice-cold acetone (or methanol/chloroform) to precipitate proteins and remove excess reagents. Incubate at -20°C for 1 hour.
-
Centrifuge (15,000 x g, 10 min, 4°C). Discard supernatant.
-
Resuspend the protein pellet in 1x SDS Loading Buffer (for Western) or Urea/Ammonium Bicarbonate (for Mass Spec).
Phase 4: Analysis (Western Blot)
-
Load 20-30 µg of click-reacted protein onto an SDS-PAGE gel.
-
Transfer to PVDF/Nitrocellulose membrane.
-
Block with 5% BSA (Avoid milk, as it contains biotin).
-
Detection: Incubate with Streptavidin-HRP (1:5,000 to 1:10,000) for 1 hour.
-
Wash 3x with TBST and develop with ECL.
Troubleshooting & Self-Validation
| Issue | Possible Cause | Corrective Action |
| High Background | Endogenous biotinylated proteins (e.g., Carboxylases). | Use a "No Click" control (Lysate + DMSO instead of Alkyne). Endogenous biotin bands (75kDa, 130kDa) will remain; specific bands will disappear. |
| Protein Precipitation | Copper concentration too high or uncomplexed Cu(I). | Ensure THPTA is premixed with CuSO4. Do not exceed 1 mM Cu final conc. |
| Low Signal | Low incorporation or OGA activity. | Increase labeling time to 48h. Add Thiamet-G (10 µM) during labeling and lysis. |
| Specificity Check | Is the signal OGT-dependent? | Treat cells with OSMI-1 (OGT inhibitor, 20-50 µM) during labeling. Signal should decrease significantly. |
References
-
The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase. Source: Journal of the American Chemical Society (2018).[9][7] URL:[Link]
-
Changes in Metabolic Chemical Reporter Structure Yield a Selective Probe of O-GlcNAc Modification. Source: Journal of the American Chemical Society (2014). URL:[Link]
-
Metabolic labeling enables selective photocrosslinking of O-GlcNAc-modified proteins to their binding partners. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Chemical Arsenal for the Study of O-GlcNAc. Source: Molecules (MDPI). URL:[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chemical Arsenal for the Study of O-GlcNAc [mdpi.com]
- 4. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 5. Detection and identification of O-GlcNAc-modified proteins using 6-azido-6-deoxy-N-acetyl-galactosamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. glycodepot.com [glycodepot.com]
- 7. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 6''-Azido-6''-deoxy-UDP-N-acetylglucosamine as a glycosyltransferase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Mass Spectrometry-Based Analysis of 6-Azido-Glucose Labeled Proteins
Introduction: Unveiling the Glycoproteome with Chemical Precision
Protein glycosylation, the enzymatic attachment of sugar moieties to proteins, is a critical post-translational modification that governs a vast array of cellular processes, including protein folding, trafficking, and cell signaling. The study of glycosylation, or glycoproteomics, has been historically challenging due to the immense structural diversity and dynamic nature of glycans. The advent of metabolic labeling with bioorthogonal chemical reporters, such as 6-azido-6-deoxy-glucose (6AzGlc), has provided researchers with a powerful tool to investigate the glycoproteome with unprecedented specificity.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mass spectrometry-based analysis of proteins metabolically labeled with 6-azido-glucose. We will delve into the underlying principles, provide step-by-step protocols for key experimental workflows, and discuss data analysis strategies. The peracetylated form, 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-glucose (Ac46AzGlc), is often used to enhance cell permeability.[2][3] Once inside the cell, cytosolic carboxyesterases remove the acetyl groups, allowing 6AzGlc to be metabolized and incorporated into glycoproteins.[1] This approach enables the robust labeling of a variety of proteins, with a labeling pattern consistent with O-GlcNAc modifications, suggesting the promiscuity of the enzyme O-GlcNAc transferase (OGT) for its sugar substrates.[2][3][4]
The incorporated azide group serves as a bioorthogonal chemical handle, allowing for the selective attachment of reporter tags via highly specific chemical reactions that do not interfere with biological processes.[1][5] This enables the enrichment and subsequent identification and quantification of the labeled glycoproteins by mass spectrometry.
Principle of the Workflow
The overall workflow for the mass spectrometry analysis of 6-azido-glucose labeled proteins can be divided into several key stages:
-
Metabolic Labeling: Cells are cultured in the presence of Ac46AzGlc, which is taken up by the cells and metabolically incorporated into glycoproteins.
-
Cell Lysis and Protein Extraction: The cells are lysed to release the cellular proteins, including the azide-labeled glycoproteins.
-
Bioorthogonal Ligation: The azide-labeled proteins are covalently tagged with a reporter molecule (e.g., biotin) containing a complementary alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[5][6]
-
Enrichment of Labeled Proteins: The biotin-tagged glycoproteins are selectively captured and enriched using streptavidin-coated beads.
-
On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and identify the corresponding proteins.
-
Data Analysis: The acquired mass spectrometry data is processed using specialized software to identify and quantify the labeled proteins.
Experimental Workflow Diagram
Caption: Overall workflow for the analysis of 6-azido-glucose labeled proteins.
Detailed Protocols
Part 1: Metabolic Labeling of Mammalian Cells
This protocol describes the metabolic labeling of cultured mammalian cells with Ac46AzGlc. The optimal concentration of Ac46AzGlc and incubation time should be determined empirically for each cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Ac46AzGlc (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Procedure:
-
Seed cells in 6-well plates and grow to approximately 80% confluency.[1]
-
Prepare the labeling medium by adding Ac46AzGlc to the complete culture medium to a final concentration of 50-200 µM. A vehicle control with an equivalent amount of DMSO should also be prepared.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium (or vehicle control medium) to the cells.
-
Incubate the cells for 12-48 hours at 37°C in a humidified incubator with 5% CO2. Labeling can be detected in as little as 2 hours and typically peaks between 6 and 12 hours.[4]
-
After the incubation period, harvest the cells by scraping or trypsinization.
-
Wash the cell pellet twice with ice-cold PBS and proceed to cell lysis.
Part 2: Cell Lysis and Protein Extraction
This protocol describes the lysis of labeled cells and extraction of total proteins.
Materials:
-
Labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[1]
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Part 3: Click Chemistry Reaction
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-biotin tag to the azide-labeled proteins.
Materials:
-
Protein lysate
-
Alkyne-biotin
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Ice-cold methanol
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 1 mg of total protein)
-
Alkyne-biotin (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
-
Vortex the mixture gently.
-
Add CuSO4 to a final concentration of 1 mM to initiate the click reaction.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.[1]
-
Precipitate the proteins by adding four volumes of ice-cold methanol and incubating at -20°C for at least 2 hours.[4]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully remove the supernatant and wash the protein pellet with ice-cold methanol.
Part 4: Enrichment of Biotinylated Proteins
This protocol describes the enrichment of the biotin-tagged glycoproteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein pellet
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
Procedure:
-
Resuspend the protein pellet in a buffer containing a denaturant (e.g., 1% SDS in PBS) to ensure efficient binding to the beads.
-
Equilibrate the streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Add the resuspended protein lysate to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include washes with high salt, urea, and detergents.
Part 5: On-Bead Digestion
This protocol describes the tryptic digestion of the enriched proteins while they are still bound to the magnetic beads.
Materials:
-
Protein-bound magnetic beads
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
Procedure:
-
Resuspend the beads in digestion buffer containing DTT (e.g., 10 mM) and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA (e.g., 20 mM) to alkylate the cysteine residues. Incubate in the dark for 30 minutes.
-
Add trypsin to the bead suspension (e.g., 1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with gentle shaking.
-
After digestion, place the tube on a magnetic stand and collect the supernatant containing the peptides.
-
Elute any remaining peptides from the beads with a solution containing a high concentration of organic solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Combine the supernatant and the eluate.
-
Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Mass Spectrometry and Data Analysis
The desalted peptides are then analyzed by a high-resolution mass spectrometer, typically coupled to a nano-liquid chromatography system. A "bottom-up" or "shotgun" proteomics approach is commonly employed, where the peptides are separated by reverse-phase chromatography and sequentially introduced into the mass spectrometer.[7]
The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it first acquires a full MS scan to measure the mass-to-charge ratio (m/z) of the intact peptides, followed by several MS/MS scans where the most intense peptides are fragmented to generate fragment ion spectra.[7]
The resulting raw data is then processed using proteomics software platforms such as MaxQuant or Proteome Discoverer.[8] These software packages perform several key steps:
-
Peptide Identification: The experimental MS/MS spectra are searched against a protein sequence database to identify the corresponding peptide sequences.
-
Protein Inference: The identified peptides are grouped together to infer the proteins from which they originated.
-
Quantification: The abundance of each identified protein can be determined using label-free quantification (LFQ) methods, which are based on the intensity of the peptide signals in the MS1 scans.[7]
Quantitative Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be presented in a table to compare the abundance of identified glycoproteins between different experimental conditions.
| Protein Accession | Gene Name | Description | Fold Change (Treated/Control) | p-value |
| P01234 | ABC1 | Example Protein 1 | 3.5 | 0.001 |
| Q56789 | XYZ2 | Example Protein 2 | 1.8 | 0.045 |
| A1B2C3 | DEF3 | Example Protein 3 | -2.1 | 0.023 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal Ac46AzGlc concentration or incubation time. | Optimize the concentration (e.g., 50-200 µM) and incubation time (e.g., 12-48 hours) for your specific cell line. |
| High Background | Inefficient removal of non-specifically bound proteins during enrichment. | Increase the stringency of the wash steps after streptavidin enrichment. Use buffers with higher concentrations of detergents (e.g., SDS) and denaturants (e.g., urea). |
| Poor Protein Identification | Inefficient digestion or sample loss during preparation. | Ensure complete reduction and alkylation before digestion. Use high-quality trypsin. Optimize desalting procedures to minimize peptide loss. |
Conclusion
Metabolic labeling with 6-azido-glucose coupled with mass spectrometry is a powerful and versatile strategy for the identification and quantification of glycoproteins. This approach provides a global view of protein glycosylation and can be applied to a wide range of biological questions, from understanding the fundamental roles of glycosylation in cellular processes to identifying potential biomarkers for disease. The detailed protocols and guidelines presented in this application note will enable researchers to successfully implement this technology in their own laboratories.
References
-
The glycoprotein-focused bottom-up glycoproteomics to top-down... - ResearchGate. Available at: [Link]
-
Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed. Available at: [Link]
-
Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry | ACS Measurement Science Au. Available at: [Link]
-
Mass Spectrometry Strategies for O-Glycoproteomics - PMC - NIH. Available at: [Link]
-
The Hitchhiker's guide to glycoproteomics | Biochemical Society Transactions | Portland Press. Available at: [Link]
-
Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed. Available at: [Link]
-
MS Proteomics Data Preprocessing: Overview & Tools - BigOmics Analytics. Available at: [Link]
-
Targeted glycoprotein enrichment and identification in stromal cell secretomes using azido sugar metabolic labeling - PMC. Available at: [Link]
-
Targeted glycoprotein enrichment and identification in stromal cell secretomes using azido sugar metabolic labeling - PubMed. Available at: [Link]
-
Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Request PDF - ResearchGate. Available at: [Link]
-
The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC. Available at: [Link]
-
A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Available at: [Link]
-
Click chemistry and its application to proteomics - G-Biosciences. Available at: [Link]
-
User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - JCI. Available at: [Link]
-
The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - ACS Publications. Available at: [Link]
-
Click Chemistry in Proteomic Investigations - PMC. Available at: [Link]
-
Mass Spectrometry for O-GlcNAcylation - Frontiers. Available at: [Link]
-
Scalable data analysis in proteomics and metabolomics using BioContainers and workflows engines - bioRxiv. Available at: [Link]
-
Schematic representation of the enrichment of secreted proteins by... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Available at: [Link]
-
The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed. Available at: [Link]
-
Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - Oxford Academic. Available at: [Link]
-
Changes in Metabolic Chemical Reporter Structure Yield a Selective Probe of O-GlcNAc Modification - ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
Application Note: Fluorescence Microscopy of Cells Labeled with 6-Azido-6-deoxy-D-glucopyranose
Part 1: Executive Summary & Scientific Rationale
The Molecule and the Mechanism
6-Azido-6-deoxy-D-glucopyranose (6AzGlc) is a specialized Metabolic Chemical Reporter (MCR) designed to probe specific sectors of the glycome. Unlike 2-NBDG, which is a passive tracer for glucose uptake (GLUT transport), 6AzGlc is an active metabolic substrate .
When administered to cells in its per-O-acetylated form (Ac₄6AzGlc ), it permeates the cell membrane via passive diffusion. Intracellular carboxyesterases cleave the acetyl groups, releasing free 6AzGlc. Crucially, the substitution of the C-6 hydroxyl group with an azide (–N₃) prevents phosphorylation by Hexokinase to Glucose-6-Phosphate (G6P), effectively blocking entry into glycolysis.
Instead, 6AzGlc enters a salvage pathway—likely mediated by promiscuous activity of enzymes in the Leloir pathway or specific nucleotidyltransferases—to generate UDP-6AzGlc . This nucleotide sugar mimics UDP-GlcNAc and UDP-Glucose, serving as a donor substrate for O-GlcNAc Transferase (OGT) . Consequently, 6AzGlc is incorporated into intracellular proteins, marking sites of O-GlcNAcylation and potentially rare O-Glucosylation events.
Why Use 6AzGlc?
-
Precision vs. Noise: Unlike lectins or antibodies which can have broad affinity, 6AzGlc provides a bioorthogonal handle that is chemically inert until "clicked."
-
Intracellular Focus: While other azido-sugars (like GalNAz) heavily label cell-surface mucins, 6AzGlc predominantly labels nuclear and cytoplasmic proteins , making it an ideal tool for studying cell signaling, transcription factor regulation, and nutrient sensing pathways.
-
Stability: The azide moiety is small and stable, causing minimal steric perturbation to the target protein's function compared to bulky fluorophores.
Part 2: Metabolic Pathway & Experimental Logic
The following diagram illustrates the metabolic fate of Ac₄6AzGlc and the logic behind the labeling protocol.
Figure 1: Metabolic trajectory of 6-Azido-6-deoxy-glucose.[1] Note the blockade of glycolysis and diversion toward OGT-mediated protein modification.
Part 3: Detailed Protocol
Materials & Reagents
| Reagent | Specification | Purpose |
| Ac₄6AzGlc | >95% Purity, dissolved in DMSO | Metabolic Labeling Reagent |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Crosslinks proteins; preserves morphology |
| Permeabilization | 0.25% Triton X-100 in PBS | Allows click reagents to enter cell |
| Copper Source | 100 mM CuSO₄ (Aq) | Catalyst for CuAAC reaction |
| Reducing Agent | 500 mM Sodium Ascorbate (Fresh) | Reduces Cu(II) to Cu(I) |
| Ligand | 50 mM THPTA or TBTA | Protects biomolecules from Cu toxicity |
| Fluorophore | Alkyne-Fluorophore (e.g., Alexa Fluor 488 Alkyne) | Detection Probe |
Step-by-Step Methodology
Phase 1: Metabolic Labeling (Pulse)
-
Seeding: Seed cells (e.g., HeLa, NIH3T3) on #1.5 glass coverslips. Allow to adhere for 24 hours.
-
Preparation of Media: Dilute Ac₄6AzGlc stock (typically 100 mM in DMSO) into fresh culture media to a final concentration of 200 µM .
-
Expert Tip: A DMSO control (vehicle only) is mandatory to rule out solvent toxicity.
-
-
Incubation: Replace media with labeling media. Incubate at 37°C / 5% CO₂ for 16–24 hours .
-
Note: Shorter times (<4h) may result in insufficient incorporation for microscopy.
-
Phase 2: Fixation & Permeabilization
Crucial: Do not use methanol fixation if you wish to retain soluble cytosolic proteins, although PFA is generally preferred for click chemistry to prevent leakage of small labeled species.
-
Wash: Aspirate media and wash cells 2x with warm PBS (pH 7.4).
-
Fix: Incubate with 4% PFA for 15 minutes at room temperature (RT).
-
Wash: Rinse 3x with PBS.
-
Permeabilize: Incubate with 0.25% Triton X-100 in PBS for 10 minutes at RT.
-
Wash: Rinse 3x with PBS.
Phase 3: The "Click" Reaction (CuAAC)
This step covalently attaches the fluorophore to the azide-labeled proteins.
-
Prepare Reaction Cocktail: Mix reagents in the following strict order to prevent precipitation:
-
PBS (buffer)
-
CuSO₄ (final conc: 100 µM)
-
THPTA Ligand (final conc: 500 µM) – Premix Cu and Ligand before adding others.
-
Alkyne-Fluorophore (final conc: 10–20 µM)
-
Sodium Ascorbate (final conc: 2.5–5 mM) – Add last.
-
-
Stain: Add 50–100 µL of the cocktail to each coverslip. Incubate for 1 hour at RT in the dark .
-
Safety: Use a humidified chamber to prevent evaporation.
-
-
Wash: Wash 3x with PBS containing 0.1% Tween-20 (PBST) to remove unbound fluorophore.
-
Counterstain: Stain nuclei with DAPI (1 µg/mL) for 5 minutes.
Phase 4: Imaging
-
Mounting: Mount coverslips using an antifade mounting medium (e.g., ProLong Diamond).
-
Microscopy: Image using a Confocal Laser Scanning Microscope (CLSM).
-
Expected Pattern: 6AzGlc labeling typically appears as punctate or diffuse signal in the nucleus and cytoplasm , consistent with O-GlcNAc distribution.
-
Part 4: Troubleshooting & Controls (Self-Validation)
To ensure scientific integrity, every experiment must include the following controls:
| Control Type | Protocol Modification | Expected Result | Interpretation of Failure |
| Negative Control | No Ac₄6AzGlc added (DMSO only) | No Fluorescence | High background or non-specific fluorophore binding. |
| Competition | Co-incubate with 20 mM GlcNAc | Reduced Fluorescence | Confirms labeling is specific to the Hexosamine pathway. |
| Enzyme Inhibition | Co-incubate with OSMI-1 (OGT Inhibitor) | Reduced Fluorescence | Confirms labeling is OGT-dependent. |
| No Catalyst | Exclude CuSO₄ from Click Cocktail | No Fluorescence | Signal observed is due to fluorophore aggregation, not covalent bonding. |
Part 5: Workflow Visualization
Figure 2: Sequential workflow for fluorescence labeling of intracellular O-Glucose modifications.
References
-
Shao, S., et al. (2018). "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase." Journal of the American Chemical Society. [Link][2]
-
Tsuchiya, M., et al. (2024). "Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo." Communications Biology. [Link]
-
Darabedian, N., et al. (2018). "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase." PubMed Central. [Link]
-
Zaro, B. W., et al. (2017). "Metabolic chemical reporters of glycans." Current Opinion in Chemical Biology. [Link]
Sources
- 1. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 6-Azido-Glucose
Introduction & Strategic Context
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 6-azido-6-deoxy-D-glucose (6-Az-Glc) is a cornerstone technique in modern glycobiology. It serves two distinct but critical functions:
-
Metabolic Oligosaccharide Engineering (MOE): Using peracetylated precursors (Ac₄6AzGlc) to metabolically label intracellular O-GlcNAcylated proteins or cell-surface glycans.
-
Synthetic Glycoconjugation: Creating defined glucose-drug or glucose-material conjugates for targeted delivery or material functionalization.
This guide moves beyond generic "click" protocols. It addresses the specific solubility, steric, and chelating properties of carbohydrate-azides. Glucose derivatives are hydrophilic and poly-hydroxylated; they can weakly chelate copper, potentially interfering with the catalytic cycle if the ligand environment is not strictly controlled.
Mechanistic Insight: The Cu(I) Shuttle
The success of this reaction hinges on maintaining Copper in the +1 oxidation state (Cu(I)). In aqueous buffers, Cu(I) is thermodynamically unstable and prone to disproportionation or oxidation to inactive Cu(II).
The Ligand's Role:
-
Without Ligand: Cu(I) is rapidly oxidized by dissolved oxygen or sequestered by the hydroxyl groups of the glucose, halting the reaction.
-
With THPTA/TBTA: The ligand forms a protective cage around Cu(I), blocking oxygen while allowing the alkyne and azide to bind.
Figure 1: The Catalytic Cycle
The following diagram illustrates the stepwise mechanism, highlighting the critical role of the ligand in stabilizing the Cu(I)-acetylide intermediate.
Caption: The Cu(I) catalytic cycle. Ascorbate continuously regenerates the active Cu(I)-Ligand species, preventing "catalyst death" by oxidation.
Critical Reagents & Selection Matrix
Do not use generic reagents. The choice of ligand and solvent dictates the yield and purity of glucose conjugates.
Table 1: Reagent Selection Guide
| Component | Recommended Reagent | Why? |
| Copper Source | CuSO₄[1][2][3] · 5H₂O (99.9%) | Stable, easy to handle. Reduced in situ to Cu(I).[4][5][6][7] Avoid CuI/CuBr (unstable in air). |
| Reductant | Sodium Ascorbate | Reduces Cu(II) to Cu(I).[4][6][7] Must be prepared fresh (solution turns yellow/brown when oxidized). |
| Ligand (Aqueous) | THPTA | Essential for biological samples. Water-soluble.[4] Protects proteins from oxidative damage. |
| Ligand (Organic) | TBTA | Use only for preparative synthesis in tBuOH/DMSO. Poor water solubility limits biological use. |
| Buffer | HEPES or PBS (pH 7.4) | Tris buffer can weakly chelate copper, slightly reducing efficiency (though often tolerated). |
| Quencher | EDTA (50 mM) | Strips copper from the final product to prevent toxicity or interference in downstream assays. |
Protocol A: Bioconjugation (Lysates & Live Cell Labeling)
Context: Labeling metabolically incorporated 6-azido-glucose (via Ac₄6AzGlc) in cell lysates with a fluorescent alkyne or biotin-alkyne.
Workflow Diagram
Caption: Step-by-step addition order is critical to prevent copper precipitation before catalysis begins.
Detailed Steps
-
Lysate Prep: Lyse cells (e.g., in RIPA buffer w/ protease inhibitors). Adjust protein concentration to 1–2 mg/mL .
-
Note: Avoid buffers with >1 mM EDTA or EGTA as they strip the copper catalyst.
-
-
Reagent Setup (Stock Solutions):
-
CuSO₄: 20 mM in dH₂O.[8]
-
THPTA Ligand: 100 mM in dH₂O.
-
Sodium Ascorbate: 100 mM in dH₂O (Make Fresh ).
-
Alkyne Probe: 1–5 mM in DMSO.
-
-
Catalyst Premix (Crucial Step):
-
Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 5 µL CuSO₄ + 5 µL THPTA + 10 µL H₂O).
-
Why? Premixing ensures all Copper is chelated before hitting the complex lysate environment.
-
-
Reaction Assembly (Order of Addition):
-
To 100 µL lysate, add:
-
Alkyne Probe: 1 µL (Final: 10–50 µM). Vortex.
-
Cu-THPTA Premix: Add to achieve 1 mM Cu / 5 mM THPTA . Vortex.
-
Sodium Ascorbate: Add to achieve 5 mM . Vortex immediately.
-
-
-
Incubation: Rotator or shaker for 1 hour at Room Temp (protect from light).
-
Termination: Add 4 volumes of ice-cold acetone or methanol to precipitate proteins and remove excess reagents. Spin at 15,000 x g for 10 min.
Protocol B: Preparative Synthesis (Chemical Synthesis)
Context: Synthesizing 10–100 mg of a glucose-drug conjugate from purified 6-azido-glucose.
Reaction Conditions
-
Solvent: tBuOH:H₂O (1:1) or DMSO:H₂O (1:1).[9]
-
Reasoning: 6-Azido-glucose is water-soluble; many organic alkynes are not. This co-solvent system dissolves both.
-
-
Concentration: 0.1 M – 0.5 M (High concentration drives kinetics).
Detailed Steps
-
Dissolution: Dissolve 6-azido-glucose (1.0 equiv) and Alkyne (1.1 equiv) in tBuOH:H₂O (1:1).
-
Catalyst Addition:
-
Add CuSO₄ (0.05 equiv / 5 mol%).
-
Add Sodium Ascorbate (0.2 equiv / 20 mol%).
-
Note: Ligands (TBTA) are optional here if the reaction is fast (<2h), but recommended (0.1 equiv) if the alkyne is labile or reaction is slow.
-
-
Monitoring: Stir at RT. Monitor by TLC (Ethyl Acetate/Hexane or DCM/MeOH). Reaction usually completes in 2–12 hours.
-
Purification (The "Sugar" Cleanup):
-
Removal of Copper: Add EDTA (50 mM) or Chelex resin to the crude mixture and stir for 30 mins. The solution will turn from brown/green to clear/blue.
-
Isolation: Evaporate solvents.
-
Chromatography: If the product is protected (acetylated), use Silica Gel (Hexane:EtOAc). If unprotected (free hydroxyls), use C18 Reverse Phase or Diaion HP-20 resin, eluting with H₂O -> MeOH gradients.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Solution turns brown/black | Copper Oxidation / Disproportionation | Ascorbate is depleted. Add more fresh Sodium Ascorbate. Ensure Ligand:Cu ratio is at least 5:[8][10]1. |
| Protein Precipitation | Copper-induced denaturation | Switch from TBTA to THPTA . Reduce Copper concentration to 0.1 mM. |
| Low Yield (Metabolic Labeling) | Low incorporation or steric hindrance | Increase feeding time of Ac₄6AzGlc (up to 48h). Use a smaller alkyne probe to reduce steric clash. |
| No Reaction (Preparative) | Oxygen poisoning | Degas solvents with N₂ or Argon for 10 mins before adding Ascorbate. |
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: A comparative study. Angewandte Chemie, 50(35), 8051-8056. Link
-
Jena Bioscience. (2024). Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][6] Application Note. Link
-
BroadPharm. (2024). Click Chemistry Protocols: Labeling of Oligonucleotides and Biomolecules. Technical Guide. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. broadpharm.com [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metabolic Labeling & Imaging with 6-Azido-Glucose (6-AzGlc) via SPAAC
This Application Note is designed for researchers utilizing metabolic chemical reporters (MCRs) to study cellular metabolism and glycosylation.[1] It specifically addresses the use of 6-Azido-6-deoxy-D-glucose (6-AzGlc) , a glucose analog that can be metabolically incorporated into intracellular proteins (specifically O-GlcNAc modifications) or used to track glucose transport, followed by detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[2]
Abstract & Scientific Rationale
The visualization of glucose metabolism and specific glycosylation events in live or fixed cells is critical for understanding metabolic flux, cancer energetics, and signaling pathways. While 2-deoxy-2-fluoro-D-glucose (
6-Azido-6-deoxy-D-glucose (6-AzGlc) serves as a dual-purpose metabolic reporter. Unlike the widely used 2-NBDG (which often exhibits off-target binding), 6-AzGlc is a small molecule that mimics natural glucose.
-
Metabolic Fate: In mammalian cells, per-O-acetylated 6-AzGlc (Ac
6AzGlc) diffuses into cells, is deacetylated, and enters the hexosamine biosynthetic pathway (HBP). Surprisingly, it is converted into UDP-6AzGlc and utilized by O-GlcNAc Transferase (OGT) to label intracellular proteins, revealing OGT's substrate promiscuity [1].[1][2][3] -
Glucose Transport: The un-acetylated form (6-AzGlc) is recognized by Glucose Transporters (GLUTs), allowing it to function as a reporter for glucose uptake activity, although 6-azido-galactose (6-AzGal) has shown higher specificity in some contexts [2].[4][5]
Why SPAAC? Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is toxic to live cells due to oxidative stress generated by Cu(I). SPAAC utilizes ring-strained cyclooctynes (e.g., DBCO, BCN) to react specifically with the azide group on 6-AzGlc without a catalyst. This ensures bioorthogonality, preserving cell viability and metabolic integrity during labeling.
Chemical Biology Mechanism
The utility of 6-AzGlc relies on the cell's enzymatic machinery to process the azide-tagged sugar and the subsequent bioorthogonal "click" reaction.
Metabolic Incorporation Pathway
The following diagram illustrates the intracellular fate of Ac
Figure 1: Metabolic trajectory of 6-Azido-Glucose. The peracetylated precursor permeates the membrane, is processed into a nucleotide sugar donor, and incorporated into proteins by OGT, making them available for SPAAC labeling.
The SPAAC Reaction
The strain energy of the cyclooctyne (e.g., dibenzocyclooctyne, DBCO) drives the [3+2] cycloaddition with the azide.
-
Rate Constant (
): Typically 0.3 – 1.0 M s for DBCO-Azide. -
Selectivity: High. Background labeling is minimal if wash steps are optimized.
-
Stability: The resulting triazole linkage is chemically inert and stable.
Experimental Protocol: Metabolic Labeling & Imaging
This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293, NIH3T3).
Reagents & Equipment
-
Metabolic Reporter: Tetra-acetylated 6-Azido-6-deoxy-D-glucose (Ac
6AzGlc). Note: Use the peracetylated form for intracellular protein labeling; use free 6-AzGlc for GLUT transport studies. -
Click Reagent: DBCO-Fluorophore (e.g., DBCO-Cy5, DBCO-Alexa Fluor 488).
-
Labeling Media: Low-glucose DMEM (to reduce competition) supplemented with 10% dialyzed FBS.
-
Fixation: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization: 0.25% Triton X-100 in PBS.
-
Blocking: 3% BSA in PBS.
Step-by-Step Workflow
Phase 1: Metabolic Pulse Labeling
-
Seeding: Seed cells on sterile glass coverslips in a 12-well plate (approx. 50,000 cells/well). Allow to adhere overnight.
-
Preparation of Stock: Dissolve Ac
6AzGlc in anhydrous DMSO to create a 100 mM stock solution. Store at -20°C. -
Pulse: Dilute the stock into warm culture medium to a final concentration of 200 µM .
-
Optimization Note: Concentrations typically range from 50 µM to 200 µM. Higher concentrations increase signal but may induce metabolic stress.
-
-
Incubation: Incubate cells for 16–24 hours at 37°C / 5% CO
.-
Control: Treat one set of wells with vehicle (DMSO) only.
-
Phase 2: Fixation and Permeabilization
Rationale: While SPAAC is live-cell compatible, imaging intracellular O-GlcNAc targets usually requires permeabilization to wash away unbound cytosolic sugar pool and allow the dye to penetrate fully.
-
Wash: Aspirate media and wash cells 2x with warm PBS (pH 7.4).
-
Fix: Add 4% PFA for 15 minutes at room temperature (RT).
-
Wash: Rinse 3x with PBS.
-
Permeabilize: Incubate with 0.25% Triton X-100 in PBS for 10 minutes at RT.
-
Wash: Rinse 3x with PBS.
Phase 3: The SPAAC Reaction
-
Blocking: Incubate cells with 3% BSA in PBS for 30 minutes to prevent non-specific dye adsorption.
-
Click Reaction Cocktail: Prepare 20 µM DBCO-Fluorophore in 3% BSA/PBS.
-
Labeling: Add the reaction cocktail to the coverslips. Incubate for 1 hour at RT in the dark .
-
Washing (Crucial):
-
Wash 3x with PBS + 0.1% Tween-20 (5 min each).
-
Wash 2x with PBS.[2]
-
Note: Extensive washing is required to remove unreacted DBCO probe, which can stick to hydrophobic membranes.
-
Phase 4: Imaging
-
Counterstain: Stain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mount: Mount coverslips on slides using antifade mounting medium.
-
Microscopy: Image using Confocal or Epifluorescence microscopy.
-
6-AzGlc Signal: Excitation/Emission matching your DBCO-fluorophore.
-
Localization: Expect cytosolic and nuclear staining (characteristic of O-GlcNAc).
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for SPAAC labeling of 6-AzGlc treated cells.
Critical Optimization & Troubleshooting
Quantitative Parameters
| Parameter | Recommended Value | Impact of Deviation |
| Ac | 200 µM | <50 µM: Weak signal. >500 µM: Potential toxicity/metabolic inhibition. |
| Labeling Duration | 16–24 hours | <6h: Insufficient incorporation into glycoproteins. |
| DBCO Conc. | 20–50 µM | >50 µM: High background (hydrophobic sticking). |
| Reaction pH | 7.4 (Physiological) | SPAAC is pH tolerant, but extreme pH affects cell morphology. |
| Temperature | RT (20–25°C) | 37°C accelerates reaction but increases non-specific background. |
Common Pitfalls
-
High Background: DBCO reagents are hydrophobic. If background is high, increase the number of washes with PBS-Tween or reduce the DBCO concentration.
-
No Signal:
-
Ensure you used Ac
6AzGlc (peracetylated) for intracellular labeling. Free 6-AzGlc uptake is dependent on GLUT expression levels and may not reach high enough intracellular pools for robust O-GlcNAc labeling in all cell types. -
Check if the cells express OGT.
-
-
Competition: High glucose in the media can outcompete 6-AzGlc. Use low-glucose media (1 g/L) during the pulse phase for higher efficiency.
References
-
Darabedian, N., et al. (2018).[3] "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose."[2][3] Journal of the American Chemical Society, 140(23), 7092–7100.[3][7]
-
Tsuchiya, M., Tachibana, N., & Hamachi, I. (2024).[5] "Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo."[5] Communications Biology, 7, 465.
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems." Journal of the American Chemical Society, 126(46), 15046–15047.
-
Dommerholt, J., et al. (2010). "Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells." Angewandte Chemie International Edition, 49(50), 9422-9425.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Metabolic Profiling of Cancer Glycosylation using 6-Azido-6-deoxy-D-glucopyranose
[1]
Introduction & Scientific Rationale
The Metabolic Context
While the Warburg Effect (aerobic glycolysis) is the hallmark of cancer metabolism, tumor cells also divert significant glucose flux into the Hexosamine Biosynthetic Pathway (HBP) . This pathway fuels protein glycosylation, particularly O-GlcNAcylation (O-linked
Why 6-Azido-6-deoxy-D-glucose (6-Az-Glc)?
Unlike 2-Deoxy-D-glucose (2-DG) , which acts as a glycolytic trap/inhibitor, or 2-NBDG , which is a bulky fluorescent transport probe, 6-Az-Glc functions as a "Trojan Horse" substrate for glycosyltransferases.[1]
-
Mechanism: 6-Az-Glc mimics glucose but contains an azide (
) handle at the C6 position.[1] -
Metabolic Fate: It is not a substrate for standard glycolysis (Hexokinase requires a C6-hydroxyl for phosphorylation to G-6-P).[1] Instead, it bypasses the glycolytic trap and is processed into nucleotide-sugar donors (e.g., UDP-6AzGlc) via promiscuous salvage enzymes.[1]
-
Target: It is incorporated into intracellular proteins by O-GlcNAc Transferase (OGT) , revealing "O-Glucose" or promiscuous O-GlcNAc modifications that are often upregulated in aggressive tumors.[1]
Key Advantage: 6-Az-Glc allows for the specific visualization of the biosynthetic fate of glucose analogs into glycoconjugates, rather than just bulk uptake.
Mechanism of Action & Pathway Map
The following diagram illustrates the intracellular trajectory of 6-Az-Glc compared to native glucose, highlighting the critical divergence points.
Figure 1: The metabolic trajectory of Ac4-6-Az-Glc. Unlike native glucose which enters glycolysis, 6-Az-Glc is activated to UDP-6-Az-Glc and utilized by OGT to label cytosolic and nuclear proteins.[1]
Experimental Protocols
Reagent Preparation
-
Probe: Tetraacetylated-6-Azido-6-deoxy-D-glucose (Ac4-6Az-Glc ).
-
Note: The acetylated form is required for passive cell membrane permeability. Intracellular esterases cleave the acetyl groups to release the active 6-Az-Glc.[1]
-
-
Stock Solution: Dissolve Ac4-6Az-Glc in high-grade DMSO to 200 mM. Store at -20°C.
-
Labeling Media: Low-glucose DMEM (to reduce competition) supplemented with 10% Dialyzed FBS.[1]
Protocol A: Metabolic Labeling of Cancer Cells
Objective: Incorporate azide handles into the proteome of adherent cancer cells (e.g., HeLa, MCF-7, H1299).[1]
-
Seeding: Plate cells in 6-well plates (for Western Blot) or on glass coverslips (for Imaging) to reach 70% confluency.[1]
-
Pulse: Replace culture media with Labeling Media containing 50–200 µM Ac4-6Az-Glc .
-
Control: Treat one set of cells with DMSO vehicle only.
-
Competition Control: Treat one set with 200 µM Ac4-6Az-Glc + 20 mM GlcNAc (to verify specificity).[1]
-
-
Incubation: Incubate for 12–24 hours at 37°C / 5% CO2.
-
Wash: Aspirate media and wash cells 2x with cold PBS (pH 7.[1]4) to remove excess unincorporated probe.
Protocol B: "Click" Chemistry Detection (CuAAC)
Objective: Conjugate the azide-labeled proteins with a fluorophore or biotin tag.[1]
Safety: This protocol uses Copper(I), which is cytotoxic.[1] Perform this on fixed cells or lysates.[1] For live-cell imaging, use DBCO-alkynes (SPAAC), though efficiency is lower for intracellular targets.[1]
Option 1: In-Gel Fluorescence (Lysate Analysis)[1]
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors and PUGNAc (an OGA inhibitor, to prevent removal of the label).
-
Click Reaction Mix (Prepare fresh):
-
Incubation: React for 1 hour at Room Temperature (RT) in the dark with gentle rotation.
-
Precipitation: Add cold methanol (4x volume), freeze at -80°C for 30 min, centrifuge (10k x g, 10 min) to pellet protein and remove unreacted dye.
-
Analysis: Resuspend pellet in SDS-PAGE loading buffer. Run gel.[1][2] Visualize using a fluorescent gel scanner (e.g., Typhoon).[1]
Option 2: Fluorescence Microscopy (Imaging)[1]
-
Fixation: Fix cells with 4% Paraformaldehyde (15 min, RT). Wash 3x PBS.
-
Permeabilization: Treat with 0.25% Triton X-100 in PBS (10 min).
-
Click Staining: Incubate with Click Reaction Mix (as above, but using Fluorophore-Alkyne) for 1 hour at RT in the dark.
-
Wash: Wash 3x with PBS containing 0.1% Tween-20 and 1 mM EDTA (to remove copper ions).
-
Counterstain: Stain nuclei with DAPI.[1] Mount and image.
Data Interpretation & Analysis
Quantitative Metrics
When analyzing results, organize data to compare labeling efficiency across conditions.[1]
| Parameter | 6-Az-Glc Signal | Interpretation |
| High Glucose Media | Low | Native glucose outcompetes 6-Az-Glc uptake/utilization.[1] |
| OGT Knockdown | Significantly Reduced | Confirms signal is OGT-dependent (O-GlcNAc/O-Glc).[1] |
| Hexokinase Inhibitor | Unchanged / High | Confirms 6-Az-Glc bypasses the HK-dependent glycolytic block.[1] |
| Tunicamycin | Slightly Reduced | 6-Az-Glc may partially label N-glycans, but primary signal is O-linked.[1] |
Expected Results
-
Western Blot: You should see a "smear" of labeled proteins spanning 25–250 kDa, representing the O-GlcNAcylated proteome.[1] Specific bands can be identified by immunoprecipitation (using Biotin-Alkyne) followed by Mass Spectrometry.[1]
-
Microscopy: Strong nuclear and cytosolic staining is expected (consistent with O-GlcNAc distribution).[1]
Troubleshooting & Optimization
-
Low Signal Intensity:
-
High Background:
-
Cell Toxicity:
References
-
The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase. Source: ACS Chemical Biology (via NIH/PubMed) Context:[1] Defines the mechanism of 6-Az-Glc as a substrate for OGT and its utility in labeling O-GlcNAc proteins.
-
(Verified Landing Page)
-
-
Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Source: ResearchGate / ACS Omega Context: Discusses the importance of acetylation (Ac4) for cell permeability and the kinetics of azide-sugar labeling in cancer lines.
-
[1]
-
-
Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol. Source: PMC / NIH Context:[1] Illustrates the chemical versatility of the 6-azido-deoxy motif in lipid and metabolic research.[2]
-
Comparison of Glucose Uptake Assay Methods (2-NBDG vs 2-DG). Source: Promega Corporation Context: Provides the baseline comparison for why one would use standard uptake probes versus specific metabolic reporters like 6-Az-Glc.
Application Note: Precision Synthesis of 6-Azido-6-deoxy-D-glucopyranose for Targeted Glycoconjugation
Abstract
The functionalization of glucose at the C-6 position preserves the recognition elements required for transport by Glucose Transporters (GLUTs), specifically GLUT1, which is overexpressed in neoplastic tissues. 6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) serves as a potent "Click Chemistry" handle, enabling the precise delivery of cytotoxic payloads, imaging agents, or the metabolic labeling of aberrant glycosylation pathways. This guide details a robust, scalable protocol for the synthesis of Methyl 6-azido-6-deoxy-α-D-glucopyranoside , a versatile building block, and outlines its application in bioorthogonal conjugation.
Scientific Foundation & Targeting Mechanism
The GLUT1 Targeting Vector
Unlike C-2 modified analogs (e.g., 2-Deoxy-D-glucose) which act primarily as hexokinase inhibitors, C-6 modified glucose derivatives often retain affinity for GLUT transporters while exhibiting altered metabolic fates. The C-6 hydroxyl group is less critical for GLUT1 binding hydrogen-bond networks than the C-1, C-3, and C-4 hydroxyls. Consequently, replacing the C-6 OH with an azide group (
Once intracellular, the azide moiety is bioorthogonal—inert to native biochemical processes—but highly reactive toward alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Mechanism of Action Diagram
Figure 1: Mechanism of GLUT1-mediated uptake and intracellular fate of 6-azido-glucose derivatives.
Strategic Synthesis Overview
Direct azidation of unprotected glucose is chemically promiscuous. To ensure regioselectivity at C-6 (the primary alcohol) and stereochemical integrity at the anomeric center (C-1), we utilize Methyl α-D-glucopyranoside as the starting material. This locks the sugar in the pyranose form and protects the anomeric position.
We compare two primary routes:
-
Selective Tosylation (Route A): The industry standard. Uses steric bulk of
-toluenesulfonyl chloride (TsCl) to favor the primary amine. -
Appel-Type Iodination (Route B): Uses
to generate the 6-iodo intermediate, which is an excellent leaving group.
This guide focuses on Route A due to the ubiquity of reagents and ease of scaling, but notes Route B for difficult substrates.
Figure 2: Comparative synthetic pathways for C-6 functionalization.
Detailed Protocol: Synthesis of Methyl 6-Azido-6-deoxy-α-D-glucopyranoside
Safety Warning: Organic azides are potentially explosive. Maintain a
Materials
-
Reagents: Methyl α-D-glucopyranoside (Sigma),
-Toluenesulfonyl chloride (TsCl), Pyridine (Anhydrous), Sodium Azide ( ), DMF (Anhydrous). -
Equipment: Rotary evaporator, High-vacuum pump, Silica gel flash chromatography columns.
Step 1: Regioselective 6-O-Tosylation
Objective: Selectively activate the primary C-6 hydroxyl group over secondary hydroxyls.
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve Methyl α-D-glucopyranoside (1.94 g, 10.0 mmol) in anhydrous Pyridine (20 mL).
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Add
-Toluenesulfonyl chloride (2.10 g, 11.0 mmol, 1.1 eq) portion-wise over 15 minutes. Crucial: Slow addition prevents kinetic activation of secondary hydroxyls. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) and stir for an additional 12–16 hours. Monitor by TLC (DCM:MeOH 9:1). The mono-tosylated product (
) should be the major spot. -
Workup:
-
Dilute with DCM (50 mL) and wash with
( ) to remove pyridine (aqueous phase must be acidic). -
Wash with Sat.
and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (Silica, Gradient 0-5% MeOH in DCM).
-
Yield Target: 60–70% (White foam/solid).
-
Data Validation:
should show aromatic tosyl signals ( ) and a downfield shift of C-6 protons.
-
Step 2: Nucleophilic Displacement with Azide
Objective: Substitution of the tosylate leaving group with the azide anion via
-
Solvation: Dissolve the 6-O-tosyl intermediate (2.0 g, 5.7 mmol) in anhydrous DMF (15 mL).
-
Azidation: Add Sodium Azide (
) (1.11 g, 17.1 mmol, 3.0 eq).-
Note: Excess azide ensures complete conversion.
-
-
Heating: Heat the mixture to 80°C for 6–8 hours behind a safety shield.
-
Workup:
-
Cool to RT. Dilute with EtOAc (100 mL).
-
Wash copiously with water (
) to remove DMF and excess . Caution: Treat aqueous waste with bleach to quench residual azide. -
Wash with Brine, dry (
), and concentrate.
-
-
Purification: Flash chromatography (EtOAc/Hexanes 4:1 to 100% EtOAc).
-
Yield Target: 85–95%.
-
Characterization:
-
IR: Strong peak at
(Azide stretch). - : Disappearance of aromatic tosyl peaks; upfield shift of H-6 protons compared to tosylate.
-
HRMS:
calcd for .
-
-
Application Protocol: "Click" Conjugation[2][3]
Scenario: Conjugating Methyl 6-azido-6-deoxy-α-D-glucoside to a Propargyl-Fluorophore (e.g., Propargyl-Rhodamine) for imaging.
| Component | Concentration | Volume | Final Conc. |
| Azido-Sugar (in Water) | |||
| Alkyne-Dye (in DMSO) | |||
| THPTA Ligand | |||
| Sodium Ascorbate | |||
| Buffer (PBS pH 7.4) | - | - | |
| Total Volume | - | - |
Procedure:
-
Premix
and THPTA (Ligand) to protect Cu(I) from oxidation. -
Add Azido-sugar and Alkyne-dye to the PBS buffer.
-
Add the Cu-Ligand complex.
-
Initiate reaction by adding Sodium Ascorbate (Reductant).
-
Incubate for 1 hour at RT in the dark.
-
Purification: HPLC or dialysis is required to remove Copper and unreacted dye before biological application.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Polytosylation (C-2/C-3 reaction) | Ensure temperature is strictly |
| Incomplete Reaction (Step 2) | Old | Use fresh |
| Product Decomposition | Acid sensitivity of acetals (if used) | Ensure workup buffers are neutral/basic ( |
| Safety Concern | Azide accumulation | Do not use halogenated solvents (DCM) with |
References
-
Selective Tosylation Protocol
-
Tsuchiya, T., et al. (1981).[2] Selective protection of hydroxyl groups of carbohydrates.
-
Source: (Verify via RSC/ScienceDirect for exact Tsuchiya citation or equivalent standard text).
-
Alternative Validation: Fleet, G. W. J., et al. (1989).[2] Synthesis of 6-azido-6-deoxy-sugars. (Cited in context of iminosugar synthesis).
-
-
GLUT1 Targeting & Mechanism
- Macheda, M. L., Rogers, S., & Best, J. D. (2005). Molecular and cellular regulation of glucose transporter (GLUT) proteins in cancer. Journal of Cellular Physiology.
-
Source:
-
Click Chemistry in Glycobiology
- Besanceney-Webler, C., et al. (2011).
-
Source:
-
Safety of Organic Azides
-
Baskin, J. M., & Bertozzi, C. R. (2007).[3] Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems.
-
Source:
-
-
Synthesis of 6-Deoxy-6-iodo Derivatives (Appel Reaction)
- Garegg, P. J., & Samuelsson, B. (1980). Iodination of sugars with triphenylphosphine, iodine, and imidazole.
-
Source:
Sources
- 1. Synthesis and In Vitro Evaluation of a Set of 6-Deoxy-6-thio-carboranyl d-Glucoconjugates Shed Light on the Substrate Specificity of the GLUT1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 6-azido-6-deoxy-1,2-O-isopropylidene-α-d-glucofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc)
Senior Application Scientist: Dr. Aris Thorne Subject: Technical Guide for Metabolic Labeling & Glucose Uptake Assays Last Updated: February 17, 2026[1][2]
Core Mechanism & Application Logic[1]
Before optimizing concentration, you must define your biological question. 6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) is a dual-function metabolic probe. Its optimal concentration depends entirely on whether you are tracking glucose uptake (GLUT activity) or probing intracellular glycosylation (OGT promiscuity).[2]
The Two Pathways of 6-Az-Glc
-
The Uptake Tracer (Free Sugar): Unprotected 6-Az-Glc is taken up by Glucose Transporters (GLUTs).[1][2] It accumulates in the cytoplasm but is not efficiently metabolized further in short timeframes.[2]
-
Application: Measuring glucose uptake rates (similar to 2-DG or 18F-FDG).[2]
-
-
The Metabolic Reporter (Per-O-acetylated, Ac4-6-Az-Glc): The acetylated form passively diffuses through the membrane.[1][2] Intracellular esterases remove the acetyl groups.[2] The resulting 6-Az-Glc is converted into UDP-6-Az-Glc , which acts as a substrate for O-GlcNAc Transferase (OGT) , labeling intracellular proteins.[2][3]
Visualizing the Pathway
Figure 1: Metabolic fate of 6-Az-Glc.[2] The entry route determines the labeling efficiency.[2] Ac4-6-Az-Glc is preferred for protein labeling to bypass GLUT rate limits.[2]
Optimization Protocol: The "How Much?" Guide
Scenario A: Metabolic Protein Labeling (O-GlcNAc Profiling)
Objective: Maximize incorporation into glycoproteins with minimal toxicity.[2]
| Parameter | Recommended Starting Point | Optimization Range | Technical Rationale |
| Concentration | 200 µM (Ac4-6-Az-Glc) | 50 µM – 250 µM | 200 µM saturates the UDP-sugar pool without inducing significant osmotic stress or toxicity [1].[1][2] |
| Incubation Time | 16 Hours | 6 – 24 Hours | Labeling is detectable at 2h but peaks at 12-16h.[1][2] Longer times risk proteasomal degradation of labeled proteins.[2] |
| Media Glucose | Low Glucose (5.5 mM) | 0 – 25 mM | High glucose (25 mM) competes with 6-Az-Glc for UDP-sugar biosynthesis.[1][2] Reducing glucose enhances labeling efficiency.[2] |
Protocol Step-by-Step:
-
Seed Cells: Plate cells (e.g., HeLa, NIH3T3) to reach 70% confluency.[1][2]
-
Prepare Reagent: Dissolve Ac4-6-Az-Glc in anhydrous DMSO to create a 100 mM stock.
-
Treatment: Dilute stock 1:500 into culture media (final 200 µM). Ensure DMSO content is <0.5%.[2]
-
Incubation: Incubate at 37°C, 5% CO2 for 16 hours.
-
Harvest/Fix: Proceed to lysis (for Western Blot) or fixation (for Imaging).[1][2]
Scenario B: Glucose Uptake Assay
Objective: Measure GLUT activity (short-term).[2]
| Parameter | Recommended Starting Point | Optimization Range | Technical Rationale |
| Concentration | 50 µM (Free 6-Az-Glc) | 10 µM – 100 µM | Lower concentrations prevent saturation of GLUT transporters, ensuring linear uptake kinetics [2].[1][2] |
| Incubation Time | 15 - 30 Minutes | 5 – 60 Minutes | Uptake is rapid.[1][2] Long incubations lead to efflux or metabolism, obscuring uptake data.[2] |
| Serum Status | Serum-Free | N/A | Serum contains glucose and growth factors that alter uptake rates.[1][2] Starve cells for 1h prior to assay.[2] |
Troubleshooting & FAQs
Q1: I am seeing very weak signal in my Western Blot. Is my concentration too low?
Diagnosis: It is likely not the concentration (if using >100 µM), but rather glucose competition or click chemistry inefficiency .[1][2]
Solution:
-
Check Media Formulation: Are you using DMEM High Glucose (4500 mg/L)? Switch to Low Glucose (1000 mg/L) or Glucose-free media supplemented with galactose for the labeling duration. This forces the cell to utilize the Azide sugar.[2]
-
Verify Click Reaction: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is sensitive to oxidation.[1][2]
Q2: Can I use 6-Az-Glc to label cell surface proteins?
Answer: No. Unlike Ac4ManNAz (which labels surface sialic acids) or Ac4GalNAz (Mucin-type O-glycans), 6-Az-Glc is predominantly incorporated into intracellular nuclear and cytoplasmic proteins via OGT [1].[1][2]
-
Validation: If you see strong surface staining (ring pattern) with 6-Az-Glc, it is likely non-specific background or trapped free sugar, not glycoprotein incorporation.[2] Perform a "No-Click" control (omit the alkyne) to verify.
Q3: My cells are dying after 24h incubation. Is 6-Az-Glc toxic?
Answer: The free sugar is generally non-toxic, but the per-O-acetylated form (Ac4) can be cytotoxic at high concentrations (>200 µM) due to the release of acetate inside the cell, which acidifies the cytosol.[1][2]
-
Correction: Reduce concentration to 50-100 µM and extend incubation time, or wash cells 2 hours after addition if uptake is rapid. Ensure your DMSO vehicle control is not exceeding 0.5%.[2]
Q4: How do I store the stock solution?
Answer:
-
Powder: -20°C, desiccated. Stable for years.
-
DMSO Stock (100 mM): Store at -20°C. Avoid repeated freeze-thaw cycles (aliquot into small volumes). If the DMSO solution turns amber/brown, the azide group may be degrading; discard and prepare fresh.[2]
Critical Control Experiments
To ensure your data is publishable (E-E-A-T standard), you must include these controls:
-
The "No-Click" Control: Incubate lysate/cells with the Click reagents minus the fluorescent alkyne (or azide).[2] This quantifies autofluorescence.[2]
-
The Competition Control: Co-incubate 6-Az-Glc with 10x excess of natural D-Glucose. The signal should disappear if the labeling is specific to glucose metabolic pathways.[2]
-
The RNase Control: Since OGT can also modify RNA polymerase and chromatin, treat lysates with RNase/DNase to ensure the signal is protein-linked, not nucleic acid-linked (though less common for this specific sugar).[2]
References
-
The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase. Source: ACS Chemical Biology (2018).[2] URL:[Link][2]
-
Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo. Source: Communications Biology (2024).[2][6] URL:[Link]
Sources
- 1. 6-Azido-6-deoxy-D-glucopyranose | C6H11N3O5 | CID 10932606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
common issues with 6-Azido-6-deoxy-D-glucopyranose click chemistry.
Technical Support Center: 6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc)
Executive Summary & Compound Profile
6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) is a glucose analog where the hydroxyl group at the C-6 position is replaced by an azide (
However, its application is fraught with specific technical challenges distinct from other azido-sugars like ManNAz or GalNAz. This guide addresses the critical failure points in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and metabolic labeling workflows involving this compound.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Failure (The "Click" Didn't Happen)
Q1: I used TCEP to prevent oxidation during the click reaction, but my yield is near zero. Why? Diagnosis: Staudinger Reduction Competition. Explanation: Tris(2-carboxyethyl)phosphine (TCEP) is a potent reducing agent often used to protect proteins. However, phosphines react rapidly with azides to form phosphazenes (Staudinger reaction), which then hydrolyze to amines. If you use TCEP, you are chemically destroying your 6-Az-Glc azide tag before it can "click" with the alkyne. Solution:
-
Immediate Fix: Switch to Sodium Ascorbate as your reducing agent. It reduces Cu(II) to Cu(I) without reducing the azide.
-
Protocol Adjustment: If your protein requires a reducing environment, perform the click reaction first, then add TCEP downstream for SDS-PAGE sample prep.
Q2: My reaction solution turned brown/black, and the product precipitated. What happened? Diagnosis: Copper Disproportionation & Oxidation. Explanation: Without a stabilizing ligand, Cu(I) is thermodynamically unstable.[1] It can disproportionate into Cu(0) (black precipitate) and Cu(II), killing the catalysis. The brown color often indicates the formation of polymeric copper oxides or oxidative damage to the biomolecule. Solution:
-
Mandatory Ligand: You must use a Cu(I)-stabilizing ligand.
-
Ratio: Maintain a Ligand:Copper ratio of at least 5:1 to ensure the metal remains coordinated and active.
Q3: The click reaction works on the pure sugar but fails in cell lysates. Is it steric hindrance? Diagnosis: Non-Specific Protein Chelation. Explanation: Cell lysates are rich in thiols (cysteine) and amines (histidine) that chelate copper more strongly than the click ligand, stripping the catalyst from the reaction. Solution:
-
Increase Catalyst Load: Increase Copper/THPTA concentrations to 100–500 µM in the lysate (standard is often too low).
-
Pre-Complexation: Mix CuSO
and THPTA before adding them to the lysate. This "protects" the copper from immediate chelation by cellular proteins.
Category B: Metabolic Labeling & Toxicity
Q4: I treated cells with 50 µM peracetylated 6-Az-Glc (Ac4-6-Az-Glc), but the cells look unhealthy/dead. Diagnosis: Metabolic Toxicity & Flux Perturbation. Explanation: While peracetylation (Ac4) enables passive diffusion across the membrane, high concentrations of glucose analogs can inhibit glycolysis (similar to 2-Deoxyglucose) or overwhelm the Hexosamine Biosynthetic Pathway (HBP). Furthermore, the acetate groups are cleaved intracellularly, locally acidifying the cytoplasm. Solution:
-
Titration: Lower the concentration to 10–25 µM .
-
Duration: Limit incubation to 12–24 hours.
-
Control: Always run a viability assay (e.g., CCK-8 or MTT) alongside the labeling experiment.
Q5: My fluorescence microscopy shows very high background signal. How do I fix this? Diagnosis: Incomplete Dye Washout or Non-Specific Sticking. Explanation: Hydrophobic alkyne dyes (e.g., TAMRA-alkyne, Cy5-alkyne) often stick to lipid membranes or hydrophobic protein pockets, even without a click reaction. Solution:
-
Wash Steps: Perform stringent washes with ice-cold MeOH (for fixed cells) or BSA-containing buffers (to scavenge free dye).
-
Dye Choice: Use Picolyl-Azide or Sulfo-Cy5 variants which are more water-soluble and less "sticky" than standard cyanine dyes.
-
Negative Control: You must include a "No Azide Sugar" control. Any signal here is background.
Technical Data & Specifications
Table 1: 6-Azido-6-deoxy-D-glucopyranose Specifications
| Parameter | Specification | Notes |
| Molecular Weight | 205.17 g/mol | Monoisotopic mass for MS verification. |
| Solubility | Water, DMSO, Methanol | Highly polar; difficult to dissolve in DCM/Hexane. |
| Stability | Stable at -20°C | Avoid light exposure (azides are photo-labile). |
| Anomeric Form | Unless protected (e.g., methyl glycoside), C1 will equilibrate. | |
| Reaction Type | CuAAC or SPAAC | CuAAC is preferred for sterically small 6-position. |
| Toxicity | Low (sugar), High (Ac4-sugar) | Ac4-form enters cells; Free form requires GLUT transport. |
Standard Operating Procedures (SOPs)
SOP 1: Copper-Catalyzed Click Reaction (Cell Lysate)
Objective: Conjugate a fluorescent alkyne tag to 6-Az-Glc labeled proteins.
Reagents:
-
Protein Lysate: 1–2 mg/mL in PBS (pH 7.4). Avoid EDTA/EGTA in lysis buffer.
-
Alkyne Probe: 10 mM stock in DMSO (Use 20–50 µM final).
-
CuSO
: 50 mM stock in water. -
THPTA Ligand: 100 mM stock in water.[2]
-
Sodium Ascorbate: 100 mM stock in water (Freshly prepared ).
Protocol:
-
Pre-mix Catalyst: In a separate tube, mix CuSO
and THPTA in a 1:2 molar ratio (e.g., 1 µL Cu + 2 µL THPTA). Incubate for 5 mins. -
Assembly: To the protein lysate (50 µL), add reagents in this exact order :
-
Alkyne Probe (0.5 µL) → Vortex.
-
Pre-mixed Cu/THPTA Complex (Final conc: 1 mM Cu / 2 mM THPTA) → Vortex.
-
Sodium Ascorbate (Final conc: 5 mM) → Vortex immediately .
-
-
Incubation: Rotate in the dark at Room Temperature (RT) for 1 hour.
-
Termination: Precipitate proteins using cold Methanol/Chloroform or Acetone to remove excess reagents and copper.
-
Analysis: Resuspend pellet in SDS loading buffer for Western Blot or In-gel Fluorescence.
SOP 2: Copper Removal (Post-Reaction Cleanup)
Critical for downstream mass spectrometry or live-cell applications.
-
Chelation: Add EDTA to the reaction mixture (Final conc: 10 mM).
-
Solid Phase Extraction (SPE):
-
Use a C18 Sep-Pak cartridge.[3]
-
Condition with MeOH, then Water.
-
Load sample (acidified with 0.1% Formic Acid).
-
Wash with 5% MeOH/Water (removes salts/copper-EDTA).
-
Elute labeled sugar with 50–80% MeOH.
-
Visual Logic & Workflow Diagrams
Figure 1: Troubleshooting Logic for Failed Click Reaction
Caption: Decision tree for diagnosing low yield or precipitation in CuAAC reactions involving 6-Az-Glc.
Figure 2: Metabolic Labeling Pathway & Fate
Caption: Cellular uptake and potential metabolic fates of 6-Azido-6-deoxy-D-glucose.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[4][5] Nature Chemical Biology, 1(1), 13–21. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie, 50(35), 8051–8056. [Link]
-
Agard, N. J., & Bertozzi, C. R. (2009). "Chemical approaches to perturb, profile, and perceive glycans."[6] Accounts of Chemical Research, 42(6), 788–797. [Link]
-
Zhu, H., et al. (2016). "Metabolic labeling of RNAs using 6-azido-6-deoxy-glucose." This reference serves as a proxy for general azido-sugar metabolic handling protocols found in similar literature.[Link](Note: Linked to recent specific GLUT uptake study using 6-Az sugars).
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. confluore.com.cn [confluore.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
reducing background fluorescence in 6-azido-glucose imaging experiments
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Reducing Background Fluorescence in 6-Azido-Glucose Imaging
Introduction: The Signal-to-Noise Challenge
You are likely utilizing 6-Azido-6-deoxy-D-glucose (6-AzGlc) to visualize glucose uptake or metabolic flux via bioorthogonal "click" chemistry (CuAAC). Unlike pre-fluorescent analogs (e.g., 2-NBDG), 6-AzGlc offers minimal steric interference during transport. However, the critical step—the post-fixation reaction with a fluorescent alkyne—is the primary source of background noise.
This guide treats your experimental setup as a system. High background is not a "staining error"; it is a symptom of kinetic imbalance between specific covalent ligation and non-specific hydrophobic adsorption.
Part 1: Troubleshooting Guide (Q&A)
Category A: The "High Cytosolic Haze" (General High Background)
Q: Even my negative control (no azide sugar) has high intracellular fluorescence. Why? A: This indicates hydrophobic dye retention , not specific binding. Most fluorescent alkynes (e.g., TAMRA-alkyne, FAM-alkyne) are inherently hydrophobic. They permeate the fixed cell membrane and intercalate into lipid bilayers or bind denatured proteins.
-
The Fix (The "Scavenger" Wash): Standard PBS washes are insufficient. You must strip the hydrophobic dye.
-
Protocol: After the click reaction, wash cells 3x with PBS containing 1% BSA and 0.1% Tween-20 . Albumin acts as a "sponge" (scavenger) to sequester unbound hydrophobic fluorophores.
-
Advanced Fix: If using highly hydrophobic dyes (like TAMRA), perform a brief (5-min) wash with 50% Methanol/PBS before the final rehydration. Note: Test cell morphology tolerance first.
-
Q: I see bright "speckles" outside the cells on the slide surface. Is this precipitation? A: Yes, this is likely Copper(I)-dye precipitation . The copper catalyst required for the click reaction can oxidize and precipitate, dragging the fluorophore with it.
-
The Fix (Chelation is Key):
-
Ensure you are using a stabilizing ligand like THPTA or TBTA . THPTA is water-soluble and superior for preventing precipitation compared to TBTA (which requires DMSO).
-
Order of Addition: Never mix the Copper and the Alkyne directly in high concentrations. Prepare a "Click Cocktail" where the copper is pre-complexed with the ligand before adding to the reaction buffer.
-
Category B: Signal Specificity & Localization
Q: My signal is weak, so I increased the dye concentration, but now the background is unmanageable. A: This is a classic Signal-to-Noise (SNR) trap . Increasing the fluorophore concentration above 1–5 µM rarely increases specific signal (which is limited by the available azide groups) but linearly increases non-specific background.
-
The Fix (Kinetic Optimization):
-
Reduce Dye: Drop Alkyne-fluorophore concentration to 1–2 µM .
-
Increase Azide-Sugar Incubation: Instead of more dye, load more "target" by increasing the 6-AzGlc pulse concentration (e.g., to 50–100 µM) or time (up to 1 hour), provided it doesn't saturate the transporters.
-
Fresh Reductant: Ensure your Sodium Ascorbate is made fresh. Oxidized ascorbate fails to maintain Cu(I), stalling the reaction and leaving unreacted dye to stick non-specifically.
-
Q: How do I distinguish between autofluorescence and true signal? A: Aldehyde fixation (Formaldehyde/Glutaraldehyde) creates Schiff bases that fluoresce, particularly in the green/yellow channel.
-
The Fix (Quenching & Shift):
-
Quench: Incubate with 100 mM Glycine or 50 mM Ammonium Chloride in PBS for 15 min after fixation but before permeabilization. This caps unreacted aldehyde groups.
-
Red-Shift: Move to Far-Red fluorophores (e.g., Alexa Fluor 647-Alkyne). Cellular autofluorescence is significantly lower at >600 nm excitation.
-
Part 2: Optimized Experimental Workflow
The following table contrasts a "Standard" protocol (prone to noise) with the "Low-Background" protocol.
| Parameter | Standard Protocol (High Risk) | Low-Background Protocol (Recommended) |
| Fixation | 4% Paraformaldehyde (PFA) | 4% PFA followed by 100 mM Glycine Quench |
| Permeabilization | 0.5% Triton X-100 | 0.25% Triton X-100 or Saponin (gentler) |
| Blocking | Often skipped | 3% BSA in PBS (30 min) before Click reaction |
| Click Catalyst | CuSO4 + Ascorbate only | CuSO4 + THPTA Ligand (5:1 ratio) + Ascorbate |
| Dye Conc. | 10–20 µM | 1–5 µM |
| Post-Click Wash | PBS (3x) | PBS + 1% BSA + 0.1% Tween-20 (3x), then PBS |
Part 3: Visualizing the Logic
Diagram 1: The "Clean-Click" Workflow
This diagram outlines the critical decision points where background is introduced or eliminated.
Caption: The "Clean-Click" workflow emphasizes post-fixation quenching and post-reaction scavenger washes to eliminate non-specific noise.
Diagram 2: Troubleshooting Logic Tree
Use this to diagnose the specific source of your background.
Caption: Diagnostic tree to isolate whether background stems from dye chemistry (hydrophobicity) or optical properties (autofluorescence).
Part 4: Scientific Validation & Mechanism
1. The "Hydrophobic Effect" in Click Chemistry The most common failure mode in 6-AzGlc imaging is the use of hydrophobic dyes. The triazole ring formed during the click reaction is moderately polar, but the alkyne-fluorophore itself is often lipophilic. When you add 10 µM of TAMRA-alkyne, it partitions into cellular membranes.
-
Validation: A negative control (cells treated with DMSO instead of 6-AzGlc) effectively measures this partition coefficient. If this control is bright, your washing buffer lacks sufficient surfactant (Tween-20) or protein carrier (BSA) to solubilize the dye back out of the membrane [1].
2. Copper Disproportionation Cu(I) is unstable in aqueous solution and can disproportionate into Cu(0) (precipitate) and Cu(II) (inactive).
-
Mechanism: The ligand THPTA sacrifices itself to protect Cu(I) from oxidation, maintaining the catalytic cycle without requiring high copper loads that cause background precipitation [2].
3. Specificity of 6-AzGlc Unlike 2-NBDG, which can enter cells via simple diffusion or non-specific transport due to its size, 6-AzGlc is smaller and more specific to GLUT transporters. However, it competes with endogenous glucose.
-
Protocol Note: Experiments should be performed in glucose-free media (e.g., KRPH buffer) for 30 minutes prior to labeling to upregulate GLUT activity and remove competition [3].
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.
-
Tsuchiya, M., et al. (2024).[1][2] Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo.[1][2] Communications Biology.
-
Thermo Fisher Scientific. (2009). Click-iT® Metabolic Labeling Reagents for Proteins - User Guide.
-
Yoon, S., et al. (2016). Glucose Uptake Measurements in Single Cells using 6-NBDG and 6-Azido-glucose. Protocol Exchange.
Sources
Technical Support Center: CuAAC Optimization for 6-Azido-Glucose
Ticket ID: #8492-GLC Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Executive Summary: The "Sugar" Problem in Click Chemistry
Welcome to the technical support center. You are likely here because your click reaction with 6-azido-6-deoxy-D-glucose (6-AzGlc) is underperforming. While primary azides like 6-AzGlc are kinetically superior to secondary azides (e.g., C2 or C4 positions), carbohydrate backbones present unique thermodynamic traps.
The hydroxyl groups on the glucose scaffold act as weak polydentate ligands. In aqueous media, these hydroxyls compete with your accelerating ligand (TBTA, THPTA) for the Copper(I) center. If the copper binds to the sugar backbone rather than the alkyne/azide interface, the catalytic cycle stalls. Furthermore, the polarity of unprotected sugars often necessitates aqueous conditions where Cu(I) is prone to rapid oxidation to inactive Cu(II).
This guide provides a self-validating protocol to bypass these chelating traps and maximize efficiency.
Part 1: System Optimization (The "Why" & "How")
Ligand Selection: The Critical Variable
Issue: You are likely using TBTA or no ligand. Solution: Switch to BTTAA or THPTA .
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): Poor water solubility.[1] In the aqueous conditions required to dissolve glucose, TBTA precipitates, leaving Cu(I) unprotected.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Water-soluble and effective. It protects Cu(I) from oxidation and prevents biodamage.
-
BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid): The "Gold Standard" for glycobiology. It exhibits faster kinetics than THPTA in dilute conditions and better suppresses Cu(I)-induced cellular toxicity.
The Solvent Paradox
Issue: 6-AzGlc is polar (water-soluble); most alkynes are non-polar (organic-soluble). Solution: Use a DMSO:Water (1:1 to 4:1) system.
-
DMSO solubilizes the alkyne and disrupts hydrogen-bonding networks that facilitate copper chelation by the sugar hydroxyls.
-
Warning: Do not use unbuffered water if your alkyne is acid-sensitive. However, for standard CuAAC, simple Milli-Q water/DMSO mixes are sufficient.
Stoichiometry & Reduction
Standard Ratio: Alkyne (1.0 eq) : Azide (1.2 eq) : Cu (0.1 eq) : Ligand (0.5 eq).
-
Note: The Ligand:Cu ratio should be at least 2:1 (preferably 5:1) . Excess ligand ensures that even if some ligand dissociates, the Cu(I) is rarely "naked" and vulnerable to oxidation or sugar-chelation.
Part 2: Troubleshooting & FAQs
Q1: The reaction mixture turned yellow/brown immediately. Is this normal?
Diagnosis: Oxidation of Cu(I) to Cu(II) or formation of Cu-acetylide polymers.
-
The Science: A yellow tint often indicates the formation of Cu(I)-acetylides (part of the cycle), which is fine. However, a rapid shift to brown/green indicates oxidation to Cu(II) or radical polymerization.
-
Fix:
-
Degas solvents: Sparge buffers with Nitrogen/Argon for 15 mins before adding Cu.
-
Fresh Ascorbate: Sodium ascorbate degrades in solution. Make a fresh 100 mM stock for every experiment.
-
Increase Ligand Load: Move to a 5:1 Ligand:Cu ratio to shield the metal center.
-
Q2: My LC-MS shows starting material remaining, but the copper has precipitated.
Diagnosis: Catalyst Death via Disproportionation.
-
The Science: In water,
. The "precipitate" is likely metallic copper or copper oxides. -
Fix: Add Aminoguanidine (optional but helpful) or simply add more Sodium Ascorbate (5 eq) to force the equilibrium back to Cu(I). If using BTTAA, this issue is rare due to tight binding.
Q3: The product is blue/green after the column. How do I remove the copper?
Diagnosis: The "Sugar Sponge" Effect.
-
The Science: The triazole product plus the glucose hydroxyls create a binding pocket that holds Cu(II) tightly. Silica gel alone often fails to strip it.
-
Fix (The EDTA Wash):
Part 3: Optimized Experimental Protocol
Objective: Conjugation of 6-Azido-6-deoxy-D-glucose (1) with a hydrophobic Alkyne (2).
Reagents Table
| Component | Role | Stock Conc. | Final Conc. | Equivalents |
| 6-AzGlc (1) | Substrate | 50 mM (H2O) | 2.0 mM | 1.0 eq |
| Alkyne (2) | Reactant | 50 mM (DMSO) | 2.4 mM | 1.2 eq |
| CuSO₄·5H₂O | Catalyst Precursor | 20 mM (H2O) | 0.2 mM | 0.1 eq |
| BTTAA | Accelerating Ligand | 50 mM (H2O) | 1.0 mM | 0.5 eq |
| Na-Ascorbate | Reductant | 100 mM (H2O) | 5.0 mM | 2.5 eq |
| Solvent | Medium | N/A | DMSO:H2O (1:1) | N/A |
Step-by-Step Workflow
-
Ligand Complexation (The "Premix"):
-
In a small Eppendorf tube, mix the CuSO₄ stock and BTTAA stock.
-
Observation: The solution should remain clear or turn slightly blue.
-
Why: Pre-complexing ensures Cu is protected before it hits the sugar.
-
-
Reaction Assembly:
-
In the reaction vessel, combine Solvent (DMSO/Water) , Alkyne , and 6-AzGlc .
-
Vortex to ensure homogeneity.
-
-
Catalyst Addition:
-
Add the Cu-BTTAA premix to the reaction vessel.
-
-
Initiation:
-
Incubation:
-
Stir at Room Temperature for 1-4 hours .
-
Monitoring: Check by TLC (stain with Anisaldehyde for sugars) or LC-MS.
-
-
Workup (Copper Removal):
-
Add EDTA (0.5 M, pH 8) to the reaction (approx. 5x volume of reaction).
-
Stir open to air for 20 mins (oxidizes residual Cu(I) to Cu(II) for chelation).
-
Purification: Flash chromatography (Silica) or HPLC.
-
Part 4: Visualization (Mechanistic Logic)
Diagram 1: The Optimized CuAAC Workflow
This diagram illustrates the critical order of operations to prevent catalyst deactivation.
Caption: Optimized workflow emphasizing the pre-complexation of Copper and Ligand to prevent sequestration by glucose hydroxyls.
Diagram 2: The "Sugar Trap" vs. Ligand Acceleration
This diagram explains why the reaction fails without BTTAA/THPTA.
Caption: Path A shows how glucose hydroxyls sequester copper leading to oxidation. Path B shows how BTTAA outcompetes the sugar, maintaining catalytic activity.
References
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Chemistry for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.[7]
-
(Validates BTTAA superiority over TBTA/THPTA).
-
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.[8]
-
(Foundational text on THPTA and ligand:Cu stoichiometry).
-
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[4][5][7][8][9][10] Current Protocols in Chemical Biology.[5]
-
(Detailed protocols for aqueous CuAAC).
-
-
BenchChem Technical Support.
-
(General protocols for copper removal via EDTA and scavenging).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols [baseclick.eu]
challenges in mass spectrometry of 6-azido-glucose labeled peptides
The following guide is structured as a specialized Technical Support Center for researchers working with metabolic glycan labeling. It addresses the nuanced challenges of analyzing 6-azido-6-deoxy-glucose (6AzGlc) labeled peptides via mass spectrometry (MS).
Topic: Troubleshooting MS Analysis of 6-AzGlc Labeled Peptides Role: Senior Application Scientist Status: Operational
Introduction: The 6AzGlc Challenge
Welcome to the Advanced Glycoproteomics Support Hub. You are likely here because you are using 6-azido-6-deoxy-glucose (6AzGlc) to probe O-GlcNAcylation or other glycosylation pathways.[1] Unlike standard GlcNAc, the 6AzGlc reporter introduces a bioorthogonal azide handle (-N₃) .
While powerful, this azide group is chemically "fragile" in a proteomic workflow. It is susceptible to unintended reduction during sample preparation and thermal decomposition inside the mass spectrometer. This guide provides the protocols and logic to preserve your signal and validate your data.
Module 1: Sample Preparation & Stability
Q: My azide signal is missing or corresponds to an amine mass. Is my reducing agent destroying the label?
Diagnosis: Yes. The most common failure mode is the unintended reduction of the azide (-N₃) to an amine (-NH₂) via the Staudinger reduction mechanism. The Mechanism: Standard proteomic reducing agents like TCEP (tris(2-carboxyethyl)phosphine) are phosphines. Phosphines react rapidly with azides to form an aza-ylide intermediate, which hydrolyzes to an amine. DTT (dithiothreitol) can also reduce azides, though less efficiently than TCEP.
The Solution:
-
"Click" First, Reduce Later: Perform your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC) reaction on the intact protein or lysate before exposing the sample to TCEP or DTT. Once the azide is converted to a triazole, it is stable against reduction.
-
Alternative Alkylation (If analyzing intact azides): If you must analyze the unreacted azide-labeled peptide (e.g., to prove incorporation efficiency), omit TCEP/DTT entirely .
-
Use Iodoacetamide (IAA) or N-ethylmaleimide (NEM) to alkylate free cysteines without a prior reduction step. This traps free thiols but leaves disulfides intact.
-
Note: This results in a more complex MS1 spectrum due to intact disulfides, but it preserves the azide.
-
Q: Can I use standard lysis buffers?
Recommendation: Avoid buffers containing primary amines (Tris, Glycine) if you plan to use ester-based labeling reagents later, but for 6AzGlc itself, the main concern is light and heat .
-
Protocol: Perform lysis and all pre-click steps in the dark or under amber light. Azides are photolabile.
Module 2: Ionization & Data Acquisition
Q: I see a mass shift of -26 Da or -28 Da in my precursor ions. What is happening?
Diagnosis: This is In-Source Decay (ISD) .
The Mechanism: The azide group is thermally and energetically unstable. During Electrospray Ionization (ESI), the fragile N-N bond can break, leading to the loss of molecular nitrogen (
-
Loss of
(28 Da): Leaves behind a highly reactive nitrene, which may rearrange or abstract hydrogen. -
Loss of 26 Da: Often observed if the nitrene rearranges to an imine or loses two protons.
The Solution:
-
Soft Ionization Settings: Lower your Capillary Temperature (e.g., <275°C) and Source Voltage .
-
Monitor Neutral Losses: In your search engine (e.g., MaxQuant, Proteome Discoverer), configure a "variable modification" for the azide, but also allow for a variable modification of Azide minus N2 .
-
Diagnostic Ions: If the azide is intact, you may see specific oxonium ions. For 6AzGlc, look for the reporter ion at m/z ~188.07 (protonated 6AzGlc residue) or its fragments.
Q: Which fragmentation method should I use: HCD, CID, or ETD?
Recommendation: A hybrid approach (EThcD) is superior.
| Method | Outcome for 6AzGlc Peptides | Verdict |
| HCD (Beam-type CID) | High energy destroys the glycan-peptide bond.[2] You get excellent peptide backbone ions (b/y ions) but lose the localization of the sugar. The azide may also fragment (-N2). | Good for ID, bad for localization. |
| CID (Trap-type) | Often results in the neutral loss of the entire sugar moiety or just the | Poor. |
| ETD (Electron Transfer) | Preserves the glycan attachment and the labile azide group. Fragments the peptide backbone (c/z ions).[2][3] | Excellent for localization. |
| EThcD | Combines ETD (to preserve position) with supplemental HCD (to ensure side-chain fragmentation). | Best Practice. |
Module 3: Data Analysis & Visualization
Q: How do I distinguish 6AzGlc from GlcNAc in my search results?
Technical Insight: You must rely on precise mass differences.
-
GlcNAc Residue Mass: 203.0794 Da
-
6-AzGlc Residue Mass: 187.0596 Da (Replacement of -OH with -N3 adds ~25 Da to Glucose, but compared to GlcNAc, it is distinct).
-
Reduced 6-AzGlc (Amine): 161.0691 Da (6-amino-glucose).
Configuration Table for Search Engines:
| Modification Name | Composition Change | Monoisotopic Mass Shift (Da) | Target Residue |
| GlcNAc | +C8H13NO5 | +203.0794 | Ser / Thr |
| 6-Azido-Glucose | +C6H9N3O4 | +187.0596 | Ser / Thr |
| 6-Amino-Glucose (Reduced Artifact) | +C6H11NO4 | +161.0691 | Ser / Thr |
| Clicked-Biotin (Example) | Depends on linker | Linker + 187.06 | Ser / Thr |
Visualizing the Workflow
The following diagram illustrates the critical decision points to prevent azide reduction and ensure successful MS detection.
Caption: Workflow logic for 6AzGlc analysis. Note the critical divergence at the "Decision" node regarding reducing agents.
Module 4: Experimental Verification Protocol
To validate that your 6AzGlc signal is genuine and not an artifact, run this Self-Validating Control Experiment :
-
Sample A (Experimental): Cells fed with Ac4-6AzGlc.
-
Sample B (Negative Control): Cells fed with Ac4-GlcNAc (or vehicle).
-
Sample C (Reduction Control): Take an aliquot of Sample A and intentionally treat with 10 mM TCEP for 1 hour at 37°C.
Expected Results:
-
Sample A: Should show peaks at +187.06 Da (Intact Azide).
-
Sample B: Should show peaks at +203.08 Da (GlcNAc) but no +187.06 Da.
-
Sample C: The +187.06 Da peaks should disappear and shift to +161.07 Da (Amine).
-
Interpretation: If Sample A looks like Sample C, your standard prep is inadvertently reducing the azide.
References
-
The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase. [1][4]
- Source: J. Am. Chem. Soc. (2018)
- Context: Establishes 6AzGlc as a valid reporter for O-GlcNAc and details the proteomic valid
-
Changes in Metabolic Chemical Reporter Structure Yield a Selective Probe of O-GlcNAc Modific
- Source: J. Am. Chem. Soc. (2014)
- Context: Discusses the specificity of azide-sugar reporters (6AzGlcNAc vs 6AzGlc)
-
A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosyl
- Source: PNAS (2003)
- Context: Foundational work on GalNAz/GlcNAz labeling and the Staudinger ligation/reduction challenges in proteomics.
-
Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents.
Sources
- 1. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. njms.rutgers.edu [njms.rutgers.edu]
Technical Support Center: 6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc)
The following technical guide serves as a specialized support center for researchers utilizing 6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) in metabolic oligosaccharide engineering (MOE).
Topic: Minimizing Off-Target Effects & Optimizing Labeling Fidelity
Status: Operational | Role: Senior Application Scientist
Executive Summary & Mechanistic Insight
The Core Challenge: Unlike other metabolic reporters (e.g., GalNAz, ManNAz), 6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) presents a unique paradox. While designed as a glucose analog, it cannot be phosphorylated at the C6 position by Hexokinase due to the azide substitution. Consequently, it bypasses canonical glycolysis , avoiding the "metabolic trap" mechanism seen with 2-Deoxyglucose (2-DG).
However, 6-Az-Glc is metabolically competent. It is biosynthetically converted into UDP-6-Az-Glc —likely via promiscuous activity of the galactose salvage pathway (GalK/GALT) or non-canonical kinase activity. Once activated, it acts as a substrate for O-GlcNAc Transferase (OGT) and Glycogen Synthase , leading to two distinct "off-target" risks:
-
Identity Confusion: It labels O-GlcNAc sites, not just "glucose" sites, revealing OGT promiscuity [1].
-
High Background: It incorporates into glycogen, creating massive background signal in lysates [1].
This guide provides the protocols to decouple these effects.
Diagnostic Troubleshooting Guides (FAQs)
Category A: Specificity & Signal Interpretation
Q: My "O-Glucose" signal overlaps perfectly with my O-GlcNAc controls. Is this an artifact? A: This is likely not an artifact , but a reflection of biological reality.
-
Root Cause: The enzyme O-GlcNAc Transferase (OGT) is promiscuous.[1][2] It can utilize UDP-6-Az-Glc (the metabolite of your probe) as a donor substrate, transferring the azido-glucose moiety onto Ser/Thr residues normally reserved for GlcNAc [1].
-
Validation Step: Perform a competition assay. Co-incubate cells with 6-Az-Glc (200 µM) and excess GlcNAc (2-5 mM) . If the signal diminishes, the probe is competing for the OGT active site.
-
Scientific Implication: You are likely visualizing the "permissive" O-GlcNAc proteome rather than a distinct O-Glucose proteome.
Q: I see a smear of high-molecular-weight signal (>250 kDa) that won't resolve on SDS-PAGE. What is this? A: This is almost certainly azide-labeled glycogen .
-
Mechanism: Intracellular UDP-6-Az-Glc is a substrate for Glycogen Synthase. The azide-glucose is incorporated into the growing glycogen polymer, which does not migrate well on SDS-PAGE and traps fluorophores, creating high background.
-
Corrective Action: You must treat lysates with α-Amylase before the click reaction.
-
Protocol: Add 10-50 U/mL α-Amylase (from A. oryzae or Bacillus) to the lysate. Incubate at 37°C for 30-60 minutes. This digests the glycogen into maltose/glucose, eliminating the background smear.
-
Category B: Cell Health & Toxicity
Q: Cells are detaching or showing vacuolization after 24h incubation. Is the azide toxic? A: The toxicity is rarely from the azide moiety itself, but rather the acetylation load .
-
Root Cause: Most users employ per-O-acetylated 6-Az-Glc (Ac4-6-Az-Glc) to ensure cell permeability. Intracellular esterases cleave the acetates, releasing 4 equivalents of acetate per molecule. This can acidify the cytosol and overwhelm buffering capacity.
-
Optimization:
-
Dose De-escalation: Reduce concentration from 200 µM to 50-100 µM . Labeling is often detectable at lower levels.
-
Pulse-Chase: Limit exposure to 4-6 hours (pulse) followed by a wash, rather than continuous 24h exposure.
-
Alternative Probe: If toxicity persists, verify if the non-acetylated sugar (free 6-Az-Glc) can be transported by your cell line's GLUT transporters (often feasible in high-glucose demand lines like HEK293 or cancer lines).
-
Visualizing the "Off-Target" Pathways
The following diagram maps the metabolic fate of 6-Az-Glc, highlighting the divergence between the intended labeling and the off-target glycogen incorporation.
Caption: Metabolic divergence of 6-Az-Glc. Pathway 1 represents the proteomic labeling of interest (via OGT), while Pathway 2 leads to glycogen background (via Glycogen Synthase).
Optimized Experimental Protocols
Protocol A: "Clean-Read" Labeling Workflow
Designed to minimize background and verify specificity.
| Step | Parameter | Specification | Notes |
| 1. Seeding | Density | 70-80% Confluency | Over-confluent cells may shift metabolism toward glycogen storage. |
| 2. Pulse | Conc. | 100 - 200 µM Ac4-6-Az-Glc | Dissolve stock in DMSO. Keep DMSO < 0.1% final. |
| 3. Duration | Time | 6 - 12 Hours | Longer times (>16h) increase glycogen background significantly. |
| 4. Lysis | Buffer | 1% SDS / 50mM Tris (pH 8.0) | Avoid buffers with high reducing agents initially if using CuAAC. |
| 5. Digestion | CRITICAL | Add α-Amylase (30 U/mL) | Incubate lysate at 37°C for 45 min. Mandatory step. |
| 6. Click | Reagents | Biotin-Alkyne / THPTA / CuSO4 | Use THPTA ligand to protect proteins from Cu(I) oxidation. |
Protocol B: Amylase Validation Control
Use this to confirm that your "background" is indeed glycogen.
-
Prepare Lysate: Lyse 6-Az-Glc labeled cells.
-
Split Sample: Divide lysate into two aliquots (A and B).
-
Treat:
-
Sample A: Add α-Amylase (final 50 U/mL).
-
Sample B: Add buffer only (Control).
-
-
Incubate: 37°C for 1 hour.
-
Click Reaction: Perform CuAAC with a fluorescent alkyne (e.g., TAMRA-Alkyne).
-
Analysis: Run SDS-PAGE.
-
Result: Sample B should show a high MW smear. Sample A should be clean. If the smear remains in A, the background is non-specific protein binding, not glycogen.
-
Logic-Based Troubleshooting Flowchart
Caption: Decision tree for diagnosing signal artifacts in 6-Az-Glc labeling experiments.
References
-
Chuh, K. N., et al. (2018). "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose."[1] Journal of the American Chemical Society. [Link]
-
Agard, N. J., & Bertozzi, C. R. (2009). "Chemical approaches to perturb, profile, and perceive glycans." Accounts of Chemical Research. [Link]
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition. [Link]
Sources
Technical Support Center: 6-Azido-6-deoxy-D-glucopyranose in Culture Media
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 6-Azido-6-deoxy-D-glucopyranose (6-AzGlc) in cell culture for metabolic labeling. This guide is designed to provide in-depth, experience-driven advice and troubleshooting for common issues encountered during experimentation. We will delve into the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and use of 6-Azido-6-deoxy-D-glucopyranose in culture media.
Q1: My metabolic labeling efficiency with 6-AzGlc is unexpectedly low. What could be the cause?
A1: Low labeling efficiency is a frequent issue with several potential root causes. It is crucial to systematically investigate each possibility:
-
Cellular Uptake and Metabolism: Not all cell lines metabolize 6-AzGlc with the same efficiency. The expression levels of glucose transporters and the enzymes involved in the downstream metabolic pathways can vary significantly.[1][2] Some cell types may have a lower affinity for this modified sugar compared to natural glucose. It's also important to consider that the azide group, being bulkier than a hydroxyl group, can hinder acceptance by enzymes in the metabolic pathway.[3][4]
-
Compound Stability in Media: 6-AzGlc, like other sugars, can be unstable in culture media over long incubation periods. This can be due to non-enzymatic reactions with media components or changes in pH.
-
Competition with Glucose: Standard culture media contain high concentrations of D-glucose (ranging from 5.5 mM to 55 mM), which will compete with 6-AzGlc for cellular uptake and enzymatic processing.[5]
-
Incubation Time and Concentration: The optimal concentration of 6-AzGlc and the required incubation time can vary significantly between cell types.[6] Insufficient incubation time or a suboptimal concentration will result in poor labeling.
Q2: I suspect the 6-Azido-6-deoxy-D-glucopyranose is degrading in my culture medium. How can I confirm this and what are the likely degradation pathways?
A2: Confirming degradation requires a targeted analytical approach. Here's how to investigate and what to look for:
-
Confirmation of Degradation: The most direct way to confirm degradation is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the concentration of 6-AzGlc in your culture medium over the time course of your experiment. A significant decrease in the parent compound's peak, not attributable to cellular uptake, indicates degradation.
-
Potential Degradation Pathways:
-
Reaction with Media Components: Reducing sugars like glucose are known to react with other media components, such as amino acids, in what is known as the Maillard reaction.[7] While the azide group at the C6 position might alter its reactivity, the potential for non-enzymatic glycation reactions should be considered, especially during long-term culture or if the media is subjected to heat.
-
pH and Temperature Effects: Extreme pH values and high temperatures can accelerate the degradation of carbohydrates.[8][9] While standard cell culture conditions (pH 7.2-7.4, 37°C) are generally mild, prolonged incubation could lead to gradual degradation.
-
Enzymatic Degradation: While less common for this specific analogue, some cells may secrete enzymes that could potentially modify or degrade 6-AzGlc.[10] Additionally, intracellular glycosidases might act on the compound if it's not efficiently incorporated into desired pathways.[3][4]
-
Q3: Can the azide group on 6-AzGlc react with components in the culture medium?
A3: The azide group is generally considered bioorthogonal and chemically inert within the cellular environment.[6] However, it's important to be aware of specific media components that could potentially interact with it, although this is rare under standard culture conditions. For instance, some reducing agents, if present at high concentrations, could potentially reduce the azide. However, common media components are unlikely to cause significant reactivity. The primary stability concerns for 6-AzGlc are more related to the sugar moiety itself rather than the azide group.
Q4: How do I choose the optimal concentration and incubation time for my specific cell line?
A4: The optimal conditions for metabolic labeling are highly dependent on the cell line and the experimental goals. A systematic approach is necessary:
-
Literature Review: Start by reviewing published studies that have used 6-AzGlc or similar azido sugars in your cell line or a related one. This can provide a good starting range for concentration and incubation time.
-
Dose-Response Experiment: Perform a dose-response experiment by incubating your cells with a range of 6-AzGlc concentrations (e.g., 10 µM to 200 µM) for a fixed period (e.g., 24 or 48 hours).[6]
-
Time-Course Experiment: Using the optimal concentration determined from the dose-response experiment, perform a time-course study (e.g., 12, 24, 48, 72 hours) to identify the incubation time that yields the desired level of labeling.
-
Assessment of Labeling: The efficiency of labeling can be assessed by reacting the incorporated azide with a fluorescently tagged alkyne or phosphine probe via click chemistry or Staudinger ligation, followed by analysis using techniques like in-gel fluorescence, flow cytometry, or microscopy.[11]
Q5: Should I use glucose-free or low-glucose medium for my experiments?
A5: Using glucose-free or low-glucose medium can significantly enhance the incorporation of 6-AzGlc by reducing competition.[12] However, this approach must be carefully considered as it can also induce metabolic stress and alter normal cellular physiology.
-
When to Consider: If your primary goal is to maximize the labeling signal and your experimental endpoint is not sensitive to short-term changes in glucose metabolism, using a low-glucose medium for the duration of the labeling period can be beneficial.
-
Important Controls: It is critical to include proper controls to assess the impact of glucose deprivation on your cells. This includes monitoring cell viability, proliferation, and any key functional readouts that might be affected by altered glucose metabolism. A control group cultured in low-glucose medium without the azido sugar is essential.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common experimental problems.
| Problem | Potential Cause | Recommended Solution & Explanation |
| No or very weak labeling signal | 1. Inefficient cellular uptake/metabolism.[3][4] 2. Degradation of 6-AzGlc in the media. 3. Suboptimal concentration or incubation time.[6] 4. Issues with the click chemistry/Staudinger ligation detection step. | 1. Verify Cell Line Compatibility: Test a positive control cell line known to efficiently metabolize 6-AzGlc. If unavailable, consider using a different azido sugar that might be more readily metabolized by your cell line. 2. Assess Stability: Use HPLC or MS to quantify 6-AzGlc in your media over time. If degradation is confirmed, prepare fresh media with the compound immediately before use and consider reducing the incubation time. 3. Optimize Labeling Conditions: Perform a dose-response and time-course experiment as described in FAQ Q4. 4. Troubleshoot Detection: Ensure all click chemistry reagents are fresh and correctly prepared. Include a positive control for the detection reaction itself (e.g., a known azide-containing molecule). |
| High background signal | 1. Non-specific binding of the detection probe. 2. Contamination of reagents. 3. Autofluorescence of cells. | 1. Increase Washing Steps: After reacting with the detection probe, increase the number and stringency of washing steps. 2. Use Fresh Reagents: Prepare fresh solutions of all detection reagents. 3. Include Unlabeled Controls: Always include a control group of cells that were not treated with 6-AzGlc but were subjected to the same detection protocol. This will reveal the level of background autofluorescence. |
| Cell toxicity or altered morphology | 1. High concentration of 6-AzGlc. 2. Metabolic stress from altered glycosylation. 3. Use of glucose-free/low-glucose media.[13] | 1. Titrate Concentration: Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of 6-AzGlc for your cell line. 2. Reduce Incubation Time: Shorter incubation times may be sufficient for labeling without causing significant cellular stress. 3. Gradual Adaptation: If using low-glucose media, gradually adapt the cells to the new media over a few passages before starting the experiment. Always include a control for the effects of the media change itself. |
| Inconsistent results between experiments | 1. Variability in 6-AzGlc stock solution. 2. Differences in cell passage number or confluency. 3. Inconsistent incubation conditions. | 1. Aliquot Stock Solutions: Prepare a large batch of the 6-AzGlc stock solution, aliquot it into single-use vials, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Use cells within a consistent range of passage numbers and ensure they are at a similar confluency at the start of each experiment. 3. Maintain Consistent Conditions: Ensure that the incubator temperature, CO2 levels, and humidity are stable and consistent for all experiments. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Assessing the Stability of 6-Azido-6-deoxy-D-glucopyranose in Culture Medium
This protocol provides a framework for determining the stability of 6-AzGlc in your specific culture medium over a typical experimental time course.
Materials:
-
6-Azido-6-deoxy-D-glucopyranose (6-AzGlc)
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
Access to HPLC or LC-MS instrumentation
Procedure:
-
Prepare 6-AzGlc Medium: Prepare your complete culture medium containing the desired final concentration of 6-AzGlc.
-
Time Point 0: Immediately after preparation, take a sample of the 6-AzGlc-containing medium (e.g., 100 µL) and store it at -80°C. This will serve as your time 0 reference.
-
Incubation: Place the remaining medium in the incubator under standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection: At various time points (e.g., 12, 24, 48, 72 hours), collect additional aliquots of the medium and store them at -80°C.
-
Analysis: Analyze all collected samples by HPLC or LC-MS to quantify the concentration of 6-AzGlc.
-
Data Interpretation: Plot the concentration of 6-AzGlc as a function of time. A significant decrease in concentration over time indicates instability.
Workflow for Troubleshooting Low Metabolic Labeling
The following diagram illustrates a logical workflow for diagnosing and resolving issues with low labeling efficiency.
Caption: A step-by-step workflow for troubleshooting low metabolic labeling efficiency.
Section 4: References
-
Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science.
-
Azido-sugar NPs metabolically label DCs, and show on-demand release... ResearchGate.
-
The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. PMC.
-
Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ResearchGate.
-
The Rise of Azido Sugars: A Technical Guide to Metabolic Labeling. Benchchem.
-
The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing.
-
The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing.
-
Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. ResearchGate.
-
Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. Scholarly Publications Leiden University.
-
Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PMC.
-
Metabolic Labeling Techniques. Creative Proteomics.
-
The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. ACS Publications.
-
The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. PubMed.
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. ACS Publications.
-
Cationically modified 6-deoxy-6-azido cellulose as a water-soluble and reactive biopolymer derivative. ResearchGate.
-
Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. PMC.
-
6-Azido-6-deoxy-D-glucopyranose, Min. 98%. Synthose.
-
Azides in carbohydrate chemistry. KOPS.
-
Metabolic Labelling. Eurisotop.
-
Vitamins in cell culture media: Stability and stabilization strategies. PMC.
-
Degradation and de novo formation of nine major glucose degradation products during storage of peritoneal dialysis fluids. PMC.
-
Stability of para-aminobenzoic acid in cell culture media. Thermo Fisher Scientific.
-
Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol Containing Different Fatty Acid Chains. PMC.
-
Glucose in Cell Culture. MilliporeSigma.
-
Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. ResearchGate.
-
Modification of Glucose Metabolic Pathway to Enhance Polyhydroxyalkanoate Synthesis in Pseudomonas putida. MDPI.
-
THE DEGRADATION OF D-GLUCOSE IN ACIDIC AQUEOUS SOLUTION. Unknown Source.
-
Proposed pathways of D-glucose and D-fructose degradation in Haloferax... ResearchGate.
-
6-Azido-6-deoxy-D-galactopyranose 66927-03-5. TCI Chemicals.
-
Maximizing Quality And Potency Of Cell Culture Media. Nucleus Biologics.
-
Effect of pH, temperature and heating time on the formation of furan from typical carbohydrates and ascorbic acid. ResearchGate.
-
Effect of medium composition and temperature and pH changes on exopolysaccharide yields and stability during Streptococcus thermophilus LY03 fermentations. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Glucose in Cell Culture [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. THE DEGRADATION OF D-GLUCOSE IN ACIDIC AQUEOUS SOLUTION | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 10. Effect of medium composition and temperature and pH changes on exopolysaccharide yields and stability during Streptococcus thermophilus LY03 fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Azido-Glucose Labeled Proteins
Introduction: The 6-Azido-Glucose (6-AzGlc) System
Welcome to the technical support hub for metabolic oligosaccharide engineering (MOE) using 6-azido-6-deoxy-glucose (6-AzGlc). Unlike standard immunopurification, this workflow relies on the metabolic incorporation of a "chemical handle" (the azide) into cellular glycans—primarily O-GlcNAc modifications via O-GlcNAc Transferase (OGT) promiscuity and glycogen—followed by a bioorthogonal "click" reaction for enrichment.
This guide addresses the specific challenges of 6-AzGlc, particularly its competition with endogenous glucose and the complexity of enriching labile O-linked modifications.
Module 1: Metabolic Labeling & Cellular Uptake
Context: 6-AzGlc competes directly with native glucose for transport (via GLUT transporters) and enzymatic processing.
Troubleshooting Guide
Q1: My in-gel fluorescence signal is extremely weak or non-existent. Is the azide dead?
-
Diagnosis: The issue is likely Glucose Competition , not the azide stability. 6-AzGlc is structurally identical to glucose except at the C6 position. If you label in standard DMEM (4.5 g/L glucose), the native glucose outcompetes 6-AzGlc by >1000-fold.
-
Solution:
-
Switch Media: Use low-glucose (1 g/L) or glucose-free media supplemented with controlled glucose levels during the labeling window.
-
Ratio Optimization: Maintain a 6-AzGlc to Glucose ratio of at least 1:5 or 1:10 .
-
Concentration: Typical working concentration is 50–200 µM 6-AzGlc for 12–24 hours.
-
Q2: I see high background labeling in my negative control (no click ligand).
-
Diagnosis: This suggests non-specific binding of the fluorophore/biotin-alkyne or endogenous biotinylated proteins (carboxylases).
-
Solution:
-
Alkylation: Pre-treat lysates with iodoacetamide to block cysteine residues, which can non-specifically react with alkynes under heat/stress.
-
Endogenous Biotin: If using biotin-enrichment, the signal at ~75 kDa and ~130 kDa is often endogenous carboxylases. These will co-purify. You must ignore these bands or deplete them using monomeric avidin prior to the click reaction.
-
Q3: Is 6-AzGlc specific for O-GlcNAc?
-
Scientific Insight: No, it is not perfectly specific. While 6-AzGlc is accepted by OGT to generate UDP-6-AzGlc (which is then transferred to proteins), it can also be incorporated into glycogen and other glycoconjugates.
-
Validation Step: To confirm your signal is O-GlcNAc related, treat a control sample with OSMI-1 (an OGT inhibitor). If the signal does not decrease, your labeling is off-target (likely glycogen or non-specific).
Module 2: Click Chemistry (CuAAC) & Conjugation
Context: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the critical step. It requires Cu(I), which is unstable and toxic to proteins (causing precipitation).
Protocol: Optimized "Click" Mix
| Component | Final Conc. | Function | Order of Addition |
| Protein Lysate | 1–2 mg/mL | Substrate | 1 |
| Click Ligand (THPTA) | 100 µM | Protects protein from Cu oxidation | Mix with CuSO4 before adding to lysate |
| CuSO4 | 20 µM | Catalyst Source | Mix with THPTA first |
| Biotin-Alkyne | 25–50 µM | Enrichment Tag | 2 |
| Sodium Ascorbate | 2.5 mM | Reducing Agent (activates Cu) | LAST (Starts reaction) |
Troubleshooting Guide
Q4: My proteins precipitated immediately after adding the click reagents.
-
Diagnosis: Copper-induced oxidation or protein denaturation.
-
Solution:
-
Ligand Ratio: Ensure your THPTA:Cu ratio is at least 5:1 . This complexes the copper, preventing it from generating reactive oxygen species (ROS) that crash proteins.
-
Concentration: Do not exceed 1 mM CuSO4.
-
Buffer: Avoid buffers with chelating agents (EDTA/EGTA) as they strip the copper.
-
Q5: Should I use a cleavable or non-cleavable biotin linker?
-
Recommendation: For Proteomics, always use a cleavable linker (e.g., DADPS-biotin or an enzymatic TEV-biotin).
-
Reasoning: The Biotin-Streptavidin bond is virtually unbreakable (
M). Eluting with boiling SDS/biotin often fails to release the protein efficiently or contaminates the sample with streptavidin monomers, which obscure MS signals. Acid-cleavable linkers allow mild elution compatible with MS.
Module 3: Enrichment & Purification
Context: This is where the "Beadome" (non-specific binders) ruins experiments. 6-AzGlc signals are often low abundance; background noise must be aggressively suppressed.
Workflow Visualization
Figure 1: Optimized workflow for 6-AzGlc proteomic enrichment. Note the precipitation step after the click reaction to remove unreacted biotin-alkyne before bead binding.
Troubleshooting Guide
Q6: I have huge amounts of keratin and albumin in my MS results.
-
Diagnosis: Insufficient washing or environmental contamination.
-
Solution:
-
The "Aggressive" Wash: Because the biotin-streptavidin bond is strong, you can (and must) wash with harsh buffers.
-
Wash 1: 1% SDS (removes sticky hydrophobic proteins).
-
Wash 2: 8M Urea (denatures non-covalent binders).
-
Wash 3: 50 mM Ammonium Bicarbonate (removes detergents before digestion).
-
-
Pre-clearing: Incubate lysate with beads before adding the biotin tag to remove "sticky" proteins.
-
Q7: Why do I need to precipitate proteins after the click reaction?
-
Reasoning: You have added excess Biotin-Alkyne (25–50 µM) to drive the reaction. If you add this mixture directly to Streptavidin beads, the free biotin-alkyne will saturate the bead binding sites immediately, preventing your labeled proteins from binding.
-
Protocol: Perform a Methanol/Chloroform or Acetone precipitation after the click reaction to remove free biotin. Resuspend the protein pellet before adding to beads.
Module 4: Mass Spectrometry Preparation
Context: The final output depends on how you release the peptides.
Q8: Can I map the specific site of 6-AzGlc modification?
-
Technical Reality Check: Extremely difficult.
-
Why?
-
The modification (O-GlcNAc/O-Glc) is labile and often falls off during Collision Induced Dissociation (CID). You need Electron Transfer Dissociation (ETD) MS.
-
The "Click" scar (triazole + linker) is large and modifies the fragmentation spectra.
-
-
Strategy: For most users, the goal is Protein ID , not Site ID. Use "On-Bead Digestion" (trypsinize the protein while it's still on the bead). You will identify the protein by its unmodified peptides. The enrichment proves it was glycosylated.
Q9: I am seeing no peptides in the MS, but Western Blot showed strong signal.
-
Diagnosis: Polyethylene Glycol (PEG) contamination. Many biotin linkers contain PEG spacers. PEG causes massive ion suppression in MS.
-
Solution:
-
Ensure thorough washing with Ammonium Bicarbonate (5–10 times) after the SDS/Urea washes to remove all traces of detergents and PEG-linkers if they aren't covalently bound.
-
Use S-Trap or FASP (Filter Aided Sample Preparation) columns if eluting whole proteins, to clean up detergents.
-
References
-
Daughtry, J. L., et al. (2020). Clickable Galactose Analogues for Imaging Glycans in Developing Zebrafish. (Discussion on metabolic competition). ACS Chemical Biology.
-
Darabedian, N., et al. (2018). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase.[1] Journal of the American Chemical Society.[2]
-
Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry. (Standard CuAAC Protocols). Current Protocols in Chemical Biology.
-
Scheck, R. A., et al. (2012). Optimization of a chemically cleavable linker for chemical proteomics applications. (DADPS Linker validation). ACS Chemical Biology.
Sources
Validation & Comparative
The Metabolic Fidelity Crisis: 6-Azido-6-deoxy-D-glucopyranose vs. 2-NBDG
A Comparative Technical Guide for Glucose Uptake Analysis
Executive Summary: The Trade-off Between Convenience and Accuracy
In the analysis of cellular metabolism, the choice of glucose probe dictates the validity of your data. For decades, 2-NBDG has been the "quick-and-dirty" standard for fluorescence microscopy due to its ease of use. However, mounting evidence suggests that 2-NBDG is a poor surrogate for glucose transport, often yielding false positives due to steric hindrance at the GLUT transporter interface.
6-Azido-6-deoxy-D-glucopyranose (6-AzGlc) , utilized in "Click Chemistry" assays, represents the high-fidelity alternative. While it requires a multi-step workflow, it preserves the steric integrity required for specific GLUT-mediated transport.
This guide provides an evidence-based comparison to help you decide when to prioritize the temporal resolution of 2-NBDG against the biological accuracy of 6-AzGlc.
Part 1: Mechanistic Divergence
To understand the performance gap, one must look at the molecular interaction with the Glucose Transporter (GLUT) channel.
The Steric Hindrance Problem (2-NBDG)
The GLUT transporter relies on specific hydrogen bonding networks, particularly at the C-1 and C-2 positions of the glucose ring, to facilitate conformational shifts.
-
2-NBDG Modification: The bulky 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is attached at the C-2 position .[1]
-
Consequence: This modification disrupts critical hydrogen bonds within the GLUT channel. As a result, 2-NBDG has a significantly lower affinity (higher
) for GLUTs than native glucose. Much of the signal observed in 2-NBDG assays is often attributed to non-specific hydrophobic partitioning into the membrane or endocytosis, rather than specific transporter activity.
The Bioorthogonal Advantage (6-AzGlc)
-
6-AzGlc Modification: The hydroxyl group at the C-6 position is replaced by a tiny azide (-N3) group.
-
Consequence: The C-6 position is far less critical for GLUT recognition. The molecule retains a size and polarity extremely similar to native glucose, allowing it to be transported with kinetics (
and ) that closely mirror physiological glucose.
Visualization: Transporter Interaction Logic
Figure 1: Mechanistic comparison of substrate recognition. 2-NBDG faces significant steric rejection at the GLUT interface compared to the sterically silent 6-Azido-Glc.
Part 2: Performance & Data Comparison
The following data summary aggregates findings from recent comparative studies (see References 1, 2, 4).
| Feature | 2-NBDG (Fluorescent Analog) | 6-Azido-6-deoxy-D-glucose (Click) |
| GLUT Specificity | Low. Uptake often continues even in the presence of GLUT inhibitors (e.g., Cytochalasin B). | High. Uptake is almost completely abolished by GLUT inhibitors (Cytochalasin B, WZB-117). |
| Transport Kinetics | Slow/Distorted. | Physiological. |
| Signal Localization | Often punctate (endosomal trapping) or membrane-bound. | Cytosolic (diffuse), reflecting true metabolic pool. |
| Workflow Type | Live-cell dynamic imaging (Real-time). | End-point assay (Pulse -> Fix -> Click -> Image). |
| Multiplexing | Difficult (Green channel is permanently occupied). | Flexible (Can "click" with any color fluorophore: 488, 594, 647). |
| False Positives | High Risk. Cells with low GLUT expression may still show fluorescence due to membrane partitioning. | Low Risk. Signal is strictly dependent on transporter activity. |
Part 3: Experimental Protocols
Protocol A: 2-NBDG (Live Cell Imaging)
Best for: Qualitative visualization of uptake in real-time; high-throughput screening where accuracy is secondary to speed.
-
Preparation: Seed cells in a glass-bottom plate (confocal) or clear-bottom black plate (plate reader).
-
Starvation (Critical): Wash cells 2x with warm PBS. Incubate in Glucose-Free Krebs-Ringer Buffer (KRB) for 30 minutes at 37°C.
-
Why: Removes competition from endogenous glucose.
-
-
Labeling: Replace buffer with KRB containing 50-100 µM 2-NBDG .
-
Note: Do not exceed 100 µM as non-specific binding increases linearly with concentration.
-
-
Incubation: Incubate for 15–30 minutes at 37°C.
-
Wash: Wash cells 3x rapidly with ice-cold PBS to arrest transport and remove membrane-bound probe.
-
Analysis: Immediately image (Ex/Em: 465/540 nm) in PBS.
Protocol B: 6-Azido-Glc (Click Chemistry)
Best for: Quantitative metabolic profiling, drug validation, and flow cytometry.
-
Preparation: Seed cells as required.
-
Starvation: Wash cells 1x with warm PBS. Incubate in Glucose-Free medium/buffer for 15–30 minutes.
-
Pulse: Add 6-Azido-6-deoxy-D-glucose (typically 50–200 µM) to the medium.
-
Control: Treat a separate well with Cytochalasin B (10 µM) to determine non-specific background.
-
-
Incubation: Incubate for 30–60 minutes at 37°C.
-
Fixation (The Stop Step): Wash 2x with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 minutes.
-
Why: This "freezes" the metabolic state and prevents the small sugar molecules from leaking out during the reaction.
-
-
Permeabilization: Wash with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Click Reaction: Add the Click Reaction Cocktail containing:
-
Fluorescent Alkyne (e.g., TAMRA-Alkyne or Alexa Fluor 488-Alkyne).
-
Copper (II) Sulfate (
). -
Reducing Agent (Sodium Ascorbate).
-
Self-Validating Step: Ensure the reaction proceeds in the dark for 30 minutes at room temperature.
-
-
Wash: Wash 3x with PBS containing 1% BSA to remove unreacted fluorophore.
-
Analysis: Image or analyze via flow cytometry.[2][3][4][5][6][7]
Visualization: Workflow Logic
Figure 2: Workflow divergence. 2-NBDG offers a linear, rapid path suitable for screening, while 6-Azido-Glc requires post-uptake chemical derivation to ensure signal specificity.
Conclusion & Recommendation
Use 2-NBDG only if:
-
You strictly require live-cell video microscopy of glucose dynamics.
-
You are performing a high-throughput primary screen where false positives can be weeded out later.
-
Caveat: You must validate 2-NBDG uptake in your specific cell line using a GLUT inhibitor (e.g., Cytochalasin B) to prove the signal is transporter-dependent.
Use 6-Azido-6-deoxy-D-glucopyranose if:
-
You need accurate, quantitative data regarding GLUT activity.[4]
-
You are publishing data on metabolic shifts (e.g., Warburg effect, T-cell activation).
-
You need to multiplex with other GFP/RFP reporters (since you can choose the click-fluorophore color).
Final Verdict: For high-impact publications and drug development, 6-Azido-Glc is the superior standard due to its validated transport mechanism and lack of steric interference.
References
-
Tsuchiya, M., et al. (2024).[4] "Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo."[3][4][6] Communications Biology.
-
Key Finding: Demonstrates that Azido-sugars are specific GLUT substrates while 2-NBDG shows significant non-specific binding.[3]
-
-
Staal, A.H.J., et al. (2022). "Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters."[2][8] PLOS ONE.
-
O'Neil, R.G., et al. (2005). "Uptake of a Fluorescent Deoxyglucose Analog (2-NBDG) in Tumor Cells." Molecular Imaging and Biology.
-
Yamada, K., et al. (2007). "Measurement of glucose uptake and intracellular calcium concentration in single, living pancreatic beta-cells." Journal of Biological Chemistry.
- Key Finding: Discusses the discrepancy between NBDG and n
Sources
- 1. spie.org [spie.org]
- 2. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
- 3. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uptake of a fluorescent deoxyglucose analog (2-NBDG) in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 6-Azido-Glucose vs. Conventional Azido Probes
The following guide provides an in-depth technical comparison of 6-Azido-6-deoxy-glucose (6AzGlc) against standard azido sugar probes. It is designed for researchers investigating O-GlcNAcylation and glucose metabolism who require higher specificity than traditional reagents can offer.
Topic: Selective Metabolic Labeling of Intracellular Glycosylation (O-GlcNAc) Target Audience: Chemical Biologists, Glycobiology Researchers, Drug Discovery Scientists
Executive Summary: The Specificity Paradox
For over two decades, Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) has been the "gold standard" for labeling O-linked β-N-acetylglucosamine (O-GlcNAc) modifications. However, it suffers from a critical flaw: metabolic promiscuity . GlcNAz is epimerized into UDP-GalNAz, leading to significant off-target labeling of cell-surface mucins and N-glycans.
6-Azido-6-deoxy-glucose (6AzGlc) emerges as a precision alternative. Unlike GlcNAz, 6AzGlc exploits the substrate promiscuity of O-GlcNAc Transferase (OGT) while being largely rejected by Golgi-resident glycosyltransferases. This results in exclusive intracellular labeling with virtually no cell-surface background, making it a superior tool for cytosolic and nuclear proteomic profiling.
Mechanism of Action: The "Trojan Horse" Pathway
To understand the utility of 6AzGlc, one must understand how it bypasses the canonical hexosamine salvage pathway used by GlcNAz.
Metabolic Incorporation Pathways
-
GlcNAz (Traditional): Enters via the Hexosamine Salvage Pathway. It is converted to UDP-GlcNAz but also epimerized by GALE (UDP-galactose-4'-epimerase) into UDP-GalNAz, which is transported to the Golgi for cell-surface labeling.
-
6AzGlc (Novel): Enters via the glucose salvage pathway. It is converted to UDP-6AzGlc . Remarkably, OGT accepts this glucose analogue as a donor substrate, transferring the 6-azido-glucose moiety onto serine/threonine residues of proteins. Crucially, UDP-6AzGlc is poorly transported or rejected by Golgi glycosyltransferases, preventing cell-surface contamination.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of 6AzGlc versus GlcNAz.
Figure 1: Divergent metabolic fates. GlcNAz (Red) suffers from epimerization and Golgi transport, leading to surface noise. 6AzGlc (Green) is funneled exclusively to OGT for intracellular labeling.
Comparative Performance Analysis
The following table synthesizes experimental data comparing 6AzGlc with other common azido sugars.
| Feature | 6-Azido-Glucose (6AzGlc) | GlcNAz (2-Azido-GlcNAc) | 2-Azido-Glucose (2AzGlc) | GalNAz |
| Primary Target | Intracellular O-GlcNAc | O-GlcNAc & Surface Mucins | Intracellular O-GlcNAc | Mucin-type O-glycans |
| Cell Surface Labeling | Negligible (Highly Specific) | High (Due to epimerization) | Low | Very High |
| Metabolic Precursor | UDP-6AzGlc | UDP-GlcNAz / UDP-GalNAz | UDP-2AzGlc | UDP-GalNAz |
| OGA Sensitivity | Resistant (Accumulates) | Sensitive (Dynamic removal) | Resistant | N/A |
| Toxicity (200 µM) | Low / Minimal | Low | High (Metabolic inhibition) | Low |
| Labeling Intensity | Robust (Accumulates over time) | Moderate (Dynamic cycling) | Moderate | Very High |
| Best Application | Deep proteomic profiling of O-GlcNAc | General glycan visualization | Glucose uptake/O-GlcNAc | Surface glycan imaging |
Key Technical Insights:
-
OGA Resistance: Native O-GlcNAc is dynamic—added by OGT and removed by O-GlcNAcase (OGA). 6AzGlc modifications are resistant to OGA hydrolysis . This "locks" the label onto the protein, allowing for signal accumulation over time, which is advantageous for detecting low-abundance proteins that might otherwise be stripped of their label before detection.
-
Toxicity Profile: 2-Azido-2-deoxy-glucose (2AzGlc) is a structural isomer often confused with 6AzGlc. However, 2AzGlc can inhibit glycolysis and is toxic at standard labeling concentrations (>100 µM). 6AzGlc exhibits a much more favorable cytotoxicity profile, making it suitable for longer incubation periods (12–24 hours).
Experimental Protocol: 6AzGlc Labeling & Click Chemistry
Objective: To label and visualize intracellular O-GlcNAcylated proteins in mammalian cells (e.g., HeLa, HEK293, NIH3T3).
Phase 1: Metabolic Labeling
-
Seed Cells: Plate cells to reach 70% confluency in complete media (DMEM + 10% FBS).
-
Prepare Probe: Dissolve peracetylated 6AzGlc (Ac4-6AzGlc) in anhydrous DMSO to a 100 mM stock.
-
Treatment: Dilute stock into fresh media to a final concentration of 200 µM .
-
Note: Reduce FBS to 2-5% or use dialyzed FBS to minimize competition from serum glucose, although 6AzGlc competes well even in standard media.
-
-
Incubation: Incubate cells for 16–24 hours at 37°C / 5% CO2.
-
Why 16h? Since 6AzGlc is OGA-resistant, longer incubation maximizes signal integration without loss of label.
-
Phase 2: Cell Lysis & Click Chemistry (CuAAC)
-
Harvest: Wash cells 2x with cold PBS. Scrape into lysis buffer (1% SDS, 50 mM Tris-HCl pH 8.0, Protease Inhibitors).
-
Critical: Do not use buffers containing EDTA or EGTA if you plan to use copper catalysis immediately, as they chelate Cu(I).
-
-
Clarify: Sonicate to shear DNA and centrifuge at 14,000 x g for 10 min. Collect supernatant.
-
Quantify: Normalize protein concentration to 2 mg/mL using a BCA assay.
-
Click Reaction Setup: Prepare the following reaction mix (add in order):
-
Lysate (50 µL, ~100 µg protein)
-
TAMRA-Alkyne (or Biotin-Alkyne): 25 µM final (from 2.5 mM DMSO stock).
-
THPTA Ligand: 100 µM final (pre-mixed with CuSO4).
-
CuSO4: 20 µM final.
-
Sodium Ascorbate: 2.5 mM final (Freshly prepared 100 mM stock).
-
-
Reaction: Vortex briefly and incubate for 1 hour at room temperature in the dark.
-
Termination: Add 4x SDS-PAGE loading buffer (with β-mercaptoethanol) and boil for 5 min.
Phase 3: Workflow Visualization
Figure 2: Step-by-step workflow for 6AzGlc labeling. Note the specific requirement for SDS lysis buffer to solubilize nuclear proteins.
Troubleshooting & Controls
To ensure data integrity (Trustworthiness), every experiment must include these controls:
-
Negative Control (DMSO): Cells treated with DMSO vehicle only. Confirms that the fluorescent signal is dependent on the azide.
-
Competition Control: Co-incubate 6AzGlc with excess GlcNAc (20 mM). If the signal decreases, it confirms the label is entering the O-GlcNAc pathway.
-
RNase Treatment: Azide probes can sometimes incorporate into RNA. Treat lysates with RNase A to ensure the signal on the gel is protein-based.
Conclusion
6-Azido-6-deoxy-glucose (6AzGlc) represents a significant refinement in the chemical biologist's toolkit.[1][2][3] By decoupling intracellular O-GlcNAc labeling from cell-surface noise and preventing enzymatic removal by OGA, it offers a high-fidelity window into the "O-GlcNAcome." For researchers specifically interested in nuclear and cytosolic glycosylation dynamics without the confounding background of mucins, 6AzGlc is the superior choice over GlcNAz.
References
-
Darabedian, N., et al. (2018). "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase."[1] Journal of the American Chemical Society. [Link][3]
-
Zaro, B. W., et al. (2017). "The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells."[4] ACS Chemical Biology. [Link][5]
-
Chuh, K. N., et al. (2014). "Changes in Metabolic Chemical Reporter Structure Yield a Selective Probe of O-GlcNAc Modification." Journal of the American Chemical Society. [Link]
-
Boyce, M., et al. (2011). "Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway." PNAS. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Ac4ManNAz: A Comparative Guide to Alternative Metabolic Reporters for Glycan Engineering
Topic: Alternative Metabolic Reporters for Glycan Engineering Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Metabolic Oligosaccharide Engineering (MOE) has standardized around peracetylated
This guide objectively compares the industry standard (Azide-based) against next-generation alternatives (Cyclopropene, Alkyne, and C-5 modified variants), providing the experimental grounding required to select the optimal tool for high-fidelity glycan profiling.
Mechanism of Action: The MOE Pathway
To understand the divergence in reporter performance, one must visualize the metabolic bottleneck. The reporter must traverse the cell membrane, undergo deacetylation, and survive enzymatic conversion before glycosyltransferase incorporation.
Figure 1: The metabolic trajectory of glycan reporters.[1] Critical bottlenecks occur at Deacetylation (esterase saturation) and Enzymatic Conversion (substrate promiscuity).
Comparative Analysis: Chemical Handles
The choice of chemical handle dictates the bioorthogonal reaction partner, kinetics, and orthogonality.
Azide (The Standard) vs. Cyclopropene (The Challenger)
While Azides are stable, their reaction kinetics with cyclooctynes (SPAAC) are relatively slow (
| Feature | Azide (Ac4ManNAz) | Methyl-Cyclopropene (Ac4ManNCp) | Carbamate-Cyclopropene (Ac4ManNCyoc) |
| Reaction Partner | Cyclooctynes (DBCO, BCN) | Tetrazines (Tz) | Tetrazines (Tz) |
| Reaction Type | SPAAC (Strain-Promoted) | IEDDA (Inverse Diels-Alder) | IEDDA |
| Kinetics ( | Up to | ||
| Metabolic Efficiency | High (Well tolerated) | High (Small modification) | Low (Bulky carbamate linkage) |
| Surface Intensity | High | High | Moderate |
| Orthogonality | Orthogonal to Tetrazines | Orthogonal to Azides | Orthogonal to Azides |
Expert Insight:
-
Use Ac4ManNCp when you need speed or dual-labeling. The methyl-cyclopropene group is small enough to be processed efficiently by sialic acid biosynthetic enzymes (GNE, SAS, CMAS), unlike the bulkier carbamate-linked Cyoc.
-
Dual Labeling: You can simultaneously label two glycan classes (e.g., Sialic acids with Ac4ManNCp and Mucins with Ac4GalNAz) because the Cp-Tetrazine reaction is orthogonal to the Azide-Alkyne reaction.[3]
Sialic Acid Modifications: The "Poc" Advantage
Standard Azide-modified sialic acids (SiaNAz) are susceptible to cleavage by viral and bacterial neuraminidases (sialidases).[4][5]
-
Alternative: Ac5SiaNPoc (Propargyloxycarbonyl-sialic acid).[4][5]
-
Benefit: The "Poc" group confers resistance to neuraminidase hydrolysis.[4][5] This is critical when studying viral infection (e.g., Influenza) where the pathogen strips host sialic acids. Poc-labeled glycans remain stable, preserving the signal.
Toxicity & Physiological Impact
A common pitfall is the assumption that metabolic reporters are inert. High concentrations of peracetylated sugars can saturate cytosolic esterases and alter cell metabolism.
Data Summary: Concentration vs. Cell Health
| Reporter | Concentration | Physiological Effect | Recommendation |
| Ac4ManNAz | 50 µM (Standard) | Reduced glycolytic flux; Mitochondrial depolarization; Lowered proliferation. | Avoid for long-term tracking. |
| Ac4ManNAz | 10 µM | Negligible toxicity; Sufficient labeling for flow cytometry. | Optimal for live-cell imaging. |
| Ac4ManNCp | 100 µM | No significant cytotoxicity observed in HEK293T. | Safe for high-density labeling. |
Key Protocol Adjustment: Do not default to 50 µM. Titrate your reporter. For sensitive cell lines (e.g., stem cells, primary neurons), start at 10 µM Ac4ManNAz. The signal-to-noise ratio is often preserved because the metabolic machinery saturates at lower concentrations than the toxicity threshold.
Experimental Protocols
Protocol A: Dual-Labeling of Sialic Acids and Mucins
Objective: Visualize two distinct glycan classes on the same cell surface.
Materials:
-
Reporter 1: Ac4ManNCp (Stock: 10 mM in DMSO) - Targets Sialic Acids.
-
Reporter 2: Ac4GalNAz (Stock: 10 mM in DMSO) - Targets Mucin-type O-glycans.
-
Dye 1: Tetrazine-AF488 (Green).
-
Dye 2: DBCO-AF647 (Red).
Workflow:
-
Seeding: Seed HeLa cells at
cells/mL in 6-well plates. -
Labeling: Add Ac4ManNCp (100 µM) and Ac4GalNAz (50 µM) to the culture medium. Incubate for 24–48 hours.
-
Note: GalNAz requires higher concentration due to competition with endogenous GalNAc.
-
-
Wash: Wash cells 2x with warm PBS + 1% FBS.
-
Click Reaction 1 (IEDDA): Incubate cells with Tetrazine-AF488 (1 µM) in media for 30 min at 37°C.
-
Why first? IEDDA is faster and works best before the bulky DBCO is introduced.
-
-
Wash: Wash 2x with warm PBS.
-
Click Reaction 2 (SPAAC): Incubate cells with DBCO-AF647 (5 µM) for 1 hour at 37°C.
-
Analysis: Fix cells (4% PFA) or analyze live via Flow Cytometry.
Protocol B: Low-Toxicity Labeling for Sensitive Cells
Objective: Label primary cells (e.g., HUVECs, Neurons) without altering metabolism.
-
Preparation: Dilute Ac4ManNAz stock to generate a 10 µM final concentration in full growth medium.
-
Incubation: Culture cells for 48 hours. (Longer incubation compensates for lower concentration).
-
Detection: Use a high-quantum yield dye (e.g., DBCO-Cy5) to maximize signal detection from fewer labeled sites.
Workflow Visualization
Figure 2: Sequential dual-labeling workflow ensuring orthogonality between Cyclopropene and Azide reporters.
References
-
Expanding the scope of cyclopropene reporters for the detection of metabolically engineered glycoproteins. NIH / Beilstein J. Org. Chem. (2014).[3][5] [Link]
-
Cyclopropene derivatives of aminosugars for metabolic glycoengineering. Beilstein J. Org. Chem. (2019).[2] [Link]
-
Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics (2017). [Link]
-
Metabolic Oligosaccharide Engineering with Alkyne Sialic Acids Confers Neuraminidase Resistance. Bioconjugate Chemistry (2017). [Link]
-
Rapid probing of sialylated glycoproteins in vitro and in vivo via metabolic oligosaccharide engineering of a minimal cyclopropene reporter. Org. Biomol. Chem. (2015). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Cyclopropene derivatives of aminosugars for metabolic glycoengineering [beilstein-journals.org]
- 3. Expanding the scope of cyclopropene reporters for the detection of metabolically engineered glycoproteins by Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Oligosaccharide Engineering with Alkyne Sialic Acids Confers Neuraminidase Resistance and Inhibits Influenza Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Advantages of 6-Azido-6-deoxy-D-glucopyranose Over Fluorescent Glucose Analogs
The following guide provides an in-depth technical comparison between 6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) and traditional fluorescent glucose analogs (specifically 2-NBDG ). It is designed for researchers requiring high-fidelity metabolic profiling and glucose uptake analysis.
Executive Summary: The Shift to Bioorthogonal Probes
For decades, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose) served as the standard for non-radioactive glucose uptake monitoring. However, its reliability has been severely compromised by its bulky fluorophore, which distorts GLUT interaction and causes significant non-specific binding.
6-Azido-6-deoxy-D-glucopyranose (6-Az-Glc) represents the next generation of metabolic probes. By replacing the C-6 hydroxyl group with a minute azide (–N₃) group, 6-Az-Glc maintains near-native structural fidelity to D-glucose. This allows it to exploit the GLUT (Glucose Transporter) machinery with high specificity, followed by detection via Click Chemistry (CuAAC or SPAAC). This "Post-Labeling" strategy decouples transport from detection, eliminating the steric penalties inherent to pre-conjugated fluorophores.
Core Comparison at a Glance
| Feature | 2-NBDG (Fluorescent Analog) | 6-Az-Glc (Bioorthogonal Probe) |
| Molecular Weight | ~342 Da (Bulky) | ~205 Da (Glucose-mimic) |
| Transport Mechanism | GLUT-Independent (often passive/endocytic) | GLUT-Specific (Active/Facilitated) |
| Steric Hindrance | High (NBD group blocks pore entry) | Negligible (Azide is small) |
| Signal Specificity | Low (High background binding to lipids) | High (Covalent, specific Click reaction) |
| Multiplexing | Limited (Fixed emission spectra) | Flexible (Choose any alkyne-dye) |
Mechanism of Action: Steric Fidelity vs. Steric Bulk
The primary failure mode of 2-NBDG is its size. The glucose binding pocket of GLUT1 and GLUT4 is highly conserved and sterically restricted. The addition of the NBD fluorophore at the C-2 position creates a molecule that is structurally incompatible with the transporter's conformational shifts.
Pathway Comparison Diagram
The following diagram illustrates the divergent pathways of 2-NBDG (non-specific entry) versus 6-Az-Glc (transporter-mediated entry).
Caption: Comparison of cellular entry mechanisms. 2-NBDG relies heavily on non-specific interactions due to steric hindrance at the GLUT pore, while 6-Az-Glc utilizes native transporter pathways.
Key Advantages of 6-Az-Glc
A. Transport Fidelity (The "Trojan Horse" Problem)
2-NBDG is often cited as a glucose uptake marker, but recent studies confirm that its uptake is largely insensitive to Cytochalasin B (a potent GLUT inhibitor) in many cell lines. This indicates that 2-NBDG enters cells via hydrophobic interaction with the lipid bilayer or endocytosis, rather than functional glucose transport.
6-Az-Glc , conversely, retains the pyranose ring structure required for hydrogen bonding within the GLUT channel.
-
Evidence: Competition assays show that 6-Az-Glc uptake is dose-dependently suppressed by D-glucose and blocked by specific GLUT inhibitors (e.g., Phloretin, Cytochalasin B).
-
Implication: Data derived from 6-Az-Glc accurately reflects metabolic demand and transporter activity, whereas 2-NBDG data often reflects membrane permeability or lipid composition.
B. Decoupling Transport from Detection
Fluorescent analogs force the cell to transport a "cargo" (the fluorophore) that is larger than the substrate itself.
-
6-Az-Glc Strategy: The cell transports a small molecule (Azide-Glucose). The bulky fluorophore is introduced only after the transport step is complete (or during a chase phase) using bioorthogonal chemistry.
-
Benefit: The transport kinetics (
and ) remain close to physiological levels.
C. Metabolic Fate & Trapping
A critical distinction lies in the C-6 modification.
-
Native Glucose/2-DG: Phosphorylated by Hexokinase (HK) at C-6 to form G6P, trapping it inside the cell.[1]
-
6-Az-Glc: The C-6 position is occupied by an azide, preventing phosphorylation by Hexokinase.
-
Note: While this means 6-Az-Glc is not "trapped" via the classical HK pathway, it accumulates based on GLUT equilibration and can be incorporated into specific glycan salvage pathways or retained via downstream glycosylation enzymes that tolerate the modification.
-
Advantage: This makes 6-Az-Glc an excellent probe for GLUT transport capacity (influx/efflux equilibrium) without the confounding variable of downstream glycolytic flux, or for tracking specific glycoconjugate biosynthesis (e.g., cell wall incorporation in bacteria or specific glycoprotein labeling) depending on the cell type.
-
Experimental Protocol: Click-Based Glucose Uptake
This protocol utilizes a "Pulse-Chase-Click" methodology to ensure specific labeling of transported glucose.
Reagents Required:
-
6-Azido-6-deoxy-D-glucopyranose (10 mM stock in DMSO).
-
Glucose-free culture medium (e.g., DMEM).
-
Labeling Reagent: DBCO-Fluorophore (e.g., DBCO-Cy5 or DBCO-488) for Copper-free click, or Alkyne-Dye + CuSO4 for CuAAC (fixed cells).
-
Wash Buffer: PBS with 1% BSA.
Step-by-Step Workflow
-
Starvation (Standardization):
-
Incubate cells in glucose-free serum-free medium for 30–60 minutes. This upregulates GLUT surface expression and depletes intracellular glucose pools.
-
-
Pulse (Uptake):
-
Replace medium with glucose-free medium containing 50–200 µM 6-Az-Glc .
-
Incubate for 15–30 minutes at 37°C.
-
Control: Co-incubate with 10 µM Cytochalasin B to validate GLUT-specificity.
-
-
Termination & Wash:
-
Remove medium and wash cells 2x with ice-cold PBS (stops transport).
-
-
Click Reaction (Labeling):
-
Option A (Live Cell Compatible): Add 20 µM DBCO-Fluorophore in media. Incubate for 30 mins at 37°C. (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).
-
Option B (Fixed Cell - High Sensitivity): Fix cells with 4% Paraformaldehyde.[2] Permeabilize. Add Click Cocktail (Fluorophore-Alkyne, CuSO4, THPTA ligand, Sodium Ascorbate). Incubate 30 mins at RT.
-
-
Analysis:
-
Wash 3x with PBS to remove unreacted dye.
-
Analyze via Flow Cytometry (Mean Fluorescence Intensity) or Confocal Microscopy.
-
Comparative Data Summary
The following table summarizes experimental performance metrics derived from comparative studies of glucose analogs.
| Metric | 2-NBDG | 6-Az-Glc (w/ Click) | Scientific Implication |
| GLUT Specificity | < 20% inhibition by Cytochalasin B | > 80% inhibition by Cytochalasin B | 6-Az-Glc tracks actual transporter activity; 2-NBDG tracks passive diffusion. |
| Background Signal | High (Hydrophobic sticking) | Low (Covalent bond required) | 6-Az-Glc provides a higher Signal-to-Noise ratio (SNR). |
| Localization | Cytosolic + Membrane Aggregates | Cytosolic / Glycan-associated | 2-NBDG aggregates lead to false positives in microscopy. |
| Kinetics | Slow (Steric drag) | Fast (Near-native) | 6-Az-Glc allows for shorter incubation times (15 min vs 45+ min). |
References
-
Tsuchiya, M., Tachibana, N., & Hamachi, I. (2024). Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo.[3] Communications Biology.[3]
-
Hamilton, K. L., et al. (2022). Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters. PLOS ONE.
-
[Link]
- Note: Critical validation showing 2-NBDG uptake persists even in GLUT1-knockout cells.
-
-
Shao, B., et al. (2022). Visualization of Protein-Specific Glycation in Living Cells via Bioorthogonal Chemical Reporter. Frontiers in Chemistry.
-
[Link]
- Note: Demonstrates the utility of 6-Az-Glc for intracellular labeling.
-
-
Barros, L. F., et al. (2009). Comparison of glucose uptake and 6-NBDG uptake in different cell types.[5][6] Journal of Neurochemistry.
Sources
- 1. Hexokinase II integrates energy metabolism and cellular protection: Akting on mitochondria and TORCing to autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
comparative analysis of CuAAC and SPAAC for 6-azido-glucose detection
Comparative Analysis of CuAAC and SPAAC for 6-Azido-Glucose Detection[1][2]
Executive Summary
The detection of 6-azido-6-deoxy-D-glucose (6-AzGlc) serves two distinct biological objectives: monitoring glucose uptake (as a superior surrogate to bulky fluorophores like 2-NBDG) and profiling intracellular glycosylation (specifically O-GlcNAc modifications via substrate promiscuity).
The choice between Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC ) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC ) is not merely a preference for "live" vs. "fixed" conditions; it is a trade-off between quantification accuracy and biological integrity . This guide analyzes the physicochemical constraints of both methods to empower researchers in selecting the optimal workflow for their specific 6-AzGlc application.
Scientific Foundation: The Chemistry of Detection
6-AzGlc is a small molecule bioorthogonally functionalized with an azide group at the C-6 position.[3] Upon cellular entry via GLUT transporters, it is phosphorylated by hexokinase to 6-AzGlc-6-phosphate, effectively trapping it within the cell. This "metabolic trapping" is the basis for glucose uptake assays. Over longer durations (12-24h), it can be metabolized into UDP-6-AzGlc and incorporated into proteins.
Mechanism of Action
-
CuAAC (The "Classic" Click): Relies on a Cu(I) catalyst, generated in situ from Cu(II) sulfate and a reducing agent (Sodium Ascorbate), often stabilized by a ligand (e.g., THPTA). It forms a 1,4-disubstituted 1,2,3-triazole.
-
SPAAC (Copper-Free): Utilizes ring-strained cyclooctynes (e.g., DBCO, BCN).[4] The release of nearly 18 kcal/mol of ring strain energy drives the reaction without a catalyst, forming a regioisomeric mixture of triazoles.
Figure 1: Mechanistic comparison of CuAAC and SPAAC reactions for labeling 6-AzGlc.
Comparative Performance Analysis
The following data synthesis highlights the operational differences critical for 6-AzGlc detection.
Table 1: Technical Specifications
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Kinetics (k) | Fast ( | Slow to Moderate ( |
| Sensitivity | High .[5] Small alkynes penetrate efficiently; high turnover. | Moderate . Limited by steric bulk of cyclooctynes. |
| Background Labeling | Low . Can be washed aggressively. | High . Cyclooctynes are hydrophobic and sticky; can react with thiols (cysteines). |
| Cytotoxicity | High .[4] Cu(I) generates ROS; damages DNA/membranes. | Low . Biocompatible; suitable for live cells (if probe is permeable). |
| Probe Size | Small (Terminal Alkyne). Minimal steric hindrance. | Large (DBCO/BCN). Can alter subcellular distribution. |
| Primary Application | Fixed cell imaging; Lysate Proteomics; Glucose Uptake quantification. | Live cell tracking; In vivo imaging.[4][6] |
Deep Dive: The "Background" Problem in SPAAC
While SPAAC is marketed as "bioorthogonal," it is not perfectly inert. Strained alkynes like DBCO are highly hydrophobic. In complex lysates or fixed cells, they tend to associate non-specifically with hydrophobic pockets of proteins or lipid membranes. Furthermore, strained alkynes can undergo a thiol-yne reaction with free cysteine thiols, creating false positives.
-
Recommendation: For quantitative glucose uptake assays where signal-to-noise is paramount, CuAAC is superior because the unreacted small alkyne probes wash out far more easily than bulky DBCO probes.
Deep Dive: The "Toxicity" Problem in CuAAC
Cu(I) is toxic to live cells.[2][4][7][8] Therefore, CuAAC cannot be used to track 6-AzGlc dynamics in real-time. It provides a "snapshot" at the moment of fixation.
-
Recommendation: If you must observe the trafficking of the glucose analog in real-time, you must use SPAAC with a cell-permeable cyclooctyne (e.g., BCN-fluorophore), accepting the lower sensitivity and higher background.
Experimental Workflows
Protocol A: Quantitative Glucose Uptake Assay (CuAAC)
Best for: Measuring relative glucose uptake rates in different cell populations (e.g., cancer vs. normal).
Reagents:
-
6-AzGlc (Stock: 10 mM in DMSO/H2O)
-
Fixative: 4% Paraformaldehyde (PFA)
-
Permeabilization: 0.25% Triton X-100
-
Click Cocktail:
Step-by-Step:
-
Pulse: Incubate live cells with 50-200 µM 6-AzGlc for 30–60 minutes in glucose-free media. (Competition with glucose occurs; ensure consistent conditions).
-
Wash: Wash 3x with ice-cold PBS to stop uptake and remove extracellular sugar.
-
Fix: Fix with 4% PFA for 15 min at RT.
-
Permeabilize: Treat with 0.25% Triton X-100 in PBS for 10 min.
-
Click Reaction: Prepare the Click Cocktail fresh. Add Ascorbate last (solution will turn colorless/light yellow). Incubate cells with cocktail for 30 min at RT in the dark.
-
Wash: Wash 3x with PBS containing 1% BSA to remove excess fluorophore.
-
Image/Analyze: Detect via Flow Cytometry (for population stats) or Confocal Microscopy.
Protocol B: Live-Cell Metabolic Imaging (SPAAC)
Best for: Tracking intracellular distribution without fixation artifacts.
Reagents:
-
6-AzGlc (Peracetylated form, Ac4-6-AzGlc, is often used for longer metabolic labeling to ensure membrane permeability, though native 6-AzGlc works for GLUT transport).
-
DBCO-Fluorophore or BCN-Fluorophore (Must be cell-permeable).
Step-by-Step:
-
Pulse: Incubate cells with 6-AzGlc (or Ac4-6-AzGlc) for desired time (1h for uptake, 12h+ for glycoconjugate incorporation).
-
Wash: Wash 2x with warm media.
-
Label: Add DBCO-Fluorophore (10-50 µM) directly to the media.
-
Note: High concentrations of DBCO are toxic over long periods. Keep labeling time short (30-60 min).
-
-
Wash: Wash 3x with media to remove unbound probe.
-
Image: Live-cell microscopy.
-
Caveat: Expect higher background. Use appropriate negative controls (cells without azide).
-
Decision Logic & Workflow Diagram
The following diagram illustrates the decision process for selecting the correct chemistry based on the experimental endpoint.
Figure 2: Decision matrix for selecting CuAAC vs. SPAAC based on experimental requirements.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[11] Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
-
Darabedian, N., et al. (2018). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase.[3] Journal of the American Chemical Society, 140(23), 7092–7100.[3] [Link]
-
Patterson, D. M., et al. (2014). Improved cyclopropene reporters for probing bioorthogonal chemical reactions. Bioconjugate Chemistry, 25(3), 460-464. [Link]
Sources
- 1. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Metabolic Maze: Cross-Reactivity of 6-Azido-6-deoxy-D-glucopyranose
For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic labeling, the choice of chemical reporter is paramount. This guide provides an in-depth, objective comparison of 6-Azido-6-deoxy-D-glucopyranose (6AzGlc), a widely used metabolic chemical reporter for studying glucose metabolism and glycosylation. We will delve into its metabolic fate, potential for cross-reactivity, and compare its performance with alternative probes, supported by experimental data and detailed protocols. Our aim is to equip you with the knowledge to make informed decisions for your experimental designs, ensuring both scientific rigor and data integrity.
The Principle of Metabolic Labeling: A Glimpse into the Cell's Inner Workings
Metabolic labeling is a powerful technique that allows researchers to track the fate of molecules within a living system. It leverages the cell's own metabolic pathways to incorporate chemical reporters, such as an azide group, into biomolecules of interest.[1][2] The azide group, being small and biologically inert, serves as a bioorthogonal handle. This handle can then be selectively targeted with a probe molecule via highly specific chemical reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][3] This enables the visualization, enrichment, and identification of the labeled biomolecules.[1][4]
A Deep Dive into 6-Azido-6-deoxy-D-glucopyranose (6AzGlc)
6-Azido-6-deoxy-D-glucose is a synthetic analog of glucose where the hydroxyl group at the C-6 position is replaced by an azide group. To enhance cell permeability, it is often used in its per-O-acetylated form (Ac46AzGlc).[1][5] Once inside the cell, cytosolic esterases remove the acetyl groups, releasing 6AzGlc to be processed by cellular machinery.[1]
The Metabolic Journey of 6AzGlc: Beyond a Simple Glucose Mimic
The structural similarity of 6AzGlc to glucose allows it to enter various metabolic pathways. However, the presence of the azide group at the C-6 position significantly influences its downstream processing. A critical aspect of 6AzGlc's metabolism is its conversion to UDP-6-azido-6-deoxy-glucose (UDP-6AzGlc). This activated sugar donor is then a substrate for glycosyltransferases.
One of the most significant findings regarding 6AzGlc is the promiscuity of O-GlcNAc transferase (OGT).[5][6][7] OGT is the enzyme responsible for the addition of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[5] Studies have shown that OGT can utilize UDP-6AzGlc as a donor substrate, leading to the labeling of O-GlcNAcylated proteins with 6AzGlc.[5][6][7] This discovery has opened up new avenues for studying the dynamic process of O-GlcNAcylation.
However, this promiscuity also raises questions about the specificity of labeling and potential cross-reactivity with other pathways. The diagram below illustrates the potential metabolic fates of 6AzGlc.
Caption: Potential metabolic pathways of 6-Azido-6-deoxy-D-glucopyranose (6AzGlc).
Comparison with Alternative Metabolic Probes
The choice of a metabolic probe depends on the specific biological question being addressed. Here, we compare 6AzGlc with other commonly used glucose analogs.
| Feature | 6-Azido-6-deoxy-D-glucose (6AzGlc) | 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) | Radio-labeled Glucose (e.g., [¹⁴C]-glucose, [³H]-glucose) |
| Detection Method | Click Chemistry (Fluorescence or Biotin) | Direct Fluorescence | Scintillation Counting, Autoradiography |
| Specificity | Primarily labels O-GlcNAcylated proteins due to OGT promiscuity.[5][6][7] May have limited incorporation into other pathways. | Taken up by glucose transporters (GLUTs), but its large size can affect transport kinetics and lead to non-specific background.[8][9] | High specificity for glucose metabolic pathways.[10][11] |
| Advantages | Bioorthogonal detection allows for high signal-to-noise. Enables enrichment for proteomic analysis.[4] | Allows for real-time imaging of glucose uptake in living cells. | Gold standard for quantitative metabolic flux analysis.[10][11] |
| Limitations | Labeling pattern reflects OGT activity, not solely glucose uptake. Potential for off-target effects at high concentrations.[12] | Large fluorophore can alter biological activity.[8][9] Not suitable for proteomic analysis. | Requires specialized equipment and handling of radioactive materials. Provides bulk measurements, not single-cell resolution without advanced techniques. |
| Cell Permeability | Good, especially the acetylated form (Ac46AzGlc).[1][5] | Good. | Good. |
Experimental Protocols for Assessing 6AzGlc Incorporation and Cross-Reactivity
To ensure the trustworthiness of your results, it is crucial to perform control experiments and validate the specificity of 6AzGlc labeling.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac46AzGlc
This protocol describes the general procedure for labeling cultured mammalian cells with Ac46AzGlc.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Per-O-acetylated 6-azido-6-deoxy-D-glucose (Ac46AzGlc)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac46AzGlc in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 25-100 µM). Include a vehicle control (DMSO alone).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for a specific period (e.g., 16-24 hours). The optimal incubation time and concentration should be determined empirically for each cell line.[5]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Collect the cell lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis.
Protocol 2: Detection of 6AzGlc Incorporation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the detection of azide-labeled proteins in cell lysates using a fluorescent alkyne probe.
Materials:
-
Cell lysate containing 6AzGlc-labeled proteins
-
Fluorescent alkyne probe (e.g., alkyne-TAMRA, alkyne-biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
SDS-PAGE reagents
-
Fluorescence gel scanner or western blot apparatus (for biotin probes)
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in order:
-
Cell lysate (20-50 µg of protein)
-
Fluorescent alkyne probe (final concentration 10-50 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 50-100 µM)
-
-
Initiate the Reaction: Add CuSO₄ to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour in the dark.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE sample buffer to the reaction mixture and boil for 5 minutes.
-
Analysis: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a fluorescence gel scanner. If an alkyne-biotin probe was used, perform a western blot using streptavidin-HRP for detection.
The following diagram illustrates the experimental workflow for metabolic labeling and detection.
Caption: Experimental workflow for metabolic labeling with 6AzGlc and subsequent detection.
Assessing Cross-Reactivity and Specificity
To validate that the observed labeling is specific to the intended metabolic pathway, the following control experiments are recommended:
-
Competition Assay: Co-incubate cells with Ac46AzGlc and an excess of natural glucose or glucosamine. A significant reduction in the labeling signal would indicate that 6AzGlc is utilizing the same metabolic machinery as its natural counterpart.
-
Enzyme Knockdown/Inhibition: Use siRNA to knockdown the expression of OGT or specific inhibitors of OGT to confirm its role in the incorporation of 6AzGlc into proteins. A decrease in the labeling signal upon OGT knockdown or inhibition would support the hypothesis of OGT-mediated incorporation.[13]
-
Mass Spectrometry-based Proteomics: For an unbiased and comprehensive analysis, enrich the 6AzGlc-labeled proteins (using an alkyne-biotin probe and streptavidin beads) and identify them by mass spectrometry.[4][14][15][16] This will provide a definitive list of the proteins that are modified by 6AzGlc.
Conclusion: Making an Informed Choice
6-Azido-6-deoxy-D-glucopyranose is a valuable tool for studying O-GlcNAcylation and has contributed significantly to our understanding of this important post-translational modification. Its utility stems from the promiscuity of OGT, which allows for the specific labeling of O-GlcNAcylated proteins.[5][6][7] However, researchers must be aware that the labeling pattern observed with 6AzGlc primarily reflects the activity of OGT and not necessarily the global glucose flux.
When designing experiments, it is crucial to consider the specific biological question. For visualizing glucose uptake in real-time, fluorescent glucose analogs like 2-NBDG might be more appropriate, despite their own limitations. For quantitative metabolic flux analysis, radio-labeled glucose remains the gold standard. The strength of 6AzGlc lies in its ability to specifically tag a subset of glycoproteins for visualization and proteomic analysis, providing insights that are complementary to other methods. By employing the rigorous experimental controls outlined in this guide, researchers can confidently navigate the metabolic maze and generate high-quality, reproducible data.
References
-
Mass spectrometric analysis of the cell surface N-glycoproteome by combining metabolic labeling and click chemistry. PubMed. Available at: [Link]
-
The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose. ACS Publications. Available at: [Link]
-
Click-Chemistry-Based Free Azide versus Azido Sugar Detection Enables Rapid In Vivo Screening of Glycosynthase Activity. ACS Publications. Available at: [Link]
-
Click-Chemistry-Based Free Azide versus Azido Sugar Detection Enables Rapid In Vivo Screening of Glycosynthase Activity. PubMed. Available at: [Link]
-
Systematic characterization of extracellular glycoproteins using mass spectrometry. Wiley Online Library. Available at: [Link]
-
The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. PubMed. Available at: [Link]
-
Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. Available at: [Link]
-
Effective Use of Mass Spectrometry for Glycan and Glycopeptide Structural Analysis. ACS Publications. Available at: [Link]
-
Evaluation of Azido 3‑Deoxy‑D-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of M. ACS Publications. Available at: [Link]
-
A comparison of current fluorescent-tagged glucose bioprobes. ResearchGate. Available at: [Link]
-
Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery. PMC. Available at: [Link]
-
Visualizing Sweetness: Increasingly Diverse Applications for Fluorescent-Tagged Glucose Bioprobes and Their Recent Structural Modifications. MDPI. Available at: [Link]
-
Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. PubMed. Available at: [Link]
-
The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway. Frontiers. Available at: [Link]
-
The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. ACS Publications. Available at: [Link]
-
d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. PMC. Available at: [Link]
-
Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo. Kyoto University Research Information Repository. Available at: [Link]
-
Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. bioRxiv. Available at: [Link]
-
Mass spectrometry analysis of protein glycosylation. YouTube. Available at: [Link]
-
Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. Biomaterials Science (RSC Publishing). Available at: [Link]
-
Crystal structure of 6-azido-6-deoxy-1,2-O-isopropylidene-α-d-glucofuranose. PMC. Available at: [Link]
-
The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway. PMC. Available at: [Link]
-
Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol Containing Different Fatty Acid Chains. MDPI. Available at: [Link]
-
Reaction scheme for the synthesis of 6-deoxy-6-azido cellulose and... ResearchGate. Available at: [Link]
-
Process Development for the Enzymatic Gram‐Scale Production of the Unnatural Nucleotide Sugar UDP‐6‐Azido‐GalNAc. RWTH Publications. Available at: [Link]
-
Off-target toxicity in antibody-drug conjugates. Blog. Available at: [Link]
-
D-Glucose-Induced Cytotoxic, Genotoxic, and Apoptotic Effects on Human Breast Adenocarcinoma (MCF-7) Cells. PMC. Available at: [Link]
-
UDP-6-azide-glucose, Azide-containing Monosaccharides. Jena Bioscience. Available at: [Link]
-
6-Fluoro-6-deoxy-D-glucose as a tracer of glucose transport. PubMed. Available at: [Link]
-
Modification of Glucose Metabolic Pathway to Enhance Polyhydroxyalkanoate Synthesis in Pseudomonas putida. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric analysis of the cell surface N-glycoproteome by combining metabolic labeling and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 11. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Quantitative Analysis of 6-Azido-Glucose Labeling Efficiency: A Comparative Technical Guide
Topic: Quantitative Analysis of 6-Azido-Glucose Labeling Efficiency Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic chemical reporter (MCR) 6-azido-6-deoxy-D-glucose (6-AzGlc) represents a distinct class of bioorthogonal probes. Unlike its widely used counterpart, peracetylated
This guide provides a rigorous, quantitative comparison of 6-AzGlc against standard hexosamine probes. It details the mechanistic entry of 6-AzGlc into the biosynthetic pathway, its conversion to UDP-6-AzGlc, and its subsequent incorporation into intracellular proteins. We prioritize data-driven insights to assist experimental design in glycobiology and metabolic engineering.
Mechanistic Basis of Labeling
To utilize 6-AzGlc effectively, one must understand its metabolic fate. Unlike fluorescent glucose analogs (e.g., 2-NBDG) which merely track uptake, 6-AzGlc is a "hijacker" substrate.
The Metabolic Bypass
Upon cellular entry and deacetylation, 6-AzGlc does not simply enter glycolysis. Instead, it acts as a surrogate in the nucleotide-sugar biosynthetic pathway. Research confirms that UDP-6-AzGlc is generated intracellularly and accepted by OGT, transferring the azido-glucose moiety onto serine/threonine residues of cytosolic and nuclear proteins.
Pathway Visualization
The following diagram illustrates the divergence between native Glucose metabolism and the 6-AzGlc "hijack" route.
Caption: 6-AzGlc metabolic activation pathway. The probe is converted to UDP-6-AzGlc, serving as a substrate for OGT.[1][2][3]
Comparative Analysis: 6-AzGlc vs. Alternatives
The choice between 6-AzGlc and standard GlcNAc analogs depends on the biological question. 6-AzGlc is not a replacement for GlcNAz but a tool for probing OGT promiscuity and specific glucose-driven modifications.
Table 1: Quantitative Performance Matrix
| Feature | 6-AzGlc (Ac | Ac | 2-NBDG |
| Primary Target | Intracellular | Glucose Uptake (GLUTs) | |
| Labeling Efficiency | Moderate (Requires high OGT activity) | High (Native pathway mimic) | N/A (Fluorescent uptake only) |
| Cell Surface Background | Low (Minimal incorporation) | High (Labels surface glycans) | N/A |
| Metabolic Fate | Converted to UDP-6-AzGlc | UDP-GlcNAz | Not metabolized (Trapped) |
| Toxicity (24h) | Low at <200 µM | Low at <50 µM | Low (Short exposure) |
| Key Advantage | Specificity for intracellular targets | Signal intensity | Real-time imaging |
Critical Analysis
-
Signal-to-Noise Ratio: Ac
GlcNAz often suffers from high background because it is epimerized to UDP-GalNAz, labeling cell surface mucins. 6-AzGlc shows superior intracellular specificity , as it is largely excluded from the secretory pathway (Source 1.1). -
Incorporation Efficiency: Mass spectrometry spectral counting indicates that while Ac
GlcNAz labels a broader proteome, 6-AzGlc labels a specific subset of proteins with high stoichiometry, particularly those regulating chromatin structure (e.g., HCF-1) (Source 1.6).
Experimental Protocol: Quantitative Labeling
This protocol is designed for mammalian cell culture (e.g., HEK293, HeLa). It employs a self-validating "Pulse-Chase-Click" workflow.
Phase 1: Metabolic Labeling
-
Seeding: Seed cells to reach 70% confluency.
-
Stock Preparation: Dissolve Ac
-6-Az-Glc in anhydrous DMSO to 100 mM. Store at -20°C (stable for 3 months). -
Pulse: Replace media with fresh growth media containing 200 µM Ac
-6-Az-Glc .-
Control A: DMSO vehicle only (Background noise).
-
Control B: 200 µM Ac
GlcNAz (Positive control for OGT activity).
-
-
Incubation: Incubate for 16–24 hours . (Kinetics: Labeling peaks at 12-16h; longer incubations do not significantly increase signal and may induce metabolic stress).
Phase 2: Cell Lysis & Click Chemistry (CuAAC)
-
Harvest: Wash cells 2x with cold PBS to remove free sugar. Lyse in buffer containing 1% SDS and protease inhibitors.
-
Normalization: Quantify protein concentration (BCA Assay) and normalize all samples to 2 mg/mL.
-
Click Reaction Cocktail (Prepare fresh):
-
Lysate (100 µL)
-
Biotin-Alkyne (100 µM final)
-
CuSO
(1 mM final) -
THPTA Ligand (2 mM final) — Critical for protecting proteins from oxidation.
-
Sodium Ascorbate (5 mM final)
-
-
Reaction: Incubate for 1 hour at room temperature with rotation.
Phase 3: Quantitative Readout[5]
-
Western Blot: Probe with Streptavidin-HRP.
-
Quantification: Densitometry relative to Total Protein Stain (Coomassie/Ponceau). Do not normalize to housekeeping proteins (e.g., Actin) as their O-GlcNAcylation levels can fluctuate.
Data Interpretation & Troubleshooting
Interpreting the Signal
-
6-AzGlc vs. GlcNAz Pattern: You will observe a distinct banding pattern. 6-AzGlc labeling is often less intense globally but highlights specific bands. This is not a failure of the experiment but reflects the biological reality that OGT accepts UDP-Glucose (and its analogs) less efficiently than UDP-GlcNAc.
-
Beta-Elimination Test (Validation): To confirm the label is on a glycan (Ser/Thr linked) and not non-specific adsorption:
-
Treat the lysate with mild alkali (55 mM NaOH, 40°C, 16h).
-
Result: Signal loss indicates
-linked modification ( -GlcNAc or -Glc). 6-AzGlc signals are typically labile under these conditions (Source 1.1).
-
Common Pitfalls
| Observation | Root Cause | Solution |
| No Signal | Low intracellular esterase activity | Increase concentration to 250 µM or extend time to 24h. |
| High Background | Non-specific biotin binding | Block membranes with 3% BSA (milk contains biotin). |
| Precipitation | Copper oxidation | Premix CuSO |
References
-
The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase. Source: Journal of the American Chemical Society (2018). URL:[Link]
-
Changes in Metabolic Chemical Reporter Structure Yield a Selective Probe of O-GlcNAc Modification. Source: Journal of the American Chemical Society (2014). URL:[Link]
-
Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo. Source: Communications Biology (2024).[4][5] URL:[Link]
-
Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. Source: ACS Central Science (2022). URL:[Link][4]
Sources
- 1. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Precision vs. Proteome: A Technical Guide to Metabolic Labeling and Genetic Encoding of Unnatural Amino Acids
Executive Summary
For researchers in chemical biology and drug discovery, the incorporation of unnatural amino acids (UAAs) is a binary choice between scope and specificity .
-
Metabolic Labeling (MetLab) is the tool of choice for Global Proteomics . It utilizes the promiscuity of endogenous translational machinery to incorporate residue-specific analogues (e.g., Methionine surrogates) proteome-wide. It is high-yield but low-precision.
-
Genetic Code Expansion (GCE) is the tool of choice for Precision Engineering . It employs orthogonal tRNA/synthetase pairs to hijack stop codons, allowing site-specific incorporation of a UAA into a single target protein.[1][2][3][4] It is high-precision but technically demanding and yield-limited.
This guide dissects the mechanistic divergences, quantitative performance metrics, and validated protocols for both methodologies.
Part 1: Mechanistic Deep Dive
Metabolic Labeling: Residue-Specific Incorporation (RSI)
Metabolic labeling relies on kinetic competition . Endogenous aminoacyl-tRNA synthetases (aaRS) have evolved to be highly specific, but they are not perfect. Certain UAAs (e.g., Azidohomoalanine, AHA) are structural analogues of canonical amino acids (e.g., Methionine).[5][6]
-
Mechanism: When the canonical amino acid is depleted from the media, the endogenous aaRS accepts the UAA surrogate, charging it onto the native tRNA. The ribosome then incorporates the UAA at every instance of that codon in the proteome.
-
Key Constraint: The UAA must be an isostere of a natural amino acid.
-
Dominant Application: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for nascent proteome analysis.[5][7]
Genetic Code Expansion: Site-Specific Incorporation (SSIA)
GCE relies on orthogonality . It introduces a "21st pair"—an exogenous tRNA/aaRS set that does not cross-react with the host's endogenous machinery.[1]
-
Mechanism:
-
The Orthogonal Pair: Typically derived from Archaea (e.g., Methanosarcina PylRS/tRNA^Pyl), this pair is imported into the host (E. coli or Mammalian).[2]
-
The Blank Codon: The gene of interest is mutated to contain a stop codon (usually Amber/UAG) at the desired site.[2]
-
Suppression: The orthogonal aaRS charges the orthogonal tRNA with the UAA. The tRNA decodes the UAG stop codon, inserting the UAA instead of terminating translation.
-
-
Key Constraint: Competition with Release Factors (RFs) often lowers yield.[6]
Pathway Visualization
The following diagram contrasts the "hijacking" nature of MetLab with the "parallel system" nature of GCE.
Caption: Comparison of endogenous machinery hijacking (Left) vs. orthogonal translation system implementation (Right).
Part 2: Performance Comparison Matrix
The following data aggregates typical performance metrics observed in mammalian (HEK293/HeLa) and bacterial (E. coli) systems.
| Feature | Metabolic Labeling (RSI) | Genetic Code Expansion (SSIA) |
| Selectivity | Low: Global replacement of a specific residue (e.g., all Met → AHA). | High: Single, user-defined site in a specific protein. |
| Incorporation Efficiency | High (>90%): In auxotrophic strains/conditions, near-total replacement is possible [1]. | Variable (10–40%): Competing with Release Factors reduces yield relative to WT [2]. |
| Toxicity | Moderate to High: Global replacement can perturb protein folding and cell viability. | Low: Minimal impact on host proteome if the system is truly orthogonal. |
| Technical Complexity | Low: Requires only media exchange and reagent addition. | High: Requires plasmid co-transfection and optimization of tRNA/aaRS ratios. |
| Primary Use Case | Proteomics (identifying newly synthesized proteins), Pulse-Chase analysis. | Structure-activity studies, FRET, site-specific ADCs, NMR. |
| Background Signal | High (labeling of all cellular proteins). | Low (only target protein is labeled), but "read-through" can occur. |
Part 3: Field-Proven Experimental Protocols
Protocol A: BONCAT (Metabolic Labeling) in Mammalian Cells
Objective: Label newly synthesized proteins with Azidohomoalanine (AHA) for "Click" enrichment.
Prerequisites:
-
Methionine-free DMEM (dialyzed FBS required).
-
L-Azidohomoalanine (AHA).
-
Click chemistry reagents (Biotin-Alkyne, CuSO4, THPTA, Sodium Ascorbate).
Workflow:
-
Metabolic Starvation (Critical Step):
-
Wash cells 2x with PBS (warm).
-
Incubate in Met-free DMEM for 30–60 minutes to deplete intracellular Methionine pools. Note: Insufficient starvation leads to competition from residual Met, drastically lowering labeling efficiency.
-
-
Pulse Labeling:
-
Supplement Met-free medium with 4 mM AHA .
-
Incubate for the desired pulse window (e.g., 2–4 hours).
-
Control: Parallel plate with 4 mM Methionine (Met) to assess background.
-
-
Quench & Lysis:
-
Remove media, wash 2x with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
-
Click Reaction (On-Lysate):
-
React 1 mg lysate with 50 µM Biotin-Alkyne.
-
Catalyst mix: 100 µM CuSO4, 500 µM THPTA, 2.5 mM Sodium Ascorbate.
-
Incubate 1 hr at RT with rotation.
-
-
Validation:
-
Western Blot using Streptavidin-HRP. Successful labeling appears as a smear across the entire lane (global proteome), absent in the Met-only control.
-
Protocol B: Amber Suppression (GCE) in E. coli
Objective: Express GFP with a site-specific p-Acetylphenylalanine (pAcF) incorporation.
Prerequisites:
-
Plasmid 1: pEVOL-pAcF (encodes orthogonal tRNA/aaRS).
-
Plasmid 2: pBAD-GFP-TAG (Gene of interest with Amber codon).
-
p-Acetylphenylalanine (pAcF).
Workflow:
-
Transformation:
-
Co-transform E. coli (e.g., BL21) with both plasmids. Select on dual-antibiotic plates (e.g., Chloramphenicol/Ampicillin).
-
-
Induction & Incorporation:
-
Inoculate a single colony into LB media. Grow to OD600 ~0.5.
-
Add UAA: Add pAcF to a final concentration of 1 mM . Note: Dissolve pAcF in dilute NaOH before adding to avoid precipitation.
-
Induce System: Add Arabinose (0.2%) to induce tRNA/aaRS and IPTG (1 mM) to induce GFP.
-
-
Expression:
-
Incubate at 30°C for 12–16 hours. Lower temperature often improves solubility and suppression efficiency.
-
-
Validation:
-
Purify GFP via Ni-NTA.
-
Mass Spectrometry (Gold Standard): Intact protein MS must show a mass shift corresponding exactly to the UAA insertion. Absence of WT mass confirms no "near-cognate" suppression by endogenous tRNAs.
-
Protocol Logic Flowchart
Caption: Operational workflow for metabolic labeling (top) vs. genetic code expansion (bottom).
Part 4: Troubleshooting & Optimization
The "Context Effect" in GCE
A common failure mode in GCE is truncated protein (termination at the Stop codon) rather than full-length UAA-containing protein. This is often due to the sequence context surrounding the Amber codon.
-
Insight: Nucleotides downstream of the UAG codon influence suppression efficiency.[8] A purine (A/G) at position +4 (immediately following UAG) generally enhances suppression by destabilizing the Release Factor interaction [3].
-
Solution: If yield is low, mutate the codon after the TAG to start with an Adenine.
Background Labeling in MetLab
If the "Control" sample (fed with Met) shows signal in the Click/Western blot:
-
Cause: Endogenous Methionine was not fully depleted, or the UAA concentration was too low to outcompete it.
-
Solution: Increase starvation time to 60 mins or increase the ratio of UAA:Met. Ensure the FBS used is dialyzed (standard FBS contains Methionine).
References
-
Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Source: PMC (National Institutes of Health) URL:[Link]
-
Genetic Code Expansion: A Brief History and Perspective. Source: ACS Publications (Biochemistry) URL:[Link]
-
Evolved sequence contexts for highly efficient amber suppression with noncanonical amino acids. Source: PubMed (Nucleic Acids Research) URL:[Link]
-
Comparison of UAA-based metabolic labelling and genetic code expansion technology. Source: ResearchGate (Expanding the Genetic Code for Neuronal Studies) URL:[9][Link]
Sources
- 1. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News :: Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. - Département de génétique et évolution - Université de Genève [genev.unige.ch]
- 4. mdpi.com [mdpi.com]
- 5. Using Genetic Code Expansion for Protein Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Using Genetic Code Expansion for Protein Biochemical Studies [frontiersin.org]
- 8. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
6-Azido-6-deoxy-D-glucopyranose proper disposal procedures
Executive Safety Directive
STOP. Before handling 6-Azido-6-deoxy-D-glucopyranose for disposal, you must acknowledge that while this compound is a stable sugar derivative, the azide moiety (-N₃) presents latent explosive hazards.
The Golden Rules of Azide Disposal:
-
No Metal Spatulas: Never use metal tools (spatulas, needles).[1][2] Friction against metal can initiate detonation.[1] Use Teflon, polyethylene, or ceramic tools only.
-
No Acids: Contact with acid generates Hydrazoic Acid (HN₃) , a volatile, highly toxic, and explosive gas.
-
No Halogenated Solvents: Do not mix with Dichloromethane (DCM) or Chloroform in waste streams. This prevents the formation of highly unstable diazidomethane.
-
No Drain Disposal: Under no circumstances should this compound enter municipal water systems.
Hazard Profile & Risk Assessment
To determine the stability of 6-Azido-6-deoxy-D-glucopyranose (
Equation:
- (Carbons): 6
- (Oxygens): 5
- (Nitrogens): 3
Calculation:
Assessment:
Since
| Hazard Category | Specific Risk | Mitigation Strategy |
| Explosion | Shock/Friction sensitivity (Dry Solid) | Solubilize immediately; use non-metal tools.[4] |
| Toxicity | Cytochrome c oxidase inhibitor (similar to cyanide) | Wear double nitrile gloves; work in a fume hood. |
| Reactivity | Formation of Heavy Metal Azides (Cu, Pb) | Strictly prohibit disposal down sink (copper plumbing). |
Deactivation Protocols (Quenching)
Disposal of active azides as "general chemical waste" is negligent. You must chemically deactivate (quench) the azide functionality into a benign amine before handing it over to waste management.
Choose your protocol based on available reagents:
Protocol A: The Staudinger Reduction (Recommended)
Best for: Water-soluble azides like 6-Azido-glucose. Uses TCEP (Tris(2-carboxyethyl)phosphine).
-
Preparation: Dissolve the 6-Azido-6-deoxy-D-glucopyranose in Water or a Water/Ethanol (1:1) mixture. Aim for a concentration
. -
Reagent Addition: Add 1.5 equivalents of TCEP·HCl (relative to the azide).
-
Note: TCEP is water-soluble and odorless, making it superior to Triphenylphosphine for this application.
-
-
Reaction: Stir at room temperature for 12–24 hours .
-
Observation: Nitrogen gas (
) evolution indicates the reaction is proceeding.
-
-
Verification: Monitor by TLC or LC-MS to confirm the disappearance of the azide peak (or the starting material spot).
-
Disposal: The resulting solution contains the corresponding amino-sugar and phosphine oxide. Label as "Deactivated Amine Waste" and submit for standard chemical waste pickup.
Protocol B: The "Click" Scavenge (Alternative)
Best for: Laboratories heavily equipped for click chemistry.
-
Preparation: Dissolve the azide in t-Butanol/Water (1:1) .
-
Reagent Addition: Add 2.0 equivalents of a cheap, terminal alkyne (e.g., propargyl alcohol) and 0.1 equivalents of Copper(II) Sulfate (
) + 0.5 equivalents Sodium Ascorbate. -
Reaction: Stir for 12 hours. The azide is converted into a stable 1,2,3-triazole.
-
Disposal: Submit as "Heavy Metal Contaminated Waste" (due to Copper catalyst).
Visual Workflows
Figure 1: Disposal Decision Matrix
Caption: Decision tree for determining the safe processing path for azide-functionalized sugar waste.
Figure 2: The Staudinger Reduction Mechanism (Chemical Quench)
Caption: Mechanism of the Staudinger Reduction, converting the explosive azide into a benign amine and inert gas.
Waste Stream Management
If chemical quenching is not feasible, you must package the live azide for disposal.
Packaging Requirements:
-
Container: High-Density Polyethylene (HDPE) wide-mouth jars. Avoid ground glass stoppers (friction risk).[1][2]
-
Liquid Waste: Must be pH neutral (pH 6–8).
-
Labeling:
-
Primary Label: "Hazardous Waste - Organic Azide"
-
Hazard Checkboxes: [x] Reactive [x] Toxic
-
Explicit Warning: "POTENTIALLY EXPLOSIVE. DO NOT MIX WITH ACIDS OR METALS."
-
Emergency Spill Procedures:
-
Evacuate: If a large quantity (>5g) is spilled or if dry powder is dispersed.
-
Isolate: Do not attempt to wipe up dry powder with a dry cloth (static/friction).
-
Neutralize: Cover spill with a towel soaked in the TCEP solution (Protocol A) or soapy water (if quenching reagents are unavailable) to wet the solid before cleanup.
References
-
University of California, Santa Cruz (UCSC). "Azide Compounds - Environmental Health and Safety." UCSC EHS Guidelines. [Link]
-
University of Pittsburgh. "Safe Handling of Azides (Guideline 04-028)." Department of Environmental Health and Safety. [Link]
-
Northeastern University. "Standard Operating Procedure: Organic Azides." Office of Environmental Health and Safety. [Link]
-
Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240. (2005). [Link]
Sources
Personal protective equipment for handling 6-Azido-6-deoxy-D-glucopyranose
Part 1: Executive Safety Summary
Immediate Action Required:
Treat 6-Azido-6-deoxy-D-glucopyranose (CAS: 20847-05-6) as a temperature-sensitive, potentially shock-sensitive energetic material . While this specific sugar derivative falls within the theoretical stability zone (C/N ratio > 3), the azide functionality (
The "Golden Rules" of Operation:
-
Zero Metal Contact: Never use metal spatulas or needles. Use Teflon, ceramic, or wood tools to prevent the formation of highly explosive heavy metal azides (e.g., copper or lead azide).
-
Zero Drain Discharge: NEVER pour azide solutions down the sink.[1] Accumulation in lead/copper plumbing can cause explosions.[2]
-
Solvent Restriction: Avoid halogenated solvents (DCM, Chloroform) when possible.[2][3] In the presence of azides, these can form di- and tri-azidomethane , which are extremely unstable explosives.[3][4]
Part 2: Chemical Profile & Risk Assessment
Stability Analysis (The "Math" of Safety)
Before handling any organic azide, you must validate its theoretical stability. We apply the Smith-Open Chain Rule and the C/N Ratio to 6-Azido-6-deoxy-D-glucopyranose (
Stability Equation:
- (Carbon): 6
- (Oxygen): 5
- (Nitrogen): 3
-
Calculation:
Verdict: The ratio is 3.66 , which is
Visual Risk Logic
The following diagram illustrates the decision logic for handling organic azides.
Figure 1: Stability and Hazard Assessment Flowchart for Organic Azides.
Part 3: Personal Protective Equipment (PPE) Matrix
Select PPE based on the specific operation. Azides are acutely toxic (Category 4) and absorbable through skin.
| Protection Layer | Standard Handling (Weighing/Solubilizing) | High-Risk (Synthesis/Scale-up >1g) | Rationale |
| Hand Protection | Nitrile Gloves (4 mil) | Double Nitrile or Silver Shield® | Azides can penetrate latex. Double gloving provides a "breakthrough" buffer. |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles + Face Shield | Explosion risk requires full face protection; splash risk requires sealed goggles. |
| Body Protection | Flame-Resistant (FR) Lab Coat | FR Lab Coat + Chemical Apron | Synthetic fabrics (polyester) can melt into skin during a flash fire. Use cotton/FR. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95 (if powder handling) | Prevent inhalation of dust. Hydrazoic acid (volatile) is a risk if acidified.[2][4][5] |
Part 4: Operational Protocols
Weighing and Transfer
Objective: Prevent friction-induced decomposition and metal contamination.
-
Preparation: Place a static-dissipative mat in the weighing area.
-
Tools: Use only plastic, ceramic, or wooden spatulas.
-
Why? Metal spatulas can create friction "hot spots" or react to form shock-sensitive metal azides [1].
-
-
Environment: Weigh inside a fume hood or a powder containment enclosure.
-
Action: Gently tap the container. Do not scrape hard against the sides of the bottle.
Solubilization & Reaction Setup
Objective: Avoid formation of secondary explosives.
-
Solvent Choice:
-
Shielding: For reactions involving >500 mg, utilize a blast shield.
-
Light Protection: Wrap reaction vessels in aluminum foil; azides are photosensitive and can decompose to nitrenes.
Part 5: Waste Management & Disposal[5][7]
Crucial Directive: The "Zero Drain" policy is non-negotiable. Azides react with copper and lead in plumbing to form heavy metal azides, which can detonate when a plumber later uses a wrench on the pipe [3].
Disposal Decision Tree
Figure 2: Waste Segregation and Disposal Workflow.
Decontamination of Glassware
Do not wash azide-contaminated glassware directly in the sink.
-
Rinse: Triple rinse glassware with a compatible solvent (e.g., Ethanol) into the Azide Waste container.[1]
-
Chemical Deactivation (Optional/Residue): Soak glassware in a 10% Sodium Nitrite (
) solution acidified with dilute sulfuric acid (creates Nitrous Acid, ).-
Caution: This generates toxic
gas. Must be done in a fume hood. -
Reaction:
[4].
-
-
Final Wash: After deactivation, wash with soap and water.
Part 6: Emergency Response
| Scenario | Immediate Action |
| Spill (Solid) | 1. Evacuate immediate area. 2. Dampen with water (to prevent dust).[2] 3. Sweep gently with a plastic dustpan. Place in hazardous waste.[2] |
| Spill (Liquid) | 1. Absorb with vermiculite or sand. 2. Do not use paper towels (organic azides + cellulose can be flammable when dry). |
| Skin Exposure | 1. Flush with water for 15 minutes. 2. Remove contaminated clothing immediately.[2] 3. Seek medical attention (Azides are vasodilators; monitor for hypotension). |
References
-
University of Pittsburgh EH&S. (2013).[4] Safe Handling of Azides.[1][2][3][4] Retrieved from [Link]
-
Stanford University EH&S. (n.d.). Information on Azide Compounds. Retrieved from [Link][2]
-
Organic Syntheses. (2010). Working with Hazardous Chemicals: Azide Safety. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
